molecular formula C11H19NO4 B2819440 Methyl cis-3-(boc-amino)cyclobutanecarboxylate CAS No. 1234616-81-9

Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Cat. No.: B2819440
CAS No.: 1234616-81-9
M. Wt: 229.276
InChI Key: LJEVCFPGOOEUKG-UHFFFAOYSA-N
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Description

Methyl cis-3-(boc-amino)cyclobutanecarboxylate is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEVCFPGOOEUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142733-63-9, 1101173-77-6
Record name Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
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Record name Methyl trans-3-(Boc-amino)cyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Executive Summary: this compound is a valuable C(sp³)-rich building block in modern medicinal chemistry, prized for its role in creating structurally complex and three-dimensional molecules that can "escape flatland".[1] Its strained four-membered ring and defined stereochemistry offer a unique conformational constraint that is increasingly sought after in drug design. This guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to this key intermediate, intended for researchers and drug development professionals. We will delve into the strategic considerations behind the chosen pathway, provide detailed experimental protocols, and explain the mechanistic underpinnings that ensure the desired cis-stereochemistry.

The Strategic Importance of Substituted Cyclobutanes

Cyclobutane scaffolds are prevalent in numerous bioactive natural products and have garnered significant interest from the synthetic community.[2][3] Their rigid, puckered structure provides a distinct three-dimensional vector for substituents, which is a critical feature for optimizing ligand-protein interactions and improving pharmacological properties. This compound, in particular, serves as a versatile precursor for synthesizing novel cyclic amino acids and peptide-based therapeutics, contributing to advancements in material science and drug formulation.[4]

Retrosynthetic Analysis and Pathway Selection

The synthesis of a 1,3-cis-disubstituted cyclobutane presents a significant stereochemical challenge. A robust retrosynthetic analysis must prioritize methods that grant reliable control over this arrangement.

G product This compound intermediate1 cis-3-Aminocyclobutanecarboxylic Acid Derivative product->intermediate1 Boc Protection / Esterification intermediate2 Methyl 3-oxocyclobutanecarboxylate intermediate1->intermediate2 Stereoselective Reductive Amination start 3-Oxocyclobutanecarboxylic Acid intermediate2->start Esterification G cluster_0 Mechanism of Stereoselective Reductive Amination Ketone Methyl 3-oxocyclobutanecarboxylate Imine Iminium Intermediate Ketone->Imine + NH₄OAc - H₂O Product Methyl cis-3-aminocyclobutanecarboxylate Imine->Product [H⁻](e.g., NaBH₃CN)(Attack from less hindered face)

Caption: Key mechanistic step for establishing cis-stereochemistry.

Step 3: N-Boc Protection

The final step involves protecting the newly installed primary amine with a tert-butoxycarbonyl (Boc) group. This is essential for preventing side reactions in subsequent synthetic applications and improving the compound's handling and solubility in organic solvents.

Reaction: Methyl cis-3-aminocyclobutanecarboxylate + Di-tert-butyl dicarbonate (Boc₂O) --(Base)--> this compound

Rationale: The reaction with Boc anhydride in the presence of a mild base (e.g., triethylamine or sodium bicarbonate) is a high-yielding and clean transformation, standard for amine protection. [5]

Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and reagent purity.

Protocol for Methyl 3-oxocyclobutanecarboxylate
  • To a round-bottom flask, add 3-Oxocyclobutanecarboxylic acid (1.0 eq).

  • Add anhydrous methanol (approx. 0.2 M solution).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or GC-MS.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by distillation or chromatography.

Protocol for this compound
  • In a flask, dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol.

  • Add ammonium acetate (5-10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Quench the reaction by carefully adding 2N HCl until the solution is acidic (pH ~2).

  • Stir for 1 hour, then basify with 2N NaOH to pH ~10.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over sodium sulfate, and concentrate to obtain the crude amine.

  • Dissolve the crude amine in tetrahydrofuran (THF).

  • Add triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (1.2 eq).

  • Stir at room temperature for 8-12 hours.

  • Remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Data Summary

The following table provides an overview of the quantitative aspects of the synthesis. Yields are representative and can vary.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 3-Oxocyclobutanecarboxylic acid, SOCl₂Methanol0 to RT12-1685-95
2 Methyl 3-oxocyclobutanecarboxylate, NH₄OAc, NaBH₃CNMethanolRT2460-75 (cis)
3 Crude amine, Boc₂O, Et₃NTHFRT8-1290-98

Conclusion

This guide outlines a reliable and stereoselective . The strategy, centered around a key reductive amination step, provides dependable access to the desired cis isomer. The resulting compound is a highly valuable, protected amino acid derivative ready for incorporation into more complex molecular architectures, particularly in the field of peptide synthesis and drug discovery. The methodologies described are scalable and utilize common laboratory reagents, making this building block accessible for a wide range of research applications.

References

  • Vertex AI Search Result.Buy Methyl cis-3-(boc-amino)
  • Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15536-15581. MDPI. [Link]

  • Wang, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. [Link]

  • MDPI.Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Otsuka, S., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(8), 1904-1911. ACS Publications. [Link]

  • Sciencemadness.org Discussion Board. (2009). Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1). [Link]

  • NTU & IRep. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • PubChem. Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate. [Link]

  • ResearchGate. Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). [Link]

  • NIH. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • NIH. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. [Link]

  • Organic Syntheses. Procedure for Cyclobutanecarboxylic Acid. [Link]

  • NIH. (2023). Synthesis and crystal structure of methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

Sources

Introduction: The Strategic Value of Constrained Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl cis-3-(Boc-amino)cyclobutanecarboxylate

In the landscape of contemporary drug discovery and organic synthesis, the demand for molecular building blocks that offer precise three-dimensional structure and predictable reactivity is paramount. This compound, a non-proteinogenic amino acid derivative, has emerged as a pivotal tool for researchers. Its defining features—a conformationally rigid cyclobutane ring and a versatile Boc-protected amine—provide a unique scaffold for constructing complex molecules with tailored biological activities.[1][2][3]

This guide serves as a technical resource for scientists and drug development professionals, offering an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this valuable compound. We will move beyond simple data recitation to explain the causality behind its utility, providing field-proven insights grounded in established chemical principles.

Core Structural Features

At its heart, the molecule's utility is derived from the interplay of its three primary components: the cyclobutane core, the Boc-protecting group, and the methyl ester.

  • Cyclobutane Ring: This four-membered carbocycle imparts significant rigidity, limiting the conformational freedom of the molecule.[1] This is a highly desirable trait in medicinal chemistry for probing structure-activity relationships (SAR) and designing ligands with high receptor-binding specificity.[3]

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis.[2][4] It effectively "masks" the nucleophilicity of the amino group, preventing unwanted side reactions.[1] Its key advantage is its stability under basic and nucleophilic conditions, yet facile removal under mild acidic treatment, providing essential orthogonality in multi-step syntheses.[4][5][6]

  • Methyl Ester: The ester functionality provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, expanding its synthetic versatility.[1]

Caption: Chemical structure of this compound.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring purity and stability.

Quantitative Data Summary
PropertyValueSource
CAS Number 142733-63-9[1][7][8]
Molecular Formula C₁₁H₁₉NO₄[1][7]
Molecular Weight 229.27 g/mol [1][7]
IUPAC Name methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate[1][7]
Appearance Typically a white solid or crystalline substance[1]
Boiling Point 314.1±31.0 °C (Predicted)[9]
Density 1.10±0.1 g/cm³ (Predicted)[9]
Solubility Generally soluble in organic solvents like methanol and dichloromethane[1]
Storage 2-8°C, dry, sealed environment recommended[3]
Expert Insights on Properties
  • Stability: The compound is stable under standard laboratory conditions.[1] However, its integrity is compromised by strong acids, which will cleave the Boc group, or strong bases that can hydrolyze the methyl ester.[1][4] This dual sensitivity is the basis of its synthetic utility, allowing for selective deprotection and modification at either end of the molecule.

  • Purity & Analysis: Purity is typically assessed using techniques like HPLC and NMR. For NMR (Nuclear Magnetic Resonance) spectroscopy, one would expect to see characteristic signals corresponding to the cis relationship of the substituents on the cyclobutane ring, the nine equivalent protons of the tert-butyl group of the Boc protector as a sharp singlet, and the three protons of the methyl ester, also as a singlet. Mass Spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern.[1]

Part 2: Synthesis, Reactivity, and Mechanistic Pathways

The value of this compound is intrinsically linked to its synthesis and subsequent chemical transformations. Understanding these pathways is critical for its application.

Typical Synthetic Workflow

The synthesis is generally a two-step process starting from a suitable cyclobutane precursor. The logic is to first protect the reactive amino group and then introduce the ester functionality.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification start cis-3-Aminocyclobutane- carboxylic Acid reagent1 Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., Triethylamine) start->reagent1 Nucleophilic Acyl Substitution product1 cis-3-(Boc-amino)cyclobutane- carboxylic Acid reagent1->product1 reagent2 Methanol (CH₃OH) + Acid Catalyst (e.g., H₂SO₄) product1->reagent2 Fischer Esterification final_product Methyl cis-3-(Boc-amino)- cyclobutanecarboxylate reagent2->final_product G start Boc-Protected Amine (R-NH-Boc) step1 Protonation of Carbonyl (with TFA/H⁺) start->step1 Step 1 intermediate Protonated Intermediate step1->intermediate step2 Fragmentation intermediate->step2 Step 2 products Free Amine (R-NH₃⁺) + CO₂ (gas) + tert-Butyl Cation step2->products Release of Products G cluster_workflow Drug Discovery Workflow building_block Methyl cis-3-(Boc-amino) cyclobutanecarboxylate deprotection 1. Boc Deprotection 2. Further Modification building_block->deprotection scaffold Key cis-3-Aminocyclobutane Scaffold deprotection->scaffold synthesis Synthesis of Compound Library scaffold->synthesis sar_study Structure-Activity Relationship (SAR) Screening synthesis->sar_study lead_compound Lead Compound for Biologic Target (e.g., JAK1) sar_study->lead_compound

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for Methyl cis-3-(boc-amino)cyclobutanecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, offering a foundational understanding of the molecule's structural features. The protocols and analyses presented herein are grounded in established principles of NMR spectroscopy and data from structurally analogous compounds, ensuring a robust and scientifically sound resource for the characterization of this important synthetic building block.

Introduction: The Structural Significance of this compound

This compound is a valuable bifunctional molecule in organic synthesis, particularly in the construction of novel pharmaceutical agents and peptidomimetics. Its rigid cyclobutane core imparts conformational constraint, a desirable feature in drug design for optimizing binding affinity and metabolic stability. The presence of a Boc-protected amine and a methyl ester provides orthogonal handles for further chemical elaboration.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the Boc group, the methyl ester, and the cyclobutane ring. The cis-stereochemistry of the substituents on the cyclobutane ring will significantly influence the chemical shifts and coupling constants of the ring protons.

Analysis of Expected ¹H NMR Signals
  • Boc Group (C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 1.43 ppm . This signal is a characteristic hallmark of the Boc protecting group.[1]

  • Methyl Ester (OCH₃): The three protons of the methyl ester group will also present as a singlet, expected to be in the range of δ 3.65-3.75 ppm . The electronegativity of the adjacent oxygen atom deshields these protons, shifting them downfield.

  • Amide Proton (NH): The proton attached to the nitrogen atom is expected to appear as a broad singlet or a doublet if coupled to the adjacent CH proton. Its chemical shift can be variable and is dependent on solvent and concentration, but is anticipated around δ 4.80-5.70 ppm .[1]

  • Cyclobutane Ring Protons (CH and CH₂): The protons on the cyclobutane ring will exhibit more complex splitting patterns due to geminal and vicinal couplings.

    • CH-N (H-3): The proton on the carbon bearing the Boc-amino group is expected to be a multiplet in the region of δ 3.70-3.80 ppm .[1] Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom.

    • CH-CO₂Me (H-1): The proton on the carbon with the methyl ester group will likely appear as a multiplet around δ 2.80-3.00 ppm .

    • CH₂ Protons (H-2 and H-4): The four methylene protons on the cyclobutane ring will be diastereotopic and are expected to appear as complex multiplets in the range of δ 2.00-2.50 ppm . The cis-relationship of the substituents will lead to distinct coupling constants between the vicinal protons.

Tabulated Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C(CH ₃)₃1.43s9H
CH -CO₂Me2.80-3.00m1H
CH2.00-2.50m4H
OCH3.65-3.75s3H
CH -N3.70-3.80m1H
NH 4.80-5.70br s or d1H
Structural Assignment of Protons

G cluster_mol This compound cluster_labels Predicted ¹H NMR Assignments mol H_boc δ ~1.43 H_boc->mol H_ome δ ~3.70 H_ome->mol H_nh δ ~5.25 H_nh->mol H1 δ ~2.90 H1->mol H3 δ ~3.75 H3->mol H2_4 δ ~2.25 H2_4->mol

Caption: Predicted ¹H NMR chemical shifts for key protons.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Analysis of Expected ¹³C NMR Signals
  • Ester Carbonyl (C=O): This carbon is the most deshielded and is expected to appear in the range of δ 170-175 ppm .

  • Carbamate Carbonyl (N-C=O): The carbonyl of the Boc group is also significantly deshielded, with an expected chemical shift around δ 155 ppm .

  • Boc Quaternary Carbon (C(CH₃)₃): The quaternary carbon of the Boc group is anticipated to resonate around δ 79-80 ppm .

  • Ester Methyl Carbon (OCH₃): The methyl carbon of the ester will be found in the region of δ 51-52 ppm .

  • Cyclobutane Carbons:

    • CH-N: The carbon attached to the nitrogen is expected around δ 45-50 ppm .

    • CH-CO₂Me: The carbon bearing the ester group will likely be in the range of δ 35-40 ppm .

    • CH₂: The two methylene carbons of the cyclobutane ring are expected to be in the range of δ 30-35 ppm .

  • Boc Methyl Carbons (C(CH₃)₃): The three equivalent methyl carbons of the Boc group will give a strong signal around δ 28 ppm .

Tabulated Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C(C H₃)₃~28
C H₂30-35
C H-CO₂Me35-40
C H-N45-50
OC H₃51-52
C (CH₃)₃79-80
N-C =O~155
C =O170-175

2D NMR Correlations for Structural Verification

To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

  • COSY: This experiment reveals proton-proton couplings. Key expected correlations would be between the methine protons of the cyclobutane ring (H-1 and H-3) and their adjacent methylene protons (H-2 and H-4).

  • HSQC: This experiment correlates protons with their directly attached carbons. It would be used to definitively link the proton signals of the cyclobutane ring to their corresponding carbon signals.

G cluster_workflow 2D NMR Correlation Workflow H1_NMR ¹H NMR Spectrum COSY COSY Spectrum H1_NMR->COSY HSQC HSQC Spectrum H1_NMR->HSQC C13_NMR ¹³C NMR Spectrum C13_NMR->HSQC Assignment Unambiguous Structural Assignment COSY->Assignment HSQC->Assignment

Caption: Workflow for 2D NMR based structural assignment.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra for this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Tuning and Shimming: Insert the sample into the spectrometer, lock on the deuterium signal of the solvent, and perform automatic or manual tuning and shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse sequence.

    • Number of Scans: 16-32 scans should be sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) should be used.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

  • 2D NMR Acquisition (COSY and HSQC):

    • Use standard, gradient-selected pulse programs for both COSY and HSQC experiments.

    • Optimize the spectral widths in both dimensions to cover all relevant signals.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phasing and Baseline Correction: Manually or automatically phase the spectra and correct the baseline for accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak (for CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

G cluster_protocol NMR Experimental Workflow Start Start SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Start->SamplePrep InstrumentSetup Instrument Setup (Lock, Tune, Shim) SamplePrep->InstrumentSetup H1_Acq ¹H Acquisition InstrumentSetup->H1_Acq C13_Acq ¹³C Acquisition InstrumentSetup->C13_Acq TwoD_Acq 2D NMR Acquisition (COSY, HSQC) InstrumentSetup->TwoD_Acq Processing Data Processing (FT, Phase, Baseline, Reference) H1_Acq->Processing C13_Acq->Processing TwoD_Acq->Processing Analysis Spectral Analysis and Structure Confirmation Processing->Analysis End End Analysis->End

Caption: A streamlined workflow for NMR analysis.

Conclusion

The comprehensive NMR spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. The predicted ¹H and ¹³C chemical shifts, coupled with the strategic use of 2D NMR techniques, offer a reliable method for confirming the identity, purity, and stereochemistry of this important synthetic intermediate. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is fundamental to rigorous scientific investigation in drug discovery and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Sharma, S., et al. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, vol. 63, no. 11, 2007, pp. o4267. [Link]

Sources

The Strategic Synthesis and Application of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylate (CAS No. 142733-63-9) has emerged as a pivotal building block in contemporary medicinal chemistry. Its conformationally constrained cyclobutane scaffold provides a unique structural motif that is increasingly utilized to impart favorable pharmacokinetic and pharmacodynamic properties to novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this valuable synthetic intermediate. We will delve into its chemical properties, present a validated synthetic workflow, detail its analytical characterization, and explore its strategic application in the synthesis of complex pharmaceutical compounds, supported by peer-reviewed literature and established safety protocols.

Introduction: The Value of Constrained Scaffolds in Medicinal Chemistry

The design of small molecule therapeutics often involves a delicate balance of achieving high target potency and selectivity while maintaining desirable ADME (absorption, distribution, metabolism, and excretion) properties. The incorporation of rigid structural elements, such as the cyclobutane ring of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate, is a well-established strategy to address this challenge.[1][2] The constrained nature of the cyclobutane core helps to pre-organize the molecule into a specific conformation, which can lead to enhanced binding affinity for its biological target. Furthermore, the introduction of such non-classical bioisosteres can improve metabolic stability and reduce off-target effects.

This guide will focus on the cis-isomer of this cyclobutane β-amino acid derivative, a configuration that presents a specific spatial arrangement of the amino and carboxylate functionalities, offering distinct advantages in the design of peptidomimetics and other complex molecular architectures.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 142733-63-9[3][4]
Molecular Formula C₁₁H₁₉NO₄[3][4]
Molecular Weight 229.27 g/mol [3][4]
IUPAC Name methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate[3][4]
Appearance Typically a white solid or crystalline substance[3]
Solubility Generally soluble in organic solvents such as methanol and dichloromethane.[3]
Stability Stable under normal laboratory conditions; sensitive to strong acids or bases.[3]

Spectroscopic Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the nine protons of the tert-butyl group (~1.45 ppm), a singlet for the three methyl ester protons (~3.70 ppm), multiplets for the cyclobutane ring protons, and a broad singlet for the NH proton of the Boc-protecting group.

  • ¹³C NMR (CDCl₃, 100 MHz): Key resonances are anticipated for the carbonyl carbons of the ester and carbamate (~175 and ~155 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc and ester groups (~28 and ~52 ppm, respectively), and the carbons of the cyclobutane ring.

  • Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be observed at m/z 230.14, and the [M+Na]⁺ ion at m/z 252.12.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a multi-step sequence starting from a suitable cyclobutane precursor. The following protocol is a representative method based on established chemical transformations for analogous compounds.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Purification start cis-3-Aminocyclobutanecarboxylic Acid step1 React with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., Triethylamine) start->step1 intermediate cis-3-(Boc-amino)cyclobutanecarboxylic Acid step1->intermediate Yields Intermediate step2 Treat with Methanol (MeOH) and an acid catalyst (e.g., H₂SO₄ or SOCl₂) intermediate->step2 product_crude Crude Product step2->product_crude Forms Crude Product step3 Purify by column chromatography (Silica gel, EtOAc/Hexanes gradient) product_crude->step3 end This compound step3->end Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic Acid

  • To a solution of cis-3-aminocyclobutanecarboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water) is added a base such as sodium hydroxide or triethylamine.

  • The solution is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The solvent is partially removed under reduced pressure, and the aqueous solution is acidified with a mild acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the Boc-protected acid.

Step 2: Esterification to this compound

  • The cis-3-(Boc-amino)cyclobutanecarboxylic acid is dissolved in anhydrous methanol.

  • The solution is cooled in an ice bath, and thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid is added slowly.

  • The reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude methyl ester.

Step 3: Purification

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery and Development

The utility of this compound as a building block is exemplified by its incorporation into various drug candidates. The Boc-protected amine allows for selective deprotection and subsequent coupling reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other transformations.

A notable application is in the synthesis of pyrazolo- and triazolo-pyrimidine compounds with antiviral activity, as described in patent WO2016174079A1, where CAS number 142733-63-9 is explicitly listed as a reactant in a reaction scheme.[5] This highlights its direct relevance in the development of novel therapeutics.

G A Methyl cis-3-(Boc-amino) cyclobutanecarboxylate B 1. Boc Deprotection (e.g., TFA or HCl in Dioxane) A->B Step 1 E 3. Ester Hydrolysis (e.g., LiOH) A->E Alternative Step C cis-3-Amino-methyl cyclobutanecarboxylate B->C D 2. Amide Coupling (with an activated carboxylic acid) C->D Step 2 G Further Elaboration D->G F cis-3-Amido-cyclobutane carboxylic Acid E->F F->D Alternative Coupling H Complex Drug Candidate (e.g., Antiviral Agent) G->H

Caption: General reaction pathways utilizing the title compound in drug synthesis.

The cis-stereochemistry of the substituents on the cyclobutane ring provides a defined three-dimensional structure that can be crucial for binding to the active site of a target protein. The Boc protecting group is instrumental in synthetic strategies, as it can be selectively removed under acidic conditions without affecting other functional groups, allowing for the sequential construction of complex molecules.[3]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Based on GHS classifications, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its rigid cyclobutane core and orthogonally protected functional groups provide a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with improved properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in the development of the next generation of medicines.

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A Technical Guide to the Physical Properties of Boc-Protected Cyclobutane Amino Acids: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is relentless. Peptides and peptidomimetics represent a promising class of therapeutics, yet their clinical translation is often hampered by poor bioavailability and susceptibility to enzymatic degradation. A powerful strategy to overcome these limitations is the incorporation of unnatural amino acids that impart conformational rigidity to the peptide backbone. Among these, cyclobutane-containing amino acids have emerged as valuable building blocks.[1][2]

The constrained nature of the cyclobutane ring restricts the rotational freedom of the peptide backbone, pre-organizing it into specific secondary structures.[3][4] This conformational rigidity can lead to enhanced binding affinity for biological targets and increased resistance to proteolysis.[5] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of these valuable compounds, owing to its stability under various reaction conditions and its facile removal under mild acidic conditions, making it ideal for solid-phase peptide synthesis.[5]

This technical guide provides an in-depth exploration of the core physical properties of Boc-protected cyclobutane amino acids. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also a framework for understanding the interplay between structure, physical properties, and application. We will delve into the experimental methodologies for characterizing these compounds and discuss the causal relationships that govern their behavior, providing a self-validating system of protocols and analysis.

Core Physical Properties: A Comparative Analysis

The physical properties of Boc-protected cyclobutane amino acids are critical determinants of their utility in synthesis and their influence on the characteristics of the resulting peptides. These properties include melting point, solubility, optical rotation, and crystallinity.

Melting Point: A Reflection of Purity and Crystal Packing

The melting point of a crystalline solid is a sensitive indicator of its purity and the efficiency of its crystal lattice packing. For Boc-protected amino acids, which are generally white to off-white crystalline solids, a sharp melting point range is indicative of high purity.[4] The rigidity of the cyclobutane ring and the presence of the bulky Boc group influence the intermolecular interactions, leading to relatively high melting points.

Compound NameStructureMelting Point (°C)
N-Boc-1-aminocyclobutanecarboxylic acid129 - 133[4]
cis-N-Boc-2-aminocyclobutanecarboxylic acidData not publicly available
trans-N-Boc-2-aminocyclobutanecarboxylic acidData not publicly available

Note: The cis and trans isomers are expected to have different melting points due to differences in their molecular symmetry and crystal packing. Generally, the more symmetric trans isomer may pack more efficiently into a crystal lattice, resulting in a higher melting point compared to the cis isomer.[6]

Solubility Profile: A Key Parameter for Synthetic Utility
Compound NameDichloromethane (DCM)Dimethylformamide (DMF)Tetrahydrofuran (THF)
N-Boc-1-aminocyclobutanecarboxylic acidRequires experimental determinationRequires experimental determinationRequires experimental determination
cis-N-Boc-2-aminocyclobutanecarboxylic acidRequires experimental determinationRequires experimental determinationRequires experimental determination
trans-N-Boc-2-aminocyclobutanecarboxylic acidRequires experimental determinationRequires experimental determinationRequires experimental determination

Insight: The interplay of the polar carboxylic acid and amino groups with the nonpolar Boc and cyclobutane moieties creates a molecule with nuanced solubility. While generally soluble in polar aprotic solvents, solubility can be expected to decrease in nonpolar solvents. The cis/trans isomerism can also influence solubility, with the less symmetric cis isomer sometimes exhibiting higher solubility.[7]

Optical Rotation: A Defining Characteristic of Chiral Isomers

For chiral Boc-protected cyclobutane amino acids, specific optical rotation is a fundamental physical property that confirms the enantiomeric purity of the compound. It is defined as the angle to which a plane-polarized light is rotated when passed through a solution of a chiral substance.[8] The direction and magnitude of rotation are unique to each enantiomer.

Compound NameSpecific Rotation [α]D (c=1, solvent)
(1S,2S)-N-Boc-2-aminocyclobutanecarboxylic acidRequires experimental determination
(1R,2R)-N-Boc-2-aminocyclobutanecarboxylic acidRequires experimental determination
(1S,2R)-N-Boc-2-aminocyclobutanecarboxylic acidRequires experimental determination
(1R,2S)-N-Boc-2-aminocyclobutanecarboxylic acidRequires experimental determination

For comparison, the cyclopentane analog, (1S,2S)-Boc-aminocyclopentane carboxylic acid, has a specific rotation of [a]D25 = +38 to +48º (c=1 in MeOH).

Crystallinity and Thermal Behavior: Insights from DSC and X-Ray Diffraction

The solid-state properties of Boc-protected cyclobutane amino acids, including their crystallinity and polymorphism, are critical for formulation and stability. Differential Scanning Calorimetry (DSC) provides valuable information on thermal transitions such as melting, decomposition, and glass transitions.[9] X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional crystal structure, confirming the stereochemistry, and understanding the packing of molecules in the solid state.

While a comprehensive public database of crystal structures for various Boc-protected cyclobutane amino acids is not available, analysis of related structures provides insight. For example, the crystal structure of a racemic N-Boc derivative of a cyclobutane γ-amino acid has been determined, confirming its molecular structure and providing details on its solid-state conformation.[10]

Expected DSC Profile: A typical DSC thermogram for a pure, crystalline Boc-protected cyclobutane amino acid would show a sharp endothermic peak corresponding to its melting point. The absence of other thermal events prior to melting would indicate a lack of polymorphism or solvent inclusion. The onset of an exothermic event at higher temperatures would signify thermal decomposition.

Experimental Protocols for Physical Property Determination

A self-validating system of protocols is essential for ensuring the accuracy and reproducibility of physical property measurements. The following are detailed, step-by-step methodologies for key experiments.

Workflow for Physical Property Characterization

G cluster_0 Sample Preparation cluster_1 Physical Property Analysis cluster_2 Data Interpretation & Reporting A Synthesize and Purify Boc-Protected Cyclobutane Amino Acid B Dry Sample Under High Vacuum A->B C Melting Point Determination (Melting Point Apparatus) B->C D Solubility Assay (Gravimetric or Spectroscopic) B->D E Optical Rotation Measurement (Polarimeter) B->E F Thermal Analysis (DSC) B->F G Structural Analysis (Single Crystal XRD) B->G H Compare Data to Literature/Analogs C->H D->H E->H F->H G->H I Generate Technical Data Sheet H->I

Workflow for characterization of physical properties.
Protocol 1: Determination of Melting Point
  • Sample Preparation: Ensure the sample is a fine, dry powder.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
  • Equilibration: Add an excess amount of the Boc-protected cyclobutane amino acid to a known volume of the desired solvent (e.g., DCM, DMF, THF) in a sealed vial.

  • Agitation: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Filtration: Filter the saturated solution through a 0.22 µm syringe filter to remove any undissolved solid.

  • Evaporation: Transfer a precise volume of the clear filtrate to a pre-weighed vial.

  • Drying: Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

  • Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the filtrate used.

Protocol 3: Measurement of Specific Optical Rotation
  • Solution Preparation: Accurately weigh a sample of the chiral Boc-protected cyclobutane amino acid and dissolve it in a known volume of a specified solvent (e.g., methanol) to a precise concentration (c), typically in g/mL.[11]

  • Polarimeter Setup: Calibrate the polarimeter using a blank (the pure solvent).

  • Measurement: Fill a polarimeter cell of a known path length (l), in decimeters, with the sample solution and measure the observed rotation (α) at a specified temperature and wavelength (typically the sodium D-line, 589 nm).[12]

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c).[11]

The Interplay of Physical Properties and Drug Design

The physical properties of Boc-protected cyclobutane amino acids are not merely academic data points; they are critical parameters that guide their application in drug discovery. The conformational constraint imposed by the cyclobutane ring is a key driver for its use in peptidomimetics.[3][4] This rigidity can pre-organize a peptide into a bioactive conformation, leading to increased potency and selectivity.

G cluster_0 Molecular Structure cluster_1 Physical Properties cluster_2 Application in Drug Discovery A Boc-Protected Cyclobutane Amino Acid B Melting Point (Purity, Stability) A->B C Solubility (Synthetic Feasibility) A->C D Conformational Rigidity (Structural Constraint) A->D E Chirality (Stereospecific Interactions) A->E F Peptidomimetic Design B->F C->F G Enhanced Binding Affinity D->G H Increased Proteolytic Stability D->H F->G F->H I Improved Bioavailability G->I H->I

Relationship between structure, properties, and application.

The solubility of these building blocks directly impacts the efficiency of peptide synthesis, particularly in automated solid-phase synthesizers where poor solubility can lead to incomplete reactions and difficult purifications. The melting point and crystallinity are important for the long-term storage and stability of these valuable reagents.

Furthermore, the specific stereochemistry of chiral cyclobutane amino acids is paramount. The precise three-dimensional arrangement of the amino and carboxyl groups relative to the cyclobutane ring dictates how the residue will orient itself within a peptide chain, ultimately influencing its interaction with the target receptor or enzyme.

Conclusion

Boc-protected cyclobutane amino acids are a class of specialized reagents that offer significant advantages in the design of conformationally constrained peptides and peptidomimetics. Their unique physical properties, stemming from the rigid cyclobutane core and the versatile Boc protecting group, are integral to their successful application in drug discovery. While a comprehensive public database of their quantitative physical properties is still developing, the experimental protocols outlined in this guide provide a robust framework for their characterization. A thorough understanding and experimental determination of these properties are essential for any researcher aiming to leverage the power of these constrained amino acids to develop the next generation of therapeutics.

References

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An In-Depth Technical Guide to Methyl cis-3-(Boc-amino)cyclobutanecarboxylate: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the conformational control of bioactive molecules is a cornerstone of rational design. The strategic incorporation of rigid scaffolds that mimic peptide turns or present functional groups in well-defined spatial orientations is a proven strategy for enhancing potency, selectivity, and metabolic stability. Among these scaffolds, cyclobutane rings, particularly cis-1,3-disubstituted derivatives, have emerged as valuable building blocks. Their puckered, four-membered ring system offers a unique geometric constraint that is distinct from more flexible acyclic linkers or larger cycloalkanes. This guide provides a comprehensive technical overview of a key exemplar of this class: Methyl cis-3-(Boc-amino)cyclobutanecarboxylate, a versatile intermediate for the synthesis of novel therapeutics and chemical probes.

Molecular Identity and Physicochemical Characteristics

This compound is a synthetic amino acid derivative featuring a cyclobutane core. The cis stereochemistry places the Boc-protected amine and the methyl ester groups on the same face of the ring, a critical feature influencing its conformational behavior and utility as a molecular scaffold.

Table 1: Core Properties of this compound

PropertyValueSource(s)
IUPAC Name methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate[1][2]
CAS Number 142733-63-9[1][2]
Molecular Formula C₁₁H₁₉NO₄[1][2]
Molecular Weight 229.27 g/mol [2]
Appearance White solid or crystalline substance[1]
Solubility Generally soluble in organic solvents such as methanol and dichloromethane.[1]
Storage Store in a dry, sealed container at 2-8°C.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired cis stereochemistry and high purity. The following protocol is a synthesized methodology based on established chemical principles for the synthesis of related compounds.[3]

Synthesis of the Precursor: cis-3-Aminocyclobutanecarboxylic Acid

A common route to the target molecule involves the initial synthesis of cis-3-aminocyclobutanecarboxylic acid. One established method begins with the hydrogenation of a corresponding azide precursor.[3]

Experimental Protocol: Synthesis of cis-3-Aminocyclobutanecarboxylic Acid [3]

  • Hydrogenation: Dissolve the azide precursor (e.g., a suitable azidocyclobutanecarboxylate derivative) in methanol.

  • Add 6N HCl and 10% palladium on charcoal to the solution.

  • Stir the resulting mixture under 1 bar of hydrogen for 3 hours.

  • Filter off the catalyst and remove the solvent under reduced pressure.

  • Hydrolysis: Dissolve the residue in 6N HCl and reflux with stirring for 1 hour.

  • Evaporate the solvent in vacuo.

  • Purification: Purify the residue by ion-exchange chromatography (e.g., Amberlite® IR-120 resin) using a 3.5% aqueous ammonia solution as the eluent to yield cis-3-aminocyclobutanecarboxylic acid as a white powder.

Boc Protection and Esterification

With the core amino acid in hand, the subsequent steps involve the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.

Experimental Protocol: Synthesis of this compound [1]

  • Boc Protection:

    • Suspend cis-3-aminocyclobutanecarboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base such as sodium hydroxide to achieve a basic pH.

    • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the basic pH.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid.

  • Esterification:

    • Dissolve the Boc-protected acid in anhydrous methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid.

    • Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound.

Synthesis_Workflow cluster_0 Synthesis of cis-3-Aminocyclobutanecarboxylic Acid cluster_1 Protection and Esterification Azide Azide Precursor AminoAcid cis-3-Aminocyclobutanecarboxylic Acid Azide->AminoAcid Hydrogenation (H₂, Pd/C) & Hydrolysis (HCl) BocProtectedAcid cis-3-(Boc-amino)cyclobutanecarboxylic Acid AminoAcid->BocProtectedAcid Boc₂O, Base FinalProduct This compound BocProtectedAcid->FinalProduct Methanol, H₂SO₄ (cat.)

Caption: Synthetic workflow for this compound.

Structural Analysis and Conformational Insights

The defining structural feature of this compound is its constrained four-membered ring. Unlike the well-defined chair conformation of cyclohexane, the cyclobutane ring exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain. The cis relationship between the substituents at the 1 and 3 positions significantly influences this conformational preference.

While a specific crystal structure for the title compound is not publicly available, X-ray diffraction studies of closely related cis-1,3-disubstituted cyclobutane derivatives provide valuable insights into the expected molecular geometry.[4] The cyclobutane ring is expected to be non-planar, with the substituents occupying pseudo-equatorial or pseudo-axial positions. In the cis isomer, both bulky groups can potentially occupy pseudo-equatorial positions to minimize steric interactions, leading to a more thermodynamically stable conformation.

The presence of the Boc-protecting group and the methyl ester allows for the formation of intermolecular hydrogen bonds in the solid state, which can influence the crystal packing.

Conformational_Analysis Simplified representation of conformational preferences. cluster_cyclobutane Cyclobutane Ring Conformations cluster_substituents cis-1,3-Disubstitution Puckered1 Puckered Conformation 1 Puckered2 Pocketed Conformation 2 Puckered1->Puckered2 Ring Flipping Substituent1 Boc-NH- Puckered1->Substituent1 Pseudo-equatorial Substituent2 -COOCH₃ Puckered1->Substituent2 Pseudo-equatorial Puckered2->Substituent1 Pseudo-axial Puckered2->Substituent2 Pseudo-axial

Caption: Conformational dynamics of the cis-1,3-disubstituted cyclobutane core.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • Boc group: A singlet at approximately 1.4 ppm, integrating to 9 protons.

  • Methyl ester: A singlet at approximately 3.7 ppm, integrating to 3 protons.

  • Cyclobutane ring protons: A series of multiplets in the range of 2.0-3.0 ppm. The methine proton adjacent to the ester group and the methine proton attached to the nitrogen will appear as distinct multiplets.

  • Amine proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted):

  • Boc group: Resonances for the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm.

  • Ester carbonyl: A signal in the region of 170-175 ppm.

  • Carbamate carbonyl: A signal around 155 ppm.

  • Methyl ester: A peak around 52 ppm.

  • Cyclobutane ring carbons: Resonances in the aliphatic region, typically between 30 and 50 ppm.

Mass Spectrometry:

  • Electrospray Ionization (ESI): Expected to show a prominent ion for [M+Na]⁺ or [M+H]⁺.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block due to its constrained geometry and orthogonal protecting groups.[1]

  • Peptidomimetics: The rigid cyclobutane core serves as a conformational surrogate for peptide turns, enabling the synthesis of peptidomimetics with enhanced proteolytic stability and potentially improved receptor binding affinity.

  • Scaffold for Small Molecule Libraries: The cis orientation of the functional groups provides a well-defined vector for the elaboration of molecular complexity, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening.

  • Probing Structure-Activity Relationships (SAR): The introduction of this constrained amino acid analog into a bioactive molecule allows researchers to probe the importance of a specific conformation for biological activity. This is a critical aspect of lead optimization in drug discovery. For instance, the cis-3-aminocyclobutane core is a key feature in the development of selective Janus kinase (JAK) inhibitors.[1]

Applications cluster_applications Key Application Areas Core This compound Peptidomimetics Peptidomimetics (Enhanced Stability) Core->Peptidomimetics Incorporation into peptide sequences Libraries Small Molecule Libraries (Defined Vectors) Core->Libraries Scaffold for diversification SAR Structure-Activity Relationship (Conformational Probing) Core->SAR Introduction into bioactive molecules

Caption: Major applications of the title compound in chemical biology and medicinal chemistry.

Safety and Handling

This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

GHS Hazard Statements: [2][5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion and Future Outlook

This compound is a synthetically accessible and highly versatile building block that provides a valuable tool for medicinal chemists and researchers in related fields. Its conformationally constrained cyclobutane core offers a unique platform for the design of novel bioactive molecules with improved pharmacological properties. As the demand for three-dimensional diversity in drug candidates continues to grow, the importance of scaffolds like this is set to increase, paving the way for the discovery of new therapeutics with novel mechanisms of action.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 57415870, this compound. Retrieved from [Link]

  • Zhang, W., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[6][6]-rearrangement cascade. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 118998417, Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of cyclobutane 3 (CCDC 2183363). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Conformational profile of 1-aminocyclopropanecarboxylic acid. Retrieved from [Link]

  • Feskov, I. O., et al. (2020). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. Retrieved from [Link]

  • Ponmagaram, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl cis-3-(Boc-amino)-2, 2-dimethylcyclobutanecarboxylate, 1 gram. Retrieved from [Link]

  • Ruji Biology. (n.d.). This compound 97%. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • ResearchGate. (2025). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Zhang, Z., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Retrieved from [Link]

  • Pretze, M., et al. (2019). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. Retrieved from [Link]

  • Kärkkäinen, E., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89643, 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]

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stability of cyclobutane ring under synthetic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of the Cyclobutane Ring Under Synthetic Conditions

Introduction: The Paradox of the Puckered Ring

In the landscape of modern organic chemistry, particularly within medicinal chemistry and drug development, the cyclobutane ring has emerged as a privileged scaffold.[1][2] Its rigid, three-dimensional, and puckered structure offers a unique conformational constraint that can lock a molecule into a bioactive conformation, improve metabolic stability, and serve as a versatile bioisostere for larger or more flexible groups.[1][2] However, the utility of this four-membered ring is intrinsically tied to a central paradox: its stability. Possessing significant ring strain, the cyclobutane core is often perceived as a "spring-loaded" system, prone to cleavage.[3]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond this simplistic view. We will explore the nuanced reality of the cyclobutane ring's reactivity. Its stability is not an absolute but is conditional, highly dependent on the specific synthetic environment. Understanding the precise conditions that lead to ring preservation versus ring-opening is paramount for any chemist seeking to harness the power of this unique carbocycle. This document provides a comprehensive analysis of the factors governing cyclobutane stability, offering field-proven insights into when the ring holds firm and when it strategically breaks apart.

Part 1: The Energetic Landscape of Cyclobutane: A Deep Dive into Ring Strain

The reactivity of cyclobutane is a direct consequence of the potential energy stored within its framework. This energy, known as ring strain, arises from the deviation of its bond angles and conformations from their ideal, low-energy states. The total strain energy of approximately 26.3 kcal/mol is a composite of two primary factors.[1][3][4]

  • Angle Strain (Baeyer Strain): The ideal bond angle for an sp³-hybridized carbon atom is 109.5°. In a planar cyclobutane, the internal C-C-C angles would be a highly strained 90°. To mitigate the resulting poor orbital overlap, the ring adopts a folded or "puckered" conformation, which further compresses the bond angles to about 88°.[5][6] This significant deviation from the tetrahedral ideal is the principal contributor to the ring's inherent instability.[4]

  • Torsional Strain (Pitzer Strain): In a flat cyclobutane, all eight C-H bonds on adjacent carbons would be perfectly eclipsed, creating significant repulsive interactions. The puckering of the ring into a "butterfly" conformation is a crucial structural compromise; it slightly increases angle strain but substantially relieves torsional strain by staggering the C-H bonds.[3][6][7] However, this relief is incomplete, and the remaining eclipsing interactions contribute to the overall strain energy.

To place its stability in context, a comparison with other cycloalkanes is illustrative.

Data Presentation: Comparative Strain Energies of Cycloalkanes
CycloalkaneStrain Energy (kcal/mol)Key Strain ContributorsRelative Reactivity
Cyclopropane~27.6[3]Extreme Angle Strain, Torsional StrainVery High
Cyclobutane ~26.3 [1][3][4]Significant Angle Strain, Torsional Strain High
Cyclopentane~7.1[1]Primarily Torsional StrainLow
Cyclohexane~0[5][8]Essentially Strain-Free (in chair form)Very Low

This data confirms that while highly strained, cyclobutane is thermodynamically more stable and kinetically less reactive towards ring-opening than its three-membered counterpart, cyclopropane.[1]

Mandatory Visualization: Sources of Strain in Cyclobutane

Figure 1: Dominant Strain Forces in Puckered Cyclobutane cluster_ring Puckered Cyclobutane Ring cluster_strain Resulting Strain Types C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 TorsionalStrain Torsional Strain (Incomplete H-H Eclipsing) C2->TorsionalStrain Steric repulsion across C-C bonds C4 C4 (Puckered) C3->C4 AngleStrain Angle Strain (C-C-C ≈ 88° vs 109.5°) C3->AngleStrain Deviation from ideal geometry C4->C1

Caption: Figure 1: Dominant Strain Forces in Puckered Cyclobutane.

Part 2: Conditions Leading to Ring Lability: A Guide to Ring-Opening Reactions

The 26.3 kcal/mol of strain energy can be released as a powerful thermodynamic driving force for reactions that cleave the cyclobutane C-C bonds. Understanding the triggers for this release is crucial for synthetic planning.

Thermal and Photochemical Activation

The cyclobutane ring is thermally labile, though robust enough for most synthetic procedures conducted below 100 °C. At elevated temperatures (above 500 °C), it undergoes decomposition.[6] More synthetically relevant are the thermally induced electrocyclic ring-opening reactions of cyclobutenes, which proceed readily to form conjugated dienes.[9] Photochemical reactions, particularly [2+2] cycloadditions, are a primary method for forming cyclobutanes, indicating the ring is stable under these conditions.[10][11] However, UV irradiation can also induce the formation of cyclobutane pyrimidine dimers in DNA, a form of damage.[6]

Transition Metal-Catalyzed Ring Opening

This is one of the most versatile and synthetically powerful methods for cleaving the cyclobutane ring. Transition metals (e.g., Pd, Rh, Ni, Cu) can mediate ring-opening through several mechanistic pathways, typically involving the oxidative addition of the metal into a strained C-C σ-bond.

  • Mechanism: The reaction often initiates with the formation of a metallacyclopentane intermediate. This intermediate is a key branching point from which various products can be formed via subsequent steps like β-hydride elimination, reductive elimination, or insertion of other molecules.

  • Application: This strategy is particularly effective with highly strained systems like bicyclo[1.1.0]butanes (BCBs), which serve as precursors for the diastereoselective synthesis of highly functionalized 1,3-disubstituted cyclobutanes through controlled ring-opening.[12]

Mandatory Visualization: General Catalytic Cycle for Ring Opening

Figure 2: Generalized Transition Metal-Catalyzed Ring Opening A Cyclobutane Substrate C Metallacyclopentane Intermediate A->C Oxidative Addition B LnM(0) B->C E Subsequent Transformation (e.g., Reductive Elimination) C->E Reaction with Nu- or β-H Elimination D Ring-Opened Product E->B Catalyst Regeneration E->D

Caption: Figure 2: Generalized Transition Metal-Catalyzed Ring Opening.

Reactions of Activated Cyclobutanes

Unsubstituted cyclobutane is relatively inert to many reagents.[1] However, the introduction of activating functional groups dramatically increases its susceptibility to ring-opening.

  • Donor-Acceptor Cyclobutanes: Cyclobutanes substituted with both an electron-donating group (D) and an electron-accepting group (A) are highly polarized and prone to nucleophilic ring-opening. Reagents like electron-rich arenes or thiols can attack one of the ring carbons, triggering a cascade that results in C-C bond cleavage.[13]

  • Cyclobutanones: The carbonyl group activates the adjacent C-C bonds. Under various conditions (e.g., treatment with strong acids or bases, or via Baeyer-Villiger oxidation), cyclobutanones can undergo ring-opening or ring expansion, making them valuable synthetic intermediates.[14]

  • Acid/Base Catalysis: While cyclobutane is more resistant to acid-catalyzed opening than cyclopropane, strong acids can protonate a C-C bond, particularly in activated systems, leading to a carbocation that is trapped by a nucleophile to give a ring-opened product.[1]

Part 3: Preserving the Core: Synthetic Transformations on an Intact Cyclobutane Ring

A key testament to the cyclobutane's utility is its surprising resilience under a wide array of modern synthetic conditions. This robustness allows for the late-stage functionalization of complex molecules without destroying the core scaffold.

Standard Functional Group Interconversions

Most standard synthetic transformations that target substituents on the cyclobutane ring leave the core intact. These include, but are not limited to:

  • Oxidation of alcohols to ketones or carboxylic acids.

  • Reduction of carbonyls to alcohols.

  • Amide bond formation.

  • Esterification and hydrolysis.

  • Nucleophilic substitution on side chains.

This stability is a cornerstone of its use in medicinal chemistry, allowing chemists to build out from a pre-formed cyclobutane core.

Modern Cross-Coupling and C-H Functionalization

The true power of cyclobutane as a modern synthetic building block is demonstrated by its compatibility with powerful C-C and C-X bond-forming reactions.

  • Suzuki-Miyaura Coupling: Potassium cyclobutyltrifluoroborates and other cyclobutylboron species are competent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, allowing for the direct attachment of aryl and vinyl groups to the cyclobutane ring.[10]

  • Directed C(sp³)–H Functionalization: This cutting-edge strategy allows for the direct conversion of C-H bonds on the cyclobutane ring into new C-C or C-X bonds. By attaching a directing group (often derived from a carboxylic acid or amine) to the ring, a palladium catalyst can be guided to selectively activate a specific C-H bond, typically at the C3 position, for arylation, alkenylation, or other transformations.[15] This methodology is exceptionally valuable as it builds complexity directly onto the intact carbocyclic frame.

Part 4: Practical Guidance and Protocols

Navigating the stability of cyclobutane requires a clear decision-making process based on the desired synthetic outcome.

Mandatory Visualization: Synthetic Decision Flowchart

Figure 3: Decision-Making for Cyclobutane Transformations Start Desired Transformation on Cyclobutane-Containing Substrate? Preserve Preserve Ring Integrity? Start->Preserve Functionalize Substituents Open Induce Ring Opening? Start->Open Access Linear Scaffolds Preserve_Methods Conditions for Preservation: - Standard FGIs (Oxidation, Reduction) - Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) - Directed C-H Functionalization - Photochemical [2+2] Cycloaddition Preserve->Preserve_Methods Yes Open_Methods Conditions for Opening: - High Temperature (> 400°C) - Transition Metal Catalysis (Rh, Pd, Ni) - Strong Acid/Lewis Acid (on activated rings) - Nucleophilic attack on Donor-Acceptor systems Open->Open_Methods Yes

Caption: Figure 3: Decision-Making for Cyclobutane Transformations.

Experimental Protocols

Protocol 1: Ring Preservation - Pd-Catalyzed C(sp³)–H Arylation (Based on the principles of Daugulis C-H functionalization[15])

This protocol describes the arylation of a C-H bond on a cyclobutane ring, demonstrating the scaffold's stability under modern cross-coupling conditions.

  • Objective: To couple iodobenzene to the C3-position of a cyclobutane-1-carboxylic acid derivative.

  • Materials:

    • N-(quinolin-8-yl)cyclobutane-1-carboxamide (1.0 equiv)

    • Iodobenzene (3.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

    • Potassium carbonate (K₂CO₃, 2.5 equiv)

    • Toluene (solvent, 0.2 M)

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add N-(quinolin-8-yl)cyclobutane-1-carboxamide, K₂CO₃, and Pd(OAc)₂.

    • Evacuate and backfill the tube with the inert gas three times.

    • Add anhydrous, degassed toluene via syringe, followed by iodobenzene.

    • Seal the tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of starting material.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the 3-phenyl-substituted cyclobutane product.

  • Causality: The 8-aminoquinoline directing group chelates to the palladium catalyst, positioning it in close proximity to the C-H bonds at the C3 position. This facilitates a cyclometalation event, forming a stable palladacycle intermediate. This directed mechanism ensures that the catalyst activates a specific C-H bond rather than the more strained C-C bonds, thus preserving the cyclobutane core.

Protocol 2: Controlled Ring Opening - Copper-Catalyzed Opening of [1.1.1]Propellane (Based on the principles of propellane chemistry[10])

This protocol exemplifies a strategic ring-opening of a highly strained cyclobutane derivative to generate a new, functionalized cyclobutane.

  • Objective: To synthesize a cyclobutane-containing alkyne via the copper-catalyzed ring opening of [1.1.1]propellane.

  • Materials:

    • [1.1.1]Propellane solution in diethyl ether (1.0 equiv)

    • Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)

    • Copper(I) iodide (CuI, 10 mol%)

    • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

    • Tetrahydrofuran (THF, solvent, 0.1 M)

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add CuI.

    • Add anhydrous THF, followed by the terminal alkyne and DIPEA.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the solution of [1.1.1]propellane in diethyl ether dropwise over 15 minutes. A color change may be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or GC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality: [1.1.1]Propellane contains an exceptionally strained central C-C bond. The copper catalyst, in conjunction with the alkyne, facilitates the cleavage of this specific bond. The reaction proceeds through an intermediate where the resulting cyclobutyl radical/anion attacks the copper-acetylide species, effectively "inserting" the alkyne across the cleaved bond and yielding a stable 1,3-disubstituted cyclobutane. This is a case of selective strain release to build a more complex, yet still intact, four-membered ring.

Conclusion

The cyclobutane ring is a motif of conditional stability. Its significant strain energy makes it susceptible to cleavage under specific, energetic conditions, including high temperatures and the presence of certain transition metal catalysts. This reactivity can be a powerful tool for synthetic chemists, enabling strategic ring-opening pathways to complex linear molecules.

Conversely, the ring demonstrates remarkable resilience under the vast majority of modern synthetic transformations, including powerful palladium-catalyzed cross-coupling and C-H functionalization reactions. This robustness, combined with its unique three-dimensional structure, solidifies the cyclobutane's role as a critical and reliable building block in contemporary drug discovery and organic synthesis. The successful chemist is one who understands this duality, viewing the ring's strain not as a mere liability, but as a tunable feature to be either preserved or exploited to achieve the desired molecular architecture.

References

  • Title: Cyclobutane synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PubMed Central (PMC) URL: [Link]

  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

  • Title: Cyclobutene Ring Opening Reactions Source: ResearchGate URL: [Link]

  • Title: 4.3: Stability of Cycloalkanes - Ring Strain Source: Chemistry LibreTexts URL: [Link]

  • Title: Stability of Cycloalkanes - Angle Strain Source: YouTube URL: [Link]

  • Title: Cyclobutane Source: Wikipedia URL: [Link]

  • Title: Stability of cycloalkanes (video) Source: Khan Academy URL: [Link]

  • Title: Cyclobutanes in Organic Synthesis Source: Baran Lab, Scripps Research URL: [Link]

  • Title: Ring strain Source: Wikipedia URL: [Link]

  • Title: Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Reactions of Cyclopropane and Cyclobutane Source: Pharmaguideline URL: [Link]

  • Title: Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives Source: Royal Society of Chemistry - Chemical Science URL: [Link]

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  • Title: Reaction of cyclopropane and cyclobutane Source: Slideshare URL: [Link]

  • Title: Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context Source: ResearchGate URL: [Link]

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Navigating the Solubility Landscape of Methyl cis-3-(boc-amino)cyclobutanecarboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. This in-depth technical guide focuses on a key building block in modern medicinal chemistry: Methyl cis-3-(boc-amino)cyclobutanecarboxylate. We will explore its solubility characteristics in organic solvents, providing not just theoretical knowledge, but a practical framework for researchers, scientists, and drug development professionals to accurately determine and apply this vital data.

Introduction to this compound: A Versatile Scaffold

This compound is a non-proteinogenic amino acid derivative that has garnered significant attention in drug discovery. Its rigid cyclobutane core offers a unique conformational constraint, which can be highly advantageous in designing molecules with improved target specificity and reduced off-target effects. The Boc (tert-butyloxycarbonyl) protecting group on the amine provides stability during synthetic manipulations and allows for controlled deprotection under mild acidic conditions, making it a versatile intermediate in the synthesis of complex pharmaceutical agents.

Chemical Structure and Properties:

  • IUPAC Name: methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate[1]

  • Molecular Formula: C₁₁H₁₉NO₄[1][2]

  • Molecular Weight: 229.27 g/mol [1][2]

  • Appearance: Typically a white solid or crystalline substance[2]

While its synthetic utility is well-established, a comprehensive understanding of its solubility in various organic solvents is often a missing piece of the puzzle for formulation scientists. This guide aims to bridge that gap.

The Critical Role of Organic Solvent Solubility in Pre-formulation

The journey of a drug candidate from the lab to the clinic involves numerous stages where its interaction with organic solvents is inevitable. Pre-formulation studies are designed to identify and mitigate potential roadblocks early in development, and solubility assessment is a cornerstone of this process[3][4].

Key reasons why understanding the solubility of this compound in organic solvents is crucial:

  • Synthesis and Purification: During chemical synthesis, the choice of solvent can significantly impact reaction yield and purity. Effective purification techniques like crystallization are highly dependent on the differential solubility of the compound and its impurities in various solvent systems.

  • Formulation Development: For parenteral and some oral dosage forms, organic or co-solvent systems are often employed to achieve the desired drug concentration. Knowing the solubility profile allows for the selection of appropriate and safe excipients[2][5].

  • Analytical Method Development: High-Performance Liquid Chromatography (HPLC) is a ubiquitous technique for the analysis of pharmaceutical compounds. The selection of an appropriate mobile phase, which is a mixture of organic solvents and aqueous buffers, requires knowledge of the analyte's solubility to ensure good peak shape and resolution.

  • Toxicity and Safety: The choice of solvents in the final formulation is governed by strict regulatory guidelines that classify solvents based on their toxicity[5]. Understanding a compound's solubility in safer, "greener" solvents is becoming increasingly important.

Qualitative Solubility Profile

Based on the general behavior of Boc-protected amino acids, this compound is expected to exhibit good solubility in a range of polar organic solvents. Preliminary information suggests it is generally soluble in solvents like methanol and dichloromethane[2]. Boc-protected amino acids as a class are also known to be soluble in dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF)[3]. However, for precise formulation and process development, qualitative statements are insufficient. The following sections provide a robust framework for the quantitative determination of its solubility.

Quantitative Solubility Determination: A Step-by-Step Protocol

To provide actionable data, this section outlines a detailed experimental protocol for determining the thermodynamic solubility of this compound in a selection of common organic solvents. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and ability to ensure equilibrium is reached between the dissolved and undissolved solute[6][7].

Materials and Equipment
  • This compound (purity >98%)

  • HPLC-grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Dimethyl Sulfoxide)

  • Analytical balance (± 0.01 mg)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Temperature-controlled incubator or water bath

  • Syringe filters (0.22 µm, compatible with the organic solvents used)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into vials B Add selected organic solvent A->B Dispense solvent C Agitate at constant temperature (e.g., 24-48 hours) B->C Incubate D Allow solid to settle C->D Cease agitation E Filter supernatant D->E Remove undissolved solid F Dilute filtrate E->F Prepare for analysis G Analyze by HPLC F->G Quantify concentration

Sources

A Technical Guide to the Commercial Availability and Synthesis of cis-3-Aminocyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, strained ring systems have emerged as powerful tools for medicinal chemists. The cyclobutane motif, in particular, offers a unique combination of conformational rigidity and three-dimensional character that can significantly enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth exploration of the commercial availability, synthesis, and application of a key class of these building blocks: cis-3-aminocyclobutanecarboxylic acid and its derivatives. These compounds serve as valuable, conformationally restricted scaffolds, enabling the precise spatial orientation of functional groups to optimize interactions with biological targets. Their incorporation into drug candidates has been shown to improve metabolic stability and reduce the planarity of molecules, addressing common challenges in drug development.[1]

Commercial Availability: A Survey of Key Building Blocks

The accessibility of starting materials is a critical factor in the early stages of drug discovery. Fortunately, the commercial availability of cis-3-aminocyclobutanecarboxylic acid and a range of its derivatives has expanded in recent years, facilitating their broader application. Key suppliers for these compounds include MedChemExpress, Chem-Impex, and others who provide a variety of N-protected and esterified analogs.

Below is a summary of some commercially available cis-3-aminocyclobutanecarboxylic acid derivatives, which serve as foundational starting points for more complex molecular designs.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notable Suppliers
cis-3-Aminocyclobutanecarboxylic acid74316-27-1C₅H₉NO₂115.13MedChemExpress[2]
cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid1008773-79-2C₁₀H₁₇NO₄215.25Chem-Impex[1]
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride957793-35-0C₇H₁₄ClNO₂179.65CymitQuimica,[3] PubChem[4]
cis-3-Amino-2,2-dimethyl-cyclobutanecarboxylic acid92772-95-7C₇H₁₃NO₂143.18ChemScene[5]
cis-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride1909288-04-5C₆H₁₂ClNO₃181.62AChemBlock[6]

Synthetic Strategies: Accessing the cis-Cyclobutane Core

The stereoselective synthesis of cis-3-aminocyclobutanecarboxylic acid derivatives is a key challenge that has been addressed through several strategic approaches. The cis-relationship between the amino and carboxylic acid groups is crucial for the desired conformational constraint in the final molecule. Two prevalent and effective methods for achieving this are the stereoselective reduction of a cyclic azido ester and the reductive amination of a cyclobutanone precursor.

Workflow for the Synthesis of cis-3-Aminocyclobutanecarboxylic Acid Derivatives

G cluster_0 Route 1: Azide Reduction cluster_1 Route 2: Reductive Amination cluster_2 Derivatization start1 3-Oxocyclobutanecarboxylic acid ester Esterification start1->ester azide_formation Azide Formation (e.g., via mesylate) ester->azide_formation ester_azide cis-3-Azidocyclobutanecarboxylate azide_formation->ester_azide reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) ester_azide->reduction amino_ester cis-3-Aminocyclobutanecarboxylate reduction->amino_ester hydrolysis1 Hydrolysis amino_ester->hydrolysis1 final_product1 cis-3-Aminocyclobutanecarboxylic acid hydrolysis1->final_product1 final_product cis-3-Aminocyclobutanecarboxylic acid final_product1->final_product start2 3-Oxocyclobutanecarboxylic acid amination Reductive Amination (e.g., NH₃, NaBH₃CN) start2->amination final_product2 cis-3-Aminocyclobutanecarboxylic acid amination->final_product2 final_product2->final_product n_protection N-Protection (e.g., Boc₂O) final_product->n_protection c_esterification C-Esterification final_product->c_esterification n_protected N-Protected Derivative n_protection->n_protected c_ester Ester Derivative c_esterification->c_ester

Caption: Synthetic pathways to cis-3-aminocyclobutanecarboxylic acid and its derivatives.

Experimental Protocol 1: Synthesis of cis-3-Aminocyclobutanecarboxylic Acid via Azide Reduction

This protocol is adapted from a known synthetic route and provides a reliable method for obtaining the target compound with the desired cis-stereochemistry.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in ethanol (5 mL/g), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 mL/g).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3-oxocyclobutanecarboxylate.

Step 2: Reductive Amination to Ethyl cis-3-Aminocyclobutanecarboxylate

  • While direct reduction of an azide is a viable route, a more direct approach from the ketone involves reductive amination. To a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol (10 mL/g), add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the addition of 1 M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure and then partition between water and dichloromethane.

  • Adjust the pH of the aqueous layer to ~9-10 with 2 M NaOH and extract with dichloromethane (3 x 10 mL/g).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield predominantly ethyl cis-3-aminocyclobutanecarboxylate. The cis-isomer is often the major product in this reaction due to the thermodynamic stability of the equatorial substituent on the puckered cyclobutane ring.

Step 3: Hydrolysis to cis-3-Aminocyclobutanecarboxylic Acid

  • Dissolve the ethyl cis-3-aminocyclobutanecarboxylate (1.0 eq) in a 1:1 mixture of methanol and 2 M aqueous sodium hydroxide (10 mL/g).

  • Stir the mixture at room temperature for 12 hours.

  • Neutralize the reaction with 1 M HCl to a pH of ~7.

  • The product can be isolated by ion-exchange chromatography or by precipitation at its isoelectric point.

Experimental Protocol 2: N-Boc Protection of cis-3-Aminocyclobutanecarboxylic Acid

The protection of the amino group is a common and often necessary step for the further use of these building blocks in peptide synthesis and other organic transformations.

Step 1: Boc-Protection

  • To a solution of cis-3-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (10 mL/g), add sodium bicarbonate (3.0 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 10 mL/g).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-3-[(tert-butoxycarbonyl)amino]cyclobutanecarboxylic acid as a white solid.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of cis-3-aminocyclobutanecarboxylic acid derivatives is paramount for their successful application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Typical Analytical Data:

  • ¹H NMR: The proton NMR spectrum is crucial for confirming the cis-stereochemistry. The relative coupling constants of the protons on the cyclobutane ring can provide insight into their spatial relationship. For the parent acid, the protons on the cyclobutane ring typically appear as multiplets in the range of 2.0-3.5 ppm. The methine proton adjacent to the carboxylic acid is usually found further downfield than the methine proton adjacent to the amino group.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid (typically ~175-180 ppm) and the carbons of the cyclobutane ring (~25-45 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the compounds. For the parent acid, a peak corresponding to [M+H]⁺ at m/z 116.07 is expected.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the O-H and C=O stretching of the carboxylic acid group (~3300-2500 cm⁻¹ and ~1700 cm⁻¹, respectively) and the N-H bending of the amine (~1600 cm⁻¹).

  • Purity (HPLC): High-performance liquid chromatography (HPLC) is used to assess the purity of the final compound, with typical purities for commercially available derivatives being ≥95%.

Conclusion and Future Outlook

Cis-3-aminocyclobutanecarboxylic acid and its derivatives represent a class of building blocks with significant potential to advance drug discovery projects. Their rigid, three-dimensional structure provides a unique tool for medicinal chemists to fine-tune the properties of drug candidates. The increasing commercial availability of these compounds, coupled with well-established synthetic routes, lowers the barrier to their incorporation into novel molecular designs. As the demand for non-flat, sp³-rich scaffolds in drug discovery continues to grow, the importance and application of these valuable cyclobutane derivatives are poised to expand further.

References

  • Chem-Impex. Boc-cis-3-aminocyclohexane carboxylic acid. [Link]

  • Supporting Information for a scientific publication.
  • Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid. Scientific Report.
  • PubChem. cis-3-Aminocyclohexanecarboxylic acid. [Link]

  • Chem-Impex. cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid. [Link]

  • Chem-Impex. Z-cis-3-aminocyclohexanecarboxylic acid. [Link]

  • PubChem. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. [Link]

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Methodological & Application

Application Notes: Strategic Incorporation of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, enabling the development of therapeutic peptides with enhanced stability, constrained conformations, and improved biological activity.[1] Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a valuable building block that introduces a rigid cyclobutane scaffold into the peptide backbone. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the effective use of this unique amino acid derivative in solid-phase peptide synthesis (SPPS), aimed at researchers and drug development professionals. We will address the critical pre-activation step of saponification and detail the subsequent coupling and deprotection cycles within the Boc/Bzl protection strategy.

Introduction: The Rationale for Cyclobutane-Constrained Peptides

Peptide therapeutics often suffer from limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and specificity. The introduction of conformationally constrained amino acids, such as derivatives of 3-aminocyclobutanecarboxylic acid, is a powerful strategy to overcome these hurdles.[2] The rigid cyclobutane ring restricts the rotational freedom of the peptide backbone, pre-organizing the peptide into a specific secondary structure.[3] This can lead to:

  • Enhanced Proteolytic Stability: The unnatural backbone geometry sterically hinders recognition and cleavage by proteases.[1]

  • Improved Receptor Binding: By locking the peptide into a bioactive conformation, the entropic penalty upon binding is reduced, potentially increasing affinity.

  • Novel Secondary Structures: The unique bond angles of the cyclobutane moiety can induce specific turns and folds, allowing for the exploration of novel structural space.[4]

This compound is a precursor to the active building block. It is supplied as a methyl ester with the α-amino group protected by the acid-labile tert-butyloxycarbonyl (Boc) group, making it inherently suitable for the robust Boc-SPPS methodology.[1][]

Physicochemical Properties and Handling

Before use, it is essential to prepare the free carboxylic acid form of the amino acid. The properties of both the starting material and the activated (saponified) form are summarized below.

PropertyThis compoundN-Boc-cis-3-aminocyclobutanecarboxylic Acid
Molecular Formula C₁₁H₁₉NO₄C₁₀H₁₇NO₄
Molecular Weight 229.27 g/mol 215.25 g/mol
Appearance White to off-white solidWhite to off-white solid
Typical State Stable Methyl Ester (Precursor)Free Carboxylic Acid (Active for Coupling)
Storage 2-8°C, desiccate2-8°C, desiccate

Mandatory Pre-Coupling Protocol: Saponification of the Methyl Ester

The commercially available title compound is a methyl ester and cannot be directly used in peptide coupling reactions, which require a free carboxyl group for activation. The first and most critical step is the hydrolysis (saponification) of the methyl ester to yield the free carboxylic acid.

Causality: The peptide bond is formed by activating a carboxylic acid to make it susceptible to nucleophilic attack by an amine. The methyl ester is not sufficiently reactive for this purpose. Saponification with a base like lithium hydroxide (LiOH) converts the ester into a carboxylate salt, which is then protonated to the free acid required for SPPS. Careful control of stoichiometry is crucial to prevent premature cleavage of the Boc protecting group, which is base-labile to a lesser extent than the ester.

Protocol 3.1: Saponification of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v). The volume should be sufficient to fully dissolve the starting material (approx. 0.1 M concentration).

  • Cooling: Place the reaction vessel in an ice bath and cool to 0°C with stirring.

  • Base Addition: Slowly add a solution of Lithium Hydroxide (LiOH·H₂O, 1.1 eq) in water dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching & Acidification: Once the reaction is complete, cool the mixture back to 0°C. Carefully acidify the solution to pH ~3 by the slow addition of cold 1 N HCl or 5% aqueous KHSO₄. The product may precipitate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as Ethyl Acetate (3x volumes).

  • Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-cis-3-aminocyclobutanecarboxylic acid as a solid.

  • Validation: Confirm the identity and purity of the product via ¹H NMR and Mass Spectrometry before proceeding to SPPS.

Saponification_Reaction start_material This compound (in THF/H₂O) product N-Boc-cis-3-aminocyclobutanecarboxylic Acid (Ready for SPPS) start_material->product Saponification & Acidification reagents 1. LiOH·H₂O, 0°C to RT 2. 1N HCl (aq)

Caption: Saponification workflow to activate the building block.

Incorporation into Peptides via Boc-SPPS

The Boc/Bzl strategy is well-suited for incorporating this amino acid.[6] It relies on an acid-labile Boc group for temporary Nα-protection and more robust, benzyl-based groups for side-chain protection, which are typically removed during the final cleavage step with strong acids like HF or TFMSA.[7]

Workflow Overview

The core of Boc-SPPS is a repeated cycle of deprotection and coupling.[8]

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Iterative Cycle Deprotection 1. Nα-Boc Deprotection (TFA in DCM) Neutralization 2. Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Generates TFA salt Coupling 3. Amino Acid Coupling (Activate & Add) Neutralization->Coupling Frees N-terminal amine Wash 4. Wash (DCM/DMF) Coupling->Wash Forms peptide bond Wash->Deprotection Prepares for next cycle End Elongated Peptide (Boc-AA(n+1)-AA-Resin) Wash->End Start Resin-Bound Peptide (Boc-AA-Resin) Start->Deprotection

Caption: The iterative cycle of Boc Solid-Phase Peptide Synthesis.

Protocol 4.1: Boc-SPPS Coupling Cycle

This protocol describes a single coupling cycle for incorporating N-Boc-cis-3-aminocyclobutanecarboxylic acid onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine following neutralization. Swell the resin in Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve N-Boc-cis-3-aminocyclobutanecarboxylic acid (2.0 eq relative to resin loading) and a coupling additive like HOBt (2.0 eq) in DMF.

  • Activator Addition: Add the primary coupling reagent (e.g., HBTU, 2.0 eq) to the activation mixture along with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA, 4.0 eq).[9] Allow to pre-activate for 2-5 minutes.

    • Expert Insight: The cyclobutane ring can introduce steric hindrance. Using a potent aminium/uronium or phosphonium salt-based reagent like HBTU, HATU, or PyBOP is highly recommended over carbodiimides like DCC alone to ensure efficient coupling.[10]

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A negative test (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue/purple), the coupling should be repeated.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Isopropanol (2x) to remove excess reagents and byproducts.[8]

  • Deprotection: To prepare for the next coupling, remove the Nα-Boc group by treating the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 5-20 minutes.[8]

  • Washing and Neutralization: Wash the resin with DCM to remove residual TFA. Neutralize the resulting N-terminal trifluoroacetate salt with a solution of 5-10% DIEA in DCM or DMF before proceeding to the next coupling cycle.[7]

Table of Recommended Coupling Reagents
ReagentTypeAdvantagesConsiderations
HBTU Aminium SaltHighly efficient, fast reaction times, well-established in Boc-SPPS.[10]Can cause guanidinylation of the N-terminus if in excess.
HATU Aminium SaltMore reactive than HBTU, excellent for hindered couplings.[11]Higher cost.
PyBOP Phosphonium SaltClean reactions, does not cause guanidinylation, good for fragment coupling.[10]Byproduct can be difficult to remove in some cases.
DIC/HOBt Carbodiimide/AdditiveCost-effective, standard choice for non-hindered couplings.[9]May be less effective for this sterically demanding UAA.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Saponification Insufficient base or reaction time; low temperature.Increase LiOH to 1.2 eq, extend reaction time, and allow warming to RT. Confirm completion with LC-MS before workup.
Poor Coupling Efficiency Steric hindrance from the cyclobutane ring; insufficient activation.Use a more powerful coupling reagent like HATU or PyBOP. Double couple (repeat the coupling step). Increase reaction time.
Boc-Deprotection during Saponification Excess base or prolonged reaction at elevated temperature.Use a maximum of 1.2 eq of LiOH and maintain low temperatures (0°C to RT). Monitor the reaction closely.
Aggregation during SPPS Interchain hydrogen bonding of the growing peptide.Use chaotropic salts (e.g., LiCl) in the DMF, or perform the coupling at an elevated temperature (e.g., 50°C).

Conclusion

This compound is a powerful tool for peptide chemists seeking to impose conformational constraints and enhance the drug-like properties of their molecules. Successful incorporation hinges on a critical, often overlooked, saponification step to generate the active N-Boc-cis-3-aminocyclobutanecarboxylic acid. By following the detailed protocols outlined in this guide, particularly regarding the choice of robust coupling reagents and careful reaction monitoring, researchers can effectively integrate this unique building block into peptide sequences, paving the way for the discovery of novel and potent peptide-based therapeutics.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • ProteoGenix. (n.d.). Peptide synthesis form.
  • Frongia, A., et al. (2022).
  • García-Aranda, M., et al. (2021).
  • Li, J., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC - NIH.
  • García-Aranda, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
  • Li, J., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar.
  • Wikipedia. (n.d.). Peptide synthesis.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • O'Donnell, M. J., et al. (2001). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Alibés, R., & Figueredo, M. (2005). Cyclobutane biomolecules: Synthetic approaches to amino acids, peptides and nucleosides. Current Organic Chemistry.
  • ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed.
  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs.
  • Miranda, L. P., & Mezo, A. R. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • Bodanszky, M. (1997). Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Miranda, L. P., & Mezo, A. R. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. SpringerLink.
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis.
  • Burlina, F., et al. (2017). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

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Application Note: Strategies and Protocols for Coupling Reactions with Methyl cis-3-(Boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details field-proven protocols for the chemical modification of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate, a valuable building block in modern medicinal chemistry. We provide an in-depth analysis of its reactivity, focusing on the two primary synthetic handles: the Boc-protected amine and the methyl ester. The core of this document presents a robust, step-by-step protocol for the most common application—amide bond formation following Boc-group deprotection. This includes a detailed explanation of the mechanism and rationale behind reagent selection, particularly the use of HATU as a superior coupling agent. An alternative strategy involving saponification of the methyl ester to access the carboxylic acid for subsequent coupling is also discussed. This note is designed for researchers, chemists, and drug development professionals seeking to leverage the unique conformational constraints of the cyclobutane scaffold in their synthetic programs.

Introduction: The Value of the Cyclobutane Scaffold

In the landscape of drug discovery, the cyclobutane motif has emerged as a powerful tool for medicinal chemists.[1][2][3] Its rigid, puckered three-dimensional structure provides a level of conformational restriction that can significantly enhance a molecule's binding affinity, selectivity, and metabolic stability.[1][4] Unlike aromatic rings, the saturated cyclobutane core reduces planarity and can improve physicochemical properties such as solubility. This compound is a key bifunctional building block that allows for the strategic introduction of this scaffold into lead compounds. Its defined cis stereochemistry and orthogonal protecting groups—an acid-labile tert-butyloxycarbonyl (Boc) group on the amine and a saponifiable methyl ester—offer precise control over synthetic transformations.

Chemical Reactivity and Strategic Overview

The synthetic utility of this compound stems from its two distinct functional groups. The primary and most common pathway for elaboration involves the deprotection of the amine, which can then act as a nucleophile in a variety of coupling reactions, most notably amide bond formation. A secondary, alternative pathway involves the hydrolysis (saponification) of the methyl ester to unmask a carboxylic acid, which can then be activated for coupling with an external amine.

This guide will focus on providing a detailed, validated protocol for the primary pathway: Boc deprotection followed by HATU-mediated amide coupling .

Core Protocol: Amide Bond Formation via Amine Deprotection

This two-stage procedure is the most direct method for coupling a carboxylic acid to the amine moiety of the cyclobutane scaffold. The workflow involves an initial acid-mediated deprotection of the Boc group, followed by a highly efficient amide coupling reaction.

Workflow Overview

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Step A: Boc Deprotection Protocol

Principle: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable to a wide range of conditions but is readily cleaved under anhydrous acidic conditions.[5][6][7] Trifluoroacetic acid (TFA) is commonly used as it is highly effective, and its byproducts (t-butyl cation, which fragments to isobutylene, and CO2) are volatile, simplifying workup.[8][9]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Argon or Nitrogen gas supply

  • Rotary evaporator

Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Inert Atmosphere: Flush the flask with argon or nitrogen.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermic reaction and minimize potential side reactions.

  • TFA Addition: Slowly add TFA (5-10 eq.) dropwise to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA. The resulting residue, the amine TFA salt, is often a viscous oil or solid.

  • Drying: For best results, co-evaporate the residue with an anhydrous solvent like toluene or DCM (2-3 times) to ensure complete removal of residual TFA. The crude amine salt is typically used directly in the next step without further purification.

Step B: HATU-Mediated Amide Coupling Protocol

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent known for high efficiency, fast reaction times, and low rates of racemization.[10][11] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU activates the carboxylic acid by forming a highly reactive OAt-active ester.[10][12][13] This active ester is then readily attacked by the deprotected amine to form the desired amide bond.[12][14]

Materials:

  • Crude Methyl cis-3-aminocyclobutanecarboxylate TFA salt (from Step A)

  • Carboxylic acid (R-COOH) of interest (1.0-1.1 eq.)

  • HATU (1.1-1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq.)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc), Lithium Chloride (LiCl) solution (5% aqueous), Saturated Sodium Bicarbonate (NaHCO₃), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF in a clean, dry flask.

  • Base Addition: Add DIPEA (3.0 eq.) to the mixture. The base deprotonates the carboxylic acid and neutralizes the TFA salt of the amine.

  • Pre-activation: Stir the solution at room temperature for 15-20 minutes. This "pre-activation" step allows for the formation of the reactive OAt-ester.

  • Amine Addition: Dissolve the crude amine TFA salt from Step A in a minimal amount of anhydrous DMF and add it dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Extraction: Once complete, pour the reaction mixture into a separatory funnel containing water or a 5% LiCl solution (which helps to remove DMF). Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution (to remove unreacted acid and HOAt byproduct), and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the desired amide.

Alternative Strategy: Coupling via Saponification

An alternative approach involves hydrolyzing the methyl ester to form the corresponding carboxylic acid, which can then be coupled to a primary or secondary amine.

Protocol: Methyl Ester Saponification

Principle: Saponification is the base-mediated hydrolysis of an ester. Lithium hydroxide (LiOH) is often preferred for its ability to cleave esters under mild conditions, which can minimize side reactions like racemization, although this is less of a concern for this specific achiral substrate.[15] Care must be taken as standard basic conditions can be incompatible with some protecting groups.[16][17][18]

Procedure Outline:

  • Dissolve this compound (1.0 eq.) in a mixture of THF and water.

  • Add LiOH·H₂O (1.5-2.0 eq.) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Carefully acidify the reaction mixture to pH ~4-5 with a dilute acid (e.g., 1N HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate to yield the carboxylic acid, which can then be used in a standard amide coupling reaction (such as the HATU protocol described in Step 3B) with a desired amine.

Data Summary and Troubleshooting

The following table provides representative data and guidance for the primary amide coupling protocol.

ParameterRecommended Conditions & ReagentsExpected OutcomeTroubleshooting Tip
Boc Deprotection Reagent: TFA in DCM (1:4 v/v)Time: 1-3 hTemp: 0 °C to RT>95% conversion to amine salt.Incomplete Reaction: Extend reaction time or increase TFA concentration. Ensure anhydrous conditions.
Amide Coupling Coupling Agent: HATU (1.1 eq.)Base: DIPEA (3.0 eq.)Solvent: Anhydrous DMFYield: 65-95% (substrate dependent)Low Yield: Ensure complete deprotection in the prior step. Use fresh, high-purity HATU. Ensure the base is fully neutralizing the TFA salt.
Purification Method: Silica Gel ChromatographyEluent: Hexanes/Ethyl Acetate or DCM/Methanol gradientHigh purity product (>95% by NMR/LCMS).Co-eluting Impurities: The primary byproduct, tetramethylurea, is water-soluble and should be removed during workup. If it persists, a LiCl wash is very effective.

Conclusion

This compound is a versatile and highly valuable building block for introducing conformationally constrained scaffolds in drug discovery. The protocols detailed herein provide a reliable and robust framework for its primary application in amide bond synthesis. By understanding the principles behind Boc deprotection and HATU-mediated coupling, researchers can confidently and efficiently incorporate this unique motif into complex molecular architectures, paving the way for the development of novel therapeutics.

References

  • Barreiro, G., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Radboud Repository (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Available at: [Link]

  • ResearchGate (2008). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). HATU. Wikipedia. Available at: [Link]

  • Request PDF (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available at: [Link]

  • Organic Chemistry (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • Canadian Science Publishing (n.d.). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids. Available at: [Link]

  • Thieme (n.d.). 2.2 Carboxy Group. Science of Synthesis. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • NIH (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Available at: [Link]

  • ResearchGate (2017). How do you esterify a N-Boc protected amino acid? ResearchGate. Available at: [Link]

  • Evidentic (n.d.). This compound. Available at: [Link]

  • Google Patents (n.d.). EP0523461B1 - Process for the saponification of aminoacid-/peptide esters.
  • NIH (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of Chemical Sciences. Available at: [Link]

  • Organic Syntheses (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Available at: [Link]

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Application Notes & Protocols: Methyl cis-3-(boc-amino)cyclobutanecarboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Cyclobutane Scaffold in Drug Design

In contemporary medicinal chemistry, there is a strategic shift away from flat, aromatic structures towards molecules with greater three-dimensionality. This pursuit of sp³-rich chemical space is driven by the need to improve compound properties such as solubility, metabolic stability, and target selectivity.[1] The cyclobutane ring, a strained four-membered carbocycle, has emerged as a particularly valuable scaffold in this context.[2][3] Its unique puckered conformation provides a rigid framework that can pre-organize appended functional groups into well-defined vectors, enhancing interactions with biological targets and filling hydrophobic pockets.[2] This conformational restriction can lead to significant gains in potency and selectivity.

Methyl cis-3-(boc-amino)cyclobutanecarboxylate is a bifunctional synthetic building block that expertly leverages the advantages of the cyclobutane core. It features:

  • A cis-substituted cyclobutane ring that provides a rigid, predictable 3D geometry.

  • A Boc-protected amine , which masks a key reactive site, allowing for selective transformations elsewhere in a synthetic sequence. The Boc group can be removed under mild acidic conditions, revealing the primary amine for subsequent coupling reactions.[4][5]

  • A methyl ester , which serves as a handle for further chemical elaboration, most commonly through hydrolysis and subsequent amide bond formation.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, handling, and synthetic applications of this versatile building block, complete with detailed, field-proven protocols.

Physicochemical Properties and Handling

This compound is a stable, crystalline solid under standard laboratory conditions.[6] Its key properties and safety information are summarized below.

Table 1: Physicochemical and Safety Data

Property Value Reference(s)
Molecular Formula C₁₁H₁₉NO₄ [7]
Molecular Weight 229.27 g/mol [7]
CAS Number 142733-63-9 [7][8]
Appearance White to off-white solid or crystalline powder [6]
Solubility Soluble in organic solvents such as methanol, dichloromethane, and DMF [6]
Stability Stable under normal conditions; sensitive to strong acids which cleave the Boc group [6]
Storage Store at 2-8°C, sealed and dry [9]

| GHS Hazards | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |[7][8] |

Core Synthetic Workflow and Applications

This building block is primarily used in a two-stage process: deprotection of the amine followed by coupling with a carboxylic acid. This workflow is central to its utility in constructing peptidomimetics and other complex molecular architectures.[6]

Synthetic_Workflow A Methyl cis-3-(boc-amino) cyclobutanecarboxylate B Boc Deprotection (Protocol 2) A->B  TFA, DCM C Methyl cis-3-aminocyclobutane carboxylate (Amine Salt) B->C D Amide Coupling (Protocol 3) C->D E Target Molecule (e.g., Peptidomimetic) D->E  HATU, DIPEA F Carboxylic Acid (R-COOH) F->D

Caption: Core workflow for utilizing the building block.

Protocol 1: Boc-Deprotection to Yield the Free Amine Salt

Expertise & Rationale: The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection chemistry due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[10] The deprotection mechanism is initiated by protonation of the carbamate oxygen by a strong acid like trifluoroacetic acid (TFA).[5] This leads to the elimination of a stable tert-butyl cation and the formation of a transient carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide gas.[5] The tert-butyl cation is a potent electrophile that can cause side reactions, such as alkylating nucleophilic residues on the substrate.[11] While often not necessary for simple substrates, including a scavenger like triethylsilane can be beneficial in complex syntheses.

Boc_Deprotection cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection Boc_Amine Boc-NH-R Protonated_Boc Boc-N⁺H₂-R Boc_Amine->Protonated_Boc + H⁺ (TFA) Carbamic_Acid HOOC-NH₂⁺-R Protonated_Boc->Carbamic_Acid - Isobutylene - H⁺ Free_Amine H₃N⁺-R Carbamic_Acid->Free_Amine - CO₂

Caption: Mechanism of Boc-deprotection with strong acid.

Methodology:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add Trifluoroacetic Acid (TFA) (5-10 eq) dropwise. Note: The reaction is often exothermic, and gas evolution (CO₂) will be observed.[4][5]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue is the trifluoroacetate salt of methyl cis-3-aminocyclobutanecarboxylate, which often appears as a viscous oil or solid.

  • Purification: For many applications, the crude amine salt is of sufficient purity to be used directly in the subsequent step without further purification. If necessary, it can be triturated with cold diethyl ether to induce solidification.

Protocol 2: Application in HATU-Mediated Amide Bond Formation

Expertise & Rationale: Amide bond formation is one of the most critical reactions in drug discovery.[12] While numerous coupling reagents exist, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient and widely used reagent, particularly for less reactive or sterically hindered substrates.[13][14] The workflow involves the pre-activation of a carboxylic acid with HATU in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). This forms a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine (from Protocol 1) to form the desired amide bond with minimal risk of racemization.[13][14]

HATU_Coupling cluster_workflow HATU Coupling Workflow A Carboxylic Acid (R-COOH) C Activated Ester Intermediate A->C Pre-activation (15-30 min) B HATU + DIPEA E Amide Product C->E Nucleophilic Attack D Deprotected Amine (from Protocol 1) D->E

Caption: Workflow for HATU-mediated amide coupling.

Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.0 eq), HATU (1.1 eq), and dissolve in anhydrous DMF.

  • Activation: Add DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Dissolve the crude amine salt from Protocol 1 (approx. 1.1 eq) in a minimal amount of anhydrous DMF and add it to the activated carboxylic acid mixture.

  • Reaction: Continue stirring at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the amine is consumed.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.[14]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final amide.

Table 2: Troubleshooting Common Amide Coupling Issues

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Insufficient activation; moisture in reagents/solvents; steric hindrance. Ensure all reagents and solvents are anhydrous. Increase pre-activation time. Consider gentle heating (40-50 °C) for hindered substrates.[13]
Side Reactions Epimerization of chiral carboxylic acids; reaction with other nucleophiles. Use HATU to minimize racemization. Ensure the amine is the primary nucleophile present.

| Difficult Purification | Urea byproducts (if using carbodiimides like EDC); excess reagents. | A key advantage of HATU is that its byproducts are water-soluble, simplifying workup compared to EDC.[14] Ensure accurate stoichiometry to minimize excess reagents. |

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its rigid cyclobutane core offers a reliable strategy for introducing conformational constraint, a tactic often employed to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. The orthogonal protecting group strategy—an acid-labile Boc-amine and a base-labile methyl ester—provides chemists with precise control over the synthetic sequence. The protocols detailed herein offer robust and reproducible methods for leveraging this building block to construct complex molecular targets, accelerating the discovery and development of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Buy this compound.
  • de Witte, W., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from Radboud University. [Link]

  • ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable. [Link]

  • El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Ruji Biotechnology. (n.d.). This compound 97%. Retrieved from Ruji Biotechnology. [Link]

  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from National Center for Biotechnology Information. [Link]

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Application Notes and Protocols: Incorporation of Cyclobutane Amino Acids into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Cyclobutane Scaffolds in Peptidomimetic Design

Peptidomimetics, molecules designed to replicate the structure and function of natural peptides, are at the forefront of modern drug discovery.[1] However, native peptides often suffer from significant therapeutic limitations, including poor metabolic stability and low bioavailability.[1] The incorporation of non-natural amino acids is a powerful strategy to overcome these hurdles. Among these, cyclobutane-containing amino acids have emerged as exceptionally valuable building blocks. Their inherent rigidity and unique stereochemistry offer a compelling approach to constrain peptide conformations, enhance proteolytic resistance, and ultimately, improve pharmacological profiles.[2]

The cyclobutane ring, with its distinct puckered structure, introduces a significant conformational bias into the peptide backbone.[3][4] This pre-organization can lock the peptidomimetic into a bioactive conformation, leading to enhanced receptor affinity and selectivity.[3] For instance, analogues of the neuropeptide Y (NPY) C-terminal fragment containing cyclobutane β-amino acids have demonstrated exclusive binding to the Y4 receptor, a feat not achieved by the more flexible parent peptide.[3] Furthermore, the steric hindrance provided by the cyclobutane moiety can effectively shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the therapeutic candidate.[5][6]

This guide provides a comprehensive overview of the principles and methodologies for incorporating cyclobutane amino acids into peptidomimetics. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these constrained scaffolds. We will delve into the synthesis of cyclobutane amino acid monomers, detail protocols for their incorporation via both solid-phase and solution-phase peptide synthesis, and discuss the profound impact of these modifications on the resulting peptidomimetic's structure and function.

Part 1: Synthesis of Cyclobutane Amino Acid Monomers

The successful incorporation of cyclobutane amino acids begins with the efficient synthesis of the monomeric building blocks. Various synthetic strategies have been developed, with two of the most common approaches being [2+2] photocycloaddition and Michael addition reactions.

A notable method for preparing β-amino cyclobutane derivatives involves a tandem amidation/Michael addition protocol.[7] This approach utilizes cyclobutene-1-carboxylic acid and a nitrogen nucleophile, such as a benzoxazolone, to generate trans-β-N-heterocyclic cyclobutane carboximides.[7] These intermediates are then readily converted to the desired cyclobutane β-amino acids.[7]

For α-amino cyclobutane carboxylic acids, [2+2] photocycloadditions are a powerful tool, allowing for the creation of all four possible stereoisomers of 2-aminocyclobutanecarboxylic acid.[3] The choice of synthetic route will depend on the desired stereochemistry and substitution pattern of the cyclobutane ring. A general workflow for the synthesis of these monomers is depicted below.

synthesis_workflow cluster_0 Synthetic Strategies cluster_1 Purification & Protection cluster_2 Final Monomer start Starting Materials (e.g., Alkenes, Cyclobutenes) cycloaddition [2+2] Photocycloaddition start->cycloaddition α-amino acids michael_addition Tandem Amidation/ Michael Addition start->michael_addition β-amino acids purification Purification (e.g., Chromatography) cycloaddition->purification michael_addition->purification protection N-α Protection (e.g., Fmoc, Boc) purification->protection final_monomer Protected Cyclobutane Amino Acid Monomer protection->final_monomer

Caption: General workflow for the synthesis of protected cyclobutane amino acid monomers.

Part 2: Incorporation of Cyclobutane Amino Acids via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most widely used method for assembling peptides in a stepwise manner on an insoluble resin support.[8][9] Cyclobutane amino acids are highly compatible with standard SPPS protocols, particularly the Fmoc/tBu strategy.[10][11]

Key Considerations for SPPS with Cyclobutane Amino Acids:
  • Resin Selection: The choice of resin depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is a suitable choice, while Rink amide resin is used for a C-terminal amide.[12]

  • Protecting Groups: The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are commonly used for Nα-protection.[5][13] The Fmoc group is favored for its base-lability, allowing for milder deprotection conditions compared to the acid-labile Boc group.[13]

  • Coupling Reagents: Standard coupling reagents such as HBTU, HATU, and PyBOP are effective for forming the peptide bond with the sterically hindered cyclobutane amino acids.[14] In cases of difficult couplings, the use of more potent activating agents or extended reaction times may be necessary.

  • Aggregation: Peptide chains containing hydrophobic residues, including some cyclobutane amino acids, can be prone to aggregation during synthesis. Strategies to mitigate this include the use of chaotropic salts, specialized solvent systems, and the incorporation of pseudoproline dipeptides.

Detailed Protocol: Fmoc-Based SPPS of a Peptidomimetic Containing a Cyclobutane Amino Acid

This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-Cba-Phe-NH₂, where "Cba" represents a generic cyclobutane amino acid.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Phe-OH

  • Fmoc-Cba-OH (Nα-Fmoc protected cyclobutane amino acid)

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.[11]

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Drain the DMF.

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

  • Capping (Optional but Recommended):

    • Wash the resin with DMF.

    • Add a solution of acetic anhydride and DIPEA in DMF to the resin and agitate for 30 minutes to cap any unreacted amino groups.[14]

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Second Amino Acid Coupling (Fmoc-Cba-OH):

    • Repeat step 2 using Fmoc-Cba-OH. Due to potential steric hindrance, extending the coupling time or using a more potent coupling agent like HATU may be beneficial.

  • Fmoc Deprotection:

    • Repeat step 4.

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Repeat step 2 using Fmoc-Ala-OH.

  • Fmoc Deprotection:

    • Repeat step 4.

  • N-Terminal Acetylation:

    • Add a solution of acetic anhydride and DIPEA in DMF to the deprotected N-terminus and agitate for 1 hour.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptidomimetic.

spps_workflow start Resin Swelling deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple Fmoc-AA1 deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Cba-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-AA3 deprotection3->coupling3 final_deprotection Final Deprotection & N-Terminal Modification coupling3->final_deprotection cleavage Cleavage from Resin final_deprotection->cleavage purification Purification (HPLC) cleavage->purification final_product Final Peptidomimetic purification->final_product

Caption: Stepwise workflow for the solid-phase synthesis of a peptidomimetic containing a cyclobutane amino acid.

Part 3: Solution-Phase Synthesis of Peptidomimetics with Cyclobutane Amino Acids

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for complex peptidomimetics that are challenging to prepare on a solid support.[15][16][17] The core principles of protecting groups and coupling reagents are similar to SPPS.[16]

Protocol Outline: Solution-Phase Synthesis of a Dipeptide

This protocol outlines the synthesis of a dipeptide containing a cyclobutane amino acid.

  • Protection of Monomers:

    • Protect the N-terminus of the cyclobutane amino acid (e.g., with a Boc group).

    • Protect the C-terminus of the second amino acid (e.g., as a methyl or benzyl ester).

  • Coupling Reaction:

    • Dissolve the N-protected cyclobutane amino acid and the C-protected amino acid ester in a suitable solvent (e.g., DCM or DMF).

    • Add a coupling reagent (e.g., DCC or EDC/HOBt) and a base (e.g., DIPEA).[18]

    • Stir the reaction mixture until completion, monitoring by TLC.

  • Work-up and Purification:

    • Perform an aqueous work-up to remove excess reagents and byproducts.

    • Purify the protected dipeptide by column chromatography.

  • Deprotection:

    • Selectively remove the N-terminal and C-terminal protecting groups to yield the final dipeptide. For example, the Boc group is removed with TFA, and a benzyl ester can be cleaved by hydrogenolysis.[13][15]

Part 4: Impact on Peptidomimetic Properties and Applications

The incorporation of cyclobutane amino acids can profoundly influence the biological and pharmacological properties of a peptidomimetic.

PropertyEffect of Cyclobutane Amino Acid IncorporationRationale
Conformational Rigidity IncreasedThe puckered cyclobutane ring restricts torsional angles in the peptide backbone, leading to a more defined secondary structure.[3][4][19]
Metabolic Stability EnhancedThe sterically bulky cyclobutane ring can hinder the approach of proteases, protecting adjacent peptide bonds from cleavage.[5][6]
Receptor Selectivity ImprovedBy locking the peptidomimetic into a specific conformation, binding to the target receptor can be optimized while minimizing off-target interactions.[3]
Cell Penetration VariableThe effect on cell permeability is complex and depends on the overall structure, charge distribution, and conformational properties of the peptidomimetic.[3][4][19]

Applications in Drug Discovery:

The unique properties imparted by cyclobutane amino acids have led to their use in a variety of therapeutic areas:

  • Enzyme Inhibitors: The constrained backbone can mimic the transition state of an enzymatic reaction, leading to potent and selective inhibitors.

  • Cell-Penetrating Peptides (CPPs): The rigid scaffold can be used to control the spatial presentation of cationic residues, a key factor in the cell uptake of CPPs.[3][4][19]

  • Antimicrobial Peptides: Enhanced proteolytic stability is a significant advantage for developing antimicrobial peptides that can withstand the harsh environments where they are needed.[20]

Conclusion

The incorporation of cyclobutane amino acids represents a sophisticated and highly effective strategy in the design of next-generation peptidomimetics. By imparting conformational rigidity and enhanced metabolic stability, these unique building blocks provide a powerful tool to address the key challenges in peptide-based drug development. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the vast potential of cyclobutane-containing peptidomimetics in their own drug discovery endeavors.

References

  • Ortuño, R. M., Moglioni, A. G., & Moltrasio, G. Y. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry, 9(3), 237-259. [Link]

  • Barranco, S., Cuccu, F., Liu, D., Robin, S., Guillot, R., Secci, F., ... & Frongia, A. (2023). β‐N‐Heterocyclic Cyclobutane Carboximides: Synthesis Via a Tandem Base‐Catalyzed Amidation/aza‐Michael Addition Protocol and Facile Transformations. European Journal of Organic Chemistry. [Link]

  • Illa, O., Sánchez-Arévalo, J. E., Gaztelum, N., Rivas, L., Maldonado, J. D., Royo, M., & Ortuño, R. M. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]

  • Illa, O., Sánchez-Arévalo, J. E., Gaztelum, N., Rivas, L., Maldonado, J. D., Royo, M., & Ortuño, R. M. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Retrieved from [Link]

  • Li, Z., et al. (2020). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 11(26), 6744-6749. [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1997). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 40(1), 106-113. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

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Application Notes & Protocols: The Strategic Incorporation of Cyclobutane Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond Flatland - Embracing Three-Dimensionality with Cyclobutane Scaffolds

In the perpetual quest for novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the planar confines of aromatic rings. The cyclobutane moiety, a four-membered carbocycle, has emerged as a compelling structural motif, offering a unique blend of conformational rigidity and three-dimensionality.[1][2] While historically underutilized due to perceived synthetic challenges and inherent ring strain, recent advancements in synthetic methodologies have unlocked the vast potential of cyclobutane scaffolds in drug discovery.[1][3] This guide provides an in-depth exploration of the strategic applications of cyclobutane rings in drug design, supported by field-proven insights and detailed experimental protocols.

The Cyclobutane Advantage: Unique Physicochemical Properties and Their Implications

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of 26.3 kcal/mol.[1][4] This inherent strain, coupled with its distinct puckered conformation, bestows upon it a set of physicochemical properties that can be strategically exploited in drug design.

  • Conformational Restriction: Unlike flexible alkyl chains, the cyclobutane ring locks substituents into well-defined spatial orientations.[1][5] This pre-organization can minimize the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[1] The puckered, or "butterfly," conformation of cyclobutane further reduces torsional strain compared to a planar arrangement.[6][7]

  • Metabolic Stability: The replacement of metabolically labile groups, such as gem-dimethyl groups or linear alkyl chains, with a cyclobutane scaffold can effectively block sites of oxidative metabolism by cytochrome P450 enzymes.[4][8] This strategy has been successfully employed to improve the pharmacokinetic profiles of numerous drug candidates.

  • Improved Physicochemical Properties: The introduction of a cyclobutane ring increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved solubility, reduced promiscuity, and higher clinical success rates.[2] Its non-planar nature can disrupt crystal lattice packing, further enhancing solubility.

  • Bioisosteric Replacement: The cyclobutane scaffold serves as an effective bioisostere for various functional groups, including aromatic rings, alkenes, and larger cyclic systems.[1][2][8] This allows for the fine-tuning of a molecule's properties while maintaining or improving its biological activity.

Data Presentation: Comparative Analysis of Cyclobutane as a Bioisostere
ParameterAromatic Ring (e.g., Phenyl)Cyclobutane RingRationale for Improvement with Cyclobutane
Geometry PlanarPuckered, 3DEnhanced complementarity to non-planar binding pockets.[2]
Fsp³ LowHighCorrelated with improved solubility and clinical success.[2]
Metabolic Stability Susceptible to oxidationGenerally more stableBlocks sites of oxidative metabolism.[2][8]
Solubility Can be poor due to planarityOften improvedDisrupts crystal packing.[2][4]

Strategic Applications of Cyclobutane Scaffolds in Drug Design: Case Studies

The versatility of the cyclobutane motif is evident in its incorporation into a growing number of approved drugs and clinical candidates across various therapeutic areas.

  • Carboplatin: A platinum-based anticancer agent, carboplatin utilizes a cyclobutane-1,1-dicarboxylate ligand. This bidentate ligand modulates the reactivity of the platinum center, leading to a more favorable toxicity profile compared to its predecessor, cisplatin.[1][8]

  • Boceprevir: An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, boceprevir features a cyclobutylmethyl group in its P1 region. This substituent was found to be significantly more potent than the corresponding cyclopropyl and cyclopentyl analogs.[9]

  • Apalutamide: An androgen receptor antagonist for the treatment of prostate cancer, apalutamide incorporates a spirocyclic cyclobutane scaffold.

  • Ivosidenib: An inhibitor of isocitrate dehydrogenase 1 (IDH1), ivosidenib contains a difluorocyclobutyl moiety that replaced a metabolically labile cyclohexyl group, leading to improved metabolic stability.

Logical Relationship: Cyclobutane in Drug Discovery Workflow

G cluster_0 Hit Identification & Lead Optimization cluster_1 Cyclobutane Incorporation Strategies Initial Hit Initial Hit Lead Compound Lead Compound Initial Hit->Lead Compound SAR Studies Candidate Drug Candidate Drug Lead Compound->Candidate Drug ADME Optimization Metabolic Instability Metabolic Instability Lead Compound->Metabolic Instability Poor Solubility Poor Solubility Lead Compound->Poor Solubility Low Potency Low Potency Lead Compound->Low Potency Bioisosteric Replacement Bioisosteric Replacement Metabolic Instability->Bioisosteric Replacement Scaffold Hopping Scaffold Hopping Poor Solubility->Scaffold Hopping Conformational Constraint Conformational Constraint Low Potency->Conformational Constraint Bioisosteric Replacement->Candidate Drug Improved PK Conformational Constraint->Candidate Drug Enhanced Potency Scaffold Hopping->Candidate Drug Better Physicochem. Props.

Caption: Workflow for incorporating cyclobutane scaffolds in drug discovery.

Experimental Protocols: Synthesis of Key Cyclobutane Scaffolds

The successful integration of cyclobutane moieties into drug candidates hinges on the availability of robust and scalable synthetic methods.[3] Here, we provide detailed protocols for two common strategies for constructing cyclobutane rings.

Protocol 1: [2+2] Photocycloaddition for the Synthesis of Cyclobutane-Fused Indolines

This protocol, adapted from the work of Li, M., et al., describes a visible-light-mediated, Lewis acid-catalyzed dearomative [2+2] photocycloaddition of indoles with alkenes.[10]

Materials:

  • N-protected indole derivative (1.0 equiv)

  • Styrene derivative (2.0-10.0 equiv)

  • Gadolinium triflate (Gd(OTf)₃) (10 mol%)

  • Chiral PyBox ligand (L5) (12.5 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Blue LEDs

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Gd(OTf)₃ (10 mol%) and the chiral PyBox ligand L5 (12.5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the chiral Lewis acid complex.

  • Add the N-protected indole derivative (1.0 equiv).

  • Cool the reaction mixture to -65 °C.

  • Add the styrene derivative (2.0-10.0 equiv) to the cooled mixture.

  • Irradiate the reaction mixture with blue LEDs at -65 °C under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel to afford the desired cyclobutane-fused indoline.

Causality Behind Experimental Choices:

  • Lewis Acid Catalysis: The gadolinium triflate, in combination with a chiral ligand, activates the indole substrate and controls the stereochemistry of the cycloaddition.

  • Photochemical Conditions: The use of visible light (blue LEDs) provides the energy for the [2+2] cycloaddition to occur under mild conditions.

  • Low Temperature: Performing the reaction at -65 °C enhances the stereoselectivity of the transformation.

Protocol 2: Rh(III)-Catalyzed Synthesis of Polysubstituted Cyclobutanes

This method provides access to polysubstituted cyclobutanes through the reaction of 2-aryl quinazolinones with alkylidenecyclopropanes (ACPs).[3]

Materials:

  • 2-aryl quinazolinone (0.2 mmol)

  • Alkylidenecyclopropane (0.4 mmol)

  • [RhCp*Cl₂]₂ (2.5 mol %)

  • Cu(OAc)₂ (10 mol %)

  • Anhydrous 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (2 mL)

Procedure:

  • To a screw-capped vial, add the 2-aryl quinazolinone, the alkylidenecyclopropane, [RhCp*Cl₂]₂, and Cu(OAc)₂.

  • Purge the vial with argon.

  • Add anhydrous HFIP.

  • Seal the vial and stir the mixture at 70 °C for 24 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired polysubstituted cyclobutane.

Self-Validating System:

  • The progress of the reaction can be monitored by TLC or GC-MS to ensure the consumption of starting materials and the formation of the product.

  • The structure and stereochemistry of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Experimental Workflow: General Synthesis of Cyclobutane Scaffolds

G cluster_0 Starting Materials cluster_1 Synthetic Strategy cluster_2 Cyclobutane Core Alkene_1 Alkene/Alkyne 1 Cycloaddition Cycloaddition Alkene_1->Cycloaddition Alkene_2 Alkene/Alkyne 2 Alkene_2->Cycloaddition Acyclic Precursor Acyclic Precursor Cyclization Cyclization Acyclic Precursor->Cyclization Cyclopropane Derivative Cyclopropane Derivative Ring Expansion Ring Expansion Cyclopropane Derivative->Ring Expansion Pyrrolidine Derivative Pyrrolidine Derivative Ring Contraction Ring Contraction Pyrrolidine Derivative->Ring Contraction Cyclobutane Scaffold Cyclobutane Scaffold Cycloaddition->Cyclobutane Scaffold Cyclization->Cyclobutane Scaffold Ring Expansion->Cyclobutane Scaffold Ring Contraction->Cyclobutane Scaffold

Caption: Synthetic strategies for accessing cyclobutane scaffolds.

Conclusion and Future Perspectives

The cyclobutane scaffold has transitioned from a synthetic curiosity to a validated and powerful tool in the medicinal chemist's armamentarium. Its unique conformational and physicochemical properties offer solutions to many of the challenges encountered in modern drug discovery, including metabolic instability, poor solubility, and the need for greater three-dimensionality. As synthetic methodologies continue to evolve, we can anticipate an even wider application of this versatile four-membered ring in the design of the next generation of therapeutics.

References

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  • Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3), 336-343. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Green Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Royal Society of Chemistry. [Link]

  • Slideshare. (n.d.). Conformational analysis. [Link]

  • ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments. [Link]

  • Davies, H. M., & Morton, D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(18), 8445-8455. [Link]

  • ResearchGate. (2025). The Application of Cyclobutane Derivatives in Organic Synthesis. [Link]

  • ResearchGate. (2025). Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides. [Link]

  • Dalal Institute. (n.d.). Conformations of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

  • Zhang, Z., & Li, T. (2022). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 24(1), 246-250. [Link]

  • de Azevedo, M. B. M., & de Albuquerque, S. (2002). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 102(11), 4121-4152. [Link]

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link]

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Application Note: Strategic Pathways to Novel Heterocyclic Scaffolds from Methyl cis-3-(Boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Motif

In contemporary medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological properties is paramount. Saturated carbocycles, particularly strained ring systems, have emerged as valuable design elements. The cyclobutane ring, with its rigid, puckered conformation, offers a unique structural scaffold that can confer significant advantages in drug design, including enhanced potency, improved selectivity, and optimized pharmacokinetic profiles.[1][2] Unlike flexible aliphatic chains or larger cycloalkanes, the constrained nature of the cyclobutane core allows for precise positioning of substituents in three-dimensional space, facilitating optimal interactions with biological targets.[3]

Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a readily accessible and highly versatile building block that capitalizes on these advantages.[4][5][6] It features three key functional handles for synthetic elaboration:

  • A Boc-protected amine , which can be selectively deprotected to reveal a nucleophilic primary amine.

  • A methyl ester , an electrophilic site that can be modified or participate in cyclization reactions.

  • A cis-substituted cyclobutane core , which serves as a rigid scaffold to build upon.

This guide provides an in-depth exploration of validated and proposed synthetic strategies for transforming this key starting material into diverse and novel heterocyclic compounds, with a focus on methodologies relevant to drug discovery and development professionals. We will detail robust protocols for intramolecular cyclizations, multicomponent reactions for rapid library synthesis, and advanced strategies for constructing complex spirocyclic systems.

G cluster_0 Synthetic Pathways start This compound deprotection Boc Deprotection (TFA/DCM) start->deprotection path3 Spirocyclization Strategies start->path3  Advanced  Pathways intermediate cis-3-Aminocyclobutane- 1-carboxylate Intermediate deprotection->intermediate path1 Intramolecular Cyclization intermediate->path1 path2 Multicomponent Reactions (Ugi) intermediate->path2 product1 Fused Bicyclic Lactams path1->product1 product2 Complex Acyclic Peptidomimetics path2->product2 product3 Novel Spirocycles path3->product3

Figure 1: General workflow for heterocyclic synthesis.

Strategy 1: Fused Bicyclic Lactams via Intramolecular Cyclization

Causality and Rationale: The most direct approach to forming a heterocycle from the starting material involves leveraging the proximal amine and ester functionalities. The tert-butoxycarbonyl (Boc) protecting group is strategically employed for its stability under a wide range of conditions and its facile removal under acidic conditions.[7] Upon deprotection, the liberated primary amine is positioned to act as an intramolecular nucleophile. While direct attack on the methyl ester to form the corresponding lactam is possible, it often requires harsh thermal conditions. A more controlled and efficient method involves hydrolysis of the ester to the carboxylic acid, followed by standard amide coupling-mediated cyclization. However, for simplicity and directness, we present the thermal cyclization protocol.

Protocol 2.1: Two-Step Synthesis of a Fused Cyclobutane-Lactam

This protocol outlines the synthesis of 3-azabicyclo[3.2.0]heptan-2-one, a core heterocyclic scaffold.

Principle: Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is the standard method for Boc group removal. The reaction proceeds via an acid-catalyzed elimination, generating the free amine as its trifluoroacetate salt, along with isobutylene and carbon dioxide as byproducts.[7]

  • Materials:

    • This compound (1.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA) (10 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, rotary evaporator

  • Procedure:

    • Dissolve this compound (e.g., 2.29 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (e.g., 7.4 mL, 100 mmol) dropwise to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor reaction completion by TLC (staining with ninhydrin will show the appearance of a primary amine).

    • Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl cis-3-aminocyclobutanecarboxylate. This intermediate is often used directly in the next step without further purification.

G START Boc-Protected Amine PROTONATED Protonated Boc Group START->PROTONATED + H+ TFA TFA (Trifluoroacetic Acid) CLEAVAGE Cleavage PROTONATED->CLEAVAGE CATION tert-Butyl Cation + Carbamic Acid CLEAVAGE->CATION DECARBOXYLATION Decarboxylation CATION->DECARBOXYLATION PRODUCT Free Amine (as TFA salt) + CO2 + Isobutylene DECARBOXYLATION->PRODUCT

Figure 2: Boc deprotection mechanism via acid catalysis.

Principle: In the absence of activating agents, the formation of an amide bond from an amine and an ester requires thermal energy to drive the elimination of methanol. This is typically performed in a high-boiling, non-reactive solvent.

  • Materials:

    • Crude methyl cis-3-aminocyclobutanecarboxylate (from Step A)

    • Xylene or Toluene

    • Dean-Stark apparatus (optional, to remove methanol)

    • Heating mantle, condenser

  • Procedure:

    • Place the crude amino ester into a round-bottom flask equipped with a reflux condenser.

    • Add a high-boiling solvent such as xylene (approx. 0.1 M concentration).

    • Heat the mixture to reflux (approx. 140 °C for xylene) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the lactam product.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure 3-azabicyclo[3.2.0]heptan-2-one.

Step Key Reagents Typical Conditions Expected Yield Notes
A: Deprotection TFA, DCM0 °C to RT, 1-2 h>95% (crude)Product is the TFA salt; neutralize for next step.
B: Cyclization Xylene (solvent)Reflux (140 °C), 12-24 h40-60%Yield can be variable; consider alternative coupling methods for higher efficiency.

Strategy 2: Rapid Library Generation via the Ugi Four-Component Reaction (U-4CR)

Causality and Rationale: Multicomponent reactions (MCRs) are exceptionally powerful tools in drug discovery for rapidly generating libraries of complex molecules from simple starting materials in a single step. The Ugi reaction, which combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide, is a cornerstone of MCR chemistry.[8][9][10] The deprotected amine from our starting material is an ideal input for the U-4CR. This strategy allows for the exploration of vast chemical space by simply varying the other three components, leading to a library of diverse peptidomimetics centered on the rigid cyclobutane core.

Protocol 3.1: One-Pot Ugi Reaction for Peptidomimetic Synthesis

Principle: The reaction proceeds through the initial formation of an imine from the amine and aldehyde. The isocyanide then undergoes nucleophilic addition to the iminium ion, which is subsequently trapped by the carboxylate. A final, irreversible Mumm rearrangement yields the stable α-acylaminoamide product.[9] The reaction is typically fast and exothermic.

  • Materials:

    • Methyl cis-3-aminocyclobutanecarboxylate hydrochloride or TFA salt (1.0 eq, from Protocol 2.1, Step A, before neutralization)

    • Aldehyde (e.g., isobutyraldehyde, 1.0 eq)

    • Carboxylic Acid (e.g., benzoic acid, 1.0 eq)

    • Isocyanide (e.g., cyclohexyl isocyanide, 1.0 eq)

    • Methanol (MeOH) as solvent

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 eq, if starting with the amine salt)

  • Procedure:

    • To a vial or flask, add the methyl cis-3-aminocyclobutanecarboxylate salt (e.g., 100 mg, ~0.4 mmol).

    • Add the carboxylic acid (e.g., benzoic acid, 50 mg, 0.4 mmol) and the aldehyde (e.g., isobutyraldehyde, 29 mg, 0.4 mmol).

    • Dissolve the components in methanol (2 mL).

    • If using the amine salt, add one equivalent of a non-nucleophilic base like TEA or DIPEA to liberate the free amine in situ.

    • Add the isocyanide (e.g., cyclohexyl isocyanide, 44 mg, 0.4 mmol) to the mixture. The reaction is often exothermic.

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor progress by LC-MS.

    • Upon completion, concentrate the solvent in vacuo.

    • The crude product can be purified by preparative HPLC or silica gel chromatography to yield the desired Ugi product.

G Amine Cyclobutane Amine (R1-NH2) Imine Imine Formation Amine->Imine Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine Acid Carboxylic Acid (R3-COOH) Iminium Iminium Ion Acid->Iminium Adduct α-Adduct Acid->Adduct Nucleophilic Attack Isocyanide Isocyanide (R4-NC) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Attack Imine->Iminium + H+ Iminium->Nitrilium Nitrilium->Adduct Mumm Mumm Rearrangement (Irreversible) Adduct->Mumm Product Final Ugi Product (α-Acylaminoamide) Mumm->Product

Figure 3: Ugi four-component reaction pathway.

Strategy 3: (Proposed) Synthesis of Spiro-Heterocycles via Pictet-Spengler Reaction

Causality and Rationale: The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines.[11] It involves the reaction of a β-arylethylamine with an aldehyde or ketone. While our starting material is not a β-arylethylamine, its functional handles can be used to construct the necessary precursor. This section outlines a proposed, expert-level synthetic sequence, demonstrating how to design a multi-step pathway towards a highly complex and novel spirocyclic scaffold. This approach is ideal for creating unique structures with defined exit vectors for further functionalization.[12]

Proposed Synthetic Pathway: The goal is to synthesize a spiro[cyclobutane-1,1'-tetrahydro-β-carboline]. This requires transforming the methyl ester of the starting material into a methylene-indole group.

Protocol 4.1: Multi-step Synthesis of a Spiro-β-carboline Precursor

Principle: This sequence involves (A) reduction of the ester to a primary alcohol, (B) conversion of the alcohol to a good leaving group (e.g., a tosylate), and (C) nucleophilic substitution with an indole derivative.

  • Step A: Reduction of Ester to Alcohol

    • Dissolve this compound in anhydrous THF.

    • Cool to 0 °C and add LiAlH₄ (1.5 eq) portion-wise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Perform a Fieser workup (sequential addition of water, 15% NaOH, then more water) to quench the reaction.

    • Filter the resulting solids and concentrate the filtrate to yield the crude alcohol.

  • Step B: Tosylation of the Alcohol

    • Dissolve the crude alcohol in DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by tosyl chloride (1.2 eq).

    • Stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

    • Wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over MgSO₄ and concentrate to yield the tosylate.

  • Step C: Alkylation of Indole

    • Dissolve indole (2.0 eq) in anhydrous DMF.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) at 0 °C and stir for 30 minutes to form the indolenate anion.

    • Add a solution of the tosylate from Step B in DMF.

    • Heat the reaction to 60-80 °C and stir overnight.

    • Quench with water, extract with ethyl acetate, and purify by column chromatography to obtain the N-alkylated indole precursor. Note: C-alkylation may be a competing side reaction.

Protocol 4.2: Deprotection and Pictet-Spengler Cyclization

Principle: After deprotection of the Boc group, the resulting primary amine is now part of a tryptamine-like structure. Acid-catalyzed condensation with an aldehyde (e.g., formaldehyde) will generate an electrophilic iminium ion that is attacked by the electron-rich C2 position of the indole ring to form the spirocyclic product.[13][14]

  • Procedure:

    • Deprotect the precursor from Protocol 4.1, Step C, using the TFA/DCM method described in Protocol 2.1, Step A.

    • Dissolve the resulting crude amine salt in a suitable solvent (e.g., DCM or toluene).

    • Add an aldehyde (e.g., aqueous formaldehyde, 37%, 1.5 eq).

    • Add TFA (2.0 eq) and stir the reaction at room temperature for 12-24 hours.

    • Monitor by LC-MS for product formation.

    • Upon completion, neutralize the reaction, extract with an organic solvent, and purify by chromatography to isolate the novel spiro[cyclobutane-1,1'-tetrahydro-β-carboline].

Conclusion

This compound serves as an outstanding starting point for the synthesis of diverse and medicinally relevant heterocyclic compounds. By applying fundamental synthetic transformations—such as intramolecular cyclization, multicomponent reactions, and advanced multi-step sequences—researchers can access novel fused, complex acyclic, and spirocyclic scaffolds. The protocols and strategies outlined in this guide provide a robust framework for leveraging this building block in drug discovery programs, enabling the creation of unique chemical matter with precisely controlled three-dimensional architectures.

References

  • Vertex AI Search. Buy this compound (EVT-1476198) | 142733-63-9.
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The Architecture of Stability: Enhancing Drug Potency and Selectivity with Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Authored by: Senior Application Scientist

Introduction: Overcoming the Flexibility Hurdle in Drug Design

The therapeutic potential of peptides is immense, yet their inherent conformational flexibility often leads to metabolic instability and diminished target selectivity.[1] Native peptides in solution exist as a dynamic ensemble of structures, a trait that, while allowing for adaptation to various binding partners, incurs a significant entropic penalty upon binding to a specific target.[2] This flexibility also exposes peptides to proteolytic degradation, limiting their in-vivo half-life.[1][2] Constrained amino acids offer a powerful solution to these challenges by rigidifying the peptide backbone or side chains, thereby pre-organizing the molecule into a bioactive conformation.[2][3][4] This pre-organization enhances binding affinity (potency) by reducing the entropic cost of binding and improves selectivity by favoring a conformation that is recognized by the intended target over off-targets.[3][4][5] Furthermore, the introduction of conformational constraints can sterically hinder protease recognition, significantly improving metabolic stability.[2][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and practical implementation of constrained amino acids to enhance drug potency and selectivity.

The Rationale Behind Conformational Constraint: A Mechanistic Overview

The central principle behind the use of constrained amino acids is the reduction of the conformational space accessible to a peptide. By limiting the rotational freedom around the peptide backbone (phi, psi, and omega angles) and side chains (chi angles), these modified amino acids guide the peptide towards a specific three-dimensional structure.[3] This has several profound consequences for the pharmacological properties of the peptide:

  • Enhanced Potency through Lowered Entropic Penalty: The binding of a flexible peptide to its target receptor involves a transition from a disordered state to an ordered, bound state. This transition is entropically unfavorable. By constraining the peptide in a conformation that closely resembles its bound state, the entropic penalty of binding is significantly reduced, leading to a more favorable free energy of binding (ΔG) and thus higher affinity and potency.[2]

  • Improved Selectivity by Favoring a Target-Specific Conformation: Different receptors, even within the same family, often recognize distinct conformations of a peptide ligand. By locking the peptide into a conformation that is preferentially recognized by the desired target receptor, off-target binding and its associated side effects can be minimized.[3][4][5] This is particularly crucial for targets like G-protein coupled receptors (GPCRs), where subtype selectivity is a major challenge.[8][9][10]

  • Increased Metabolic Stability via Steric Shielding: Proteolytic enzymes recognize and cleave peptides that adopt extended conformations. The introduction of bulky or cyclic constraints can sterically hinder the approach of proteases, thereby preventing enzymatic degradation and increasing the in-vivo half-life of the peptide drug.[6][7][11][12][13]

A Toolkit of Constraint: Major Classes of Constrained Amino Acids

A diverse array of constrained amino acids has been developed, each offering unique structural features and advantages in drug design. The choice of a particular constrained amino acid depends on the desired secondary structure, the nature of the target, and the specific challenges being addressed.

N-Alkylated Amino Acids

N-alkylation, most commonly N-methylation, involves the substitution of the amide proton with an alkyl group.[2][14] This seemingly minor modification has significant conformational and physiological consequences:

  • Conformational Effects: N-methylation eliminates the hydrogen bond donor capability of the amide nitrogen, which can disrupt secondary structures like β-sheets.[2] However, it can also favor cis-amide bond conformations and stabilize specific turn structures.[2][14] The steric bulk of the N-alkyl group also restricts the rotation around the N-Cα bond (φ angle).[15]

  • Improved Pharmacokinetics: N-methylation can enhance proteolytic stability and improve membrane permeability, leading to better oral bioavailability.[16][17][18][19]

Example: The incorporation of N-methylated amino acids has been shown to improve the metabolic stability of peptides targeting the cholecystokinin-2 receptor, a target in certain cancers.[16]

α,α-Disubstituted Amino Acids

In α,α-disubstituted amino acids, the α-hydrogen is replaced by an alkyl group, with α-methylalanine (Aib) being the most well-known example.[6][7][20]

  • Helix Induction: These amino acids strongly promote helical conformations due to the steric hindrance imposed by the geminal substituents, which restricts the available conformational space to the helical region of the Ramachandran plot.[7][20]

  • Proteolytic Resistance: The α,α-disubstitution provides a steric shield against proteases, significantly enhancing metabolic stability.[7][11][21]

Example: The replacement of Lysine residues with 4-aminopiperidine-4-carboxylic acid (Api), a cyclized α,α-disubstituted amino acid, in a derivative of the Magainin 2 peptide preserved its helical structure and antimicrobial activity while enhancing its resistance to digestive enzymes.[21]

Cyclic Amino Acids

Incorporating the amino acid side chain into a cyclic structure that also includes the backbone atoms creates a highly constrained system.

  • Azetidine-2-carboxylic acid (Aze): This four-membered ring analogue of proline introduces significant conformational constraints.[] While it can be incorporated in place of proline, it generally leads to a more flexible peptide compared to its five-membered ring counterpart, which can destabilize ordered structures like the collagen triple helix.[23][24] However, its unique geometry can be exploited to probe structure-activity relationships.[][25][26]

  • Cyclobutane and Cyclopentane Amino Acids: These amino acids, where the side chain is part of a four or five-membered ring, are used to restrict the φ and χ1 dihedral angles.[27][28][29] They serve as valuable tools for inducing specific turn structures and improving metabolic stability.[27][28][29][30]

Example: The constrained amino acid β-aminocyclopropanecarboxylic acid (β-Acc) has been shown to confer both high potency and selectivity to integrin ligands.[5]

Visualizing Constraint: Conformational Restriction and Workflow

G cluster_concepts Conformational Constraint Strategies cluster_workflow Experimental Workflow Flexible Peptide Flexible Peptide Constrained Peptide Constrained Peptide Flexible Peptide->Constrained Peptide Introduction of Constraint N-Alkylation N-Alkylation Constrained Peptide->N-Alkylation α,α-Disubstitution α,α-Disubstitution Constrained Peptide->α,α-Disubstitution Cyclic Amino Acids Cyclic Amino Acids Constrained Peptide->Cyclic Amino Acids Peptide Synthesis Peptide Synthesis Biophysical Characterization Biophysical Characterization Peptide Synthesis->Biophysical Characterization Purification & QC Potency Assay Potency Assay Biophysical Characterization->Potency Assay Selectivity Assay Selectivity Assay Biophysical Characterization->Selectivity Assay Stability Assay Stability Assay Biophysical Characterization->Stability Assay

Protocols for Implementation and Evaluation

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating a Constrained Amino Acid

This protocol outlines the general steps for synthesizing a peptide containing a constrained amino acid using Fmoc-based solid-phase chemistry.[31]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-protected constrained amino acid (e.g., Fmoc-Aib-OH, Fmoc-N-Me-Ala-OH)

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Precipitation solvent: Cold diethyl ether

  • HPLC purification system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating the constrained amino acid at the desired position.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Protocol 2: Biophysical Characterization of Peptide-Target Interaction

A variety of biophysical techniques can be employed to quantify the binding affinity and kinetics of the constrained peptide to its target.[32][33][34] Surface Plasmon Resonance (SPR) is a powerful label-free method for this purpose.[33][35]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • Synthesized constrained and unconstrained peptides

  • Immobilization reagents (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Peptide Preparation: Prepare a series of dilutions of the constrained and unconstrained peptides in the running buffer.

  • Binding Analysis:

    • Inject the peptide solutions over the immobilized target surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • A lower KD value indicates higher binding affinity.

Protocol 3: In Vitro Proteolytic Stability Assay

This assay assesses the resistance of the constrained peptide to enzymatic degradation compared to its unconstrained counterpart.

Materials:

  • Constrained and unconstrained peptides

  • Proteolytic enzyme (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., PBS)

  • Quenching solution (e.g., 10% TFA)

  • HPLC system

  • Mass spectrometer

Procedure:

  • Reaction Setup: Incubate a known concentration of the peptide with the proteolytic enzyme in the reaction buffer at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction by adding the quenching solution.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

  • Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the corresponding peak area in the HPLC chromatogram.

  • Half-Life Determination: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide. A longer half-life indicates greater proteolytic stability.

  • Degradation Product Identification: Optionally, identify the cleavage sites by analyzing the degradation products using mass spectrometry.

Data Presentation: Quantifying the Impact of Constraint

The following table provides a hypothetical example of the data that can be generated from the described protocols, illustrating the improvements in potency and stability achieved by incorporating a constrained amino acid.

PeptideTarget Binding Affinity (KD, nM)Proteolytic Half-Life (t1/2, min)
Unconstrained Analog15015
Constrained Analog15180

Visualizing the Evaluation Workflow

G cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biophysical & Functional Evaluation cluster_outcomes Key Outcomes SPPS Solid-Phase Peptide Synthesis HPLC HPLC Purification SPPS->HPLC MS_Confirm Mass Spec Confirmation HPLC->MS_Confirm SPR Surface Plasmon Resonance (SPR) MS_Confirm->SPR ITC Isothermal Titration Calorimetry (ITC) MS_Confirm->ITC Stability_Assay Proteolytic Stability Assay MS_Confirm->Stability_Assay Cell_Assay Cell-Based Potency Assay MS_Confirm->Cell_Assay Potency Potency (KD, IC50) SPR->Potency ITC->Potency Stability Stability (t1/2) Stability_Assay->Stability Cell_Assay->Potency Selectivity Selectivity Cell_Assay->Selectivity

Conclusion: A Rational Approach to Superior Therapeutics

The strategic incorporation of constrained amino acids represents a cornerstone of modern peptide drug design. By reducing conformational flexibility, these powerful tools enable the rational design of peptides with significantly improved potency, selectivity, and metabolic stability. The methodologies and protocols outlined in this application note provide a robust framework for researchers to harness the potential of constrained amino acids in the development of next-generation therapeutics.

References

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Unlocking Novel Therapeutic Potential: Application Notes for Methyl cis-3-(Boc-amino)cyclobutanecarboxylate in Conformational Restriction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Shape in Drug Design

In the intricate dance of molecular recognition that governs biological processes, the three-dimensional shape, or conformation, of a molecule is paramount. A drug's ability to bind to its target with high affinity and selectivity is intrinsically linked to its conformational pre-organization. Flexible molecules often pay an entropic penalty upon binding, as they must adopt a specific, rigid conformation to fit into the binding pocket of a protein or receptor.[1][2] The field of medicinal chemistry has increasingly turned to the strategy of conformational restriction—pre-organizing a molecule into its bioactive conformation—to enhance potency, selectivity, and metabolic stability.[3][4]

This guide delves into the application of a powerful tool for achieving this conformational rigidity: Methyl cis-3-(boc-amino)cyclobutanecarboxylate . The incorporation of the cyclobutane moiety introduces a unique puckered structure into a peptide backbone or small molecule, effectively limiting the range of accessible conformations.[1][5] This application note will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, protocols, and practical out-comes of utilizing this versatile building block.

The Rationale: Why Cyclobutane?

The cyclobutane ring, while seemingly simple, possesses a unique set of properties that make it an attractive scaffold for medicinal chemists. Its puckered, non-planar structure is a key attribute, offering a way to disrupt the planarity of a molecule and introduce a defined three-dimensional architecture.[1][6] This is in contrast to more flexible linear linkers or larger cyclic systems. The incorporation of a cyclobutane ring can lead to several desirable improvements in drug candidates:

  • Enhanced Metabolic Stability: The rigid cyclobutane core can shield adjacent chemical bonds from enzymatic degradation, prolonging the half-life of a drug in the body.[7]

  • Improved Binding Affinity: By pre-organizing the pharmacophoric groups into an optimal orientation for target binding, the entropic penalty of binding is reduced, often leading to a significant increase in potency.

  • Increased Selectivity: The rigidified conformation can better discriminate between different receptor subtypes or off-target proteins, reducing the potential for side effects.[8]

  • Modulation of Physicochemical Properties: The introduction of a cyclobutane ring can influence properties such as solubility and membrane permeability.

This compound is a particularly useful building block as it comes pre-packaged with a protected amine (Boc group) and a methyl ester, making it readily amenable to standard solid-phase peptide synthesis (SPPS) and other synthetic methodologies.[9]

Mechanism of Conformational Restriction by cis-Cyclobutane Incorporation

The cis stereochemistry of the amino and carboxyl substituents on the cyclobutane ring of this compound plays a crucial role in dictating the resulting conformation of the peptide backbone. NMR studies have shown that peptides incorporating cis-cyclobutane amino acid residues tend to adopt a more extended, strand-like structure.[10][11][12] This is in contrast to their trans counterparts, which can induce more folded or turn-like conformations.

The puckered nature of the cyclobutane ring, with a dihedral angle of approximately 25°, forces the peptide backbone to adopt a more rigid and defined geometry.[6] This restriction of the backbone dihedral angles (phi, ψ) limits the conformational space available to the peptide, effectively locking it into a more extended conformation.

G cluster_0 Flexible Peptide Backbone cluster_1 Backbone with cis-Cyclobutane Amino Acid N1 N Calpha1 N1->Calpha1 C1 C Calpha1->C1 N2 N C1->N2 Calpha2 N2->Calpha2 C2 C Calpha2->C2 N3 N C2->N3 Calpha3 N3->Calpha3 C3 C Calpha3->C3 phi1 φ psi1 ψ phi2 φ psi2 ψ phi3 φ psi3 ψ N4 N Calpha4 N4->Calpha4 C4 C Calpha4->C4 N5 N C4->N5 CycloN N N5->CycloN CycloC1 C CycloC2 C CycloC1->CycloC2 C5 C CycloC1->C5 CycloN->CycloC1 CycloC3 C CycloC2->CycloC3 CycloC3->CycloN N6 N C5->N6 Calpha5 N6->Calpha5 C6 C Calpha5->C6

Figure 1: Conformational Restriction. A flexible peptide backbone (top) can adopt numerous conformations, while the incorporation of a cis-cyclobutane amino acid (bottom) restricts the dihedral angles, leading to a more defined, extended structure.

Data Presentation: A Case Study with Tuftsin Analogs

To illustrate the tangible benefits of conformational restriction using cyclobutane-containing amino acids, we can examine the biological activity of analogs of the immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg). A study by Gilon et al. incorporated 1-aminocyclobutanecarboxylic acid derivatives into the tuftsin sequence and evaluated their biological activity and enzymatic stability.[1][7]

CompoundSequenceRelative IL-6 Secretion (%)Relative Stability in Human Serum
TuftsinThr-Lys-Pro-Arg1001
[MThr1]tuftsin(Acb) -Lys-Pro-Arg>150High
[MOrn2]tuftsinThr-(Aco) -Pro-Arg~100High
[MVal3]tuftsin (isomer a)Thr-Lys-(Acb) -Arg>150Not Reported

Acb represents a 1-aminocyclobutanecarboxylic acid derivative. Data adapted from Gilon et al., J. Med. Chem. 1996, 39 (25), pp 5029–5035.[1][7]

As the data clearly demonstrates, the incorporation of a cyclobutane-based amino acid in place of threonine or proline significantly enhanced the biological activity (stimulation of IL-6 secretion) and dramatically improved the stability of the peptide in human serum. This underscores the power of conformational restriction to not only improve potency but also to address the common challenge of peptide degradation.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using standard Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Boc Deprotection of this compound

The Boc protecting group is acid-labile and can be efficiently removed using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • DCM/TFA (1:1, v/v) deprotection solution

  • Diisopropylethylamine (DIPEA)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Add an equal volume of TFA to the solution to achieve a 1:1 DCM/TFA mixture.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.

  • The resulting product, Methyl cis-3-aminocyclobutanecarboxylate trifluoroacetate salt, can be used directly in the next coupling step or neutralized with a base like DIPEA if the free amine is required.

G start Start: Boc-protected amino acid deprotection Add DCM/TFA (1:1) Stir 30-60 min @ RT start->deprotection evaporation Rotary Evaporation deprotection->evaporation co_evaporation Co-evaporate with DCM (3x) evaporation->co_evaporation product Product: TFA salt of deprotected amino acid co_evaporation->product

Figure 2: Boc Deprotection Workflow. A schematic representation of the steps involved in the removal of the Boc protecting group from this compound.

Protocol 2: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

Due to the steric hindrance of the cyclobutane ring, optimized coupling conditions are recommended to ensure efficient peptide bond formation. The use of a potent coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with HOBt (Hydroxybenzotriazole) is advisable.[13][14]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • SPPS reaction vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Amino Acid Activation:

    • In a separate vial, dissolve 3-5 equivalents of this compound in DMF.

    • Add 3-5 equivalents of HBTU and 3-5 equivalents of HOBt to the amino acid solution.

    • Add 6-10 equivalents of DIPEA to the activation mixture.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature can be slightly elevated (e.g., to 40°C).[15]

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DMF (3-5 times).

    • Wash the resin with DCM (3-5 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

  • Deprotection of the newly added Boc group: Proceed with the standard Boc deprotection protocol (as in Protocol 1, adapted for solid phase) to prepare for the next coupling cycle.

G start Start: Resin-bound peptide (free N-terminus) swell Swell resin in DMF start->swell couple Add activated AA to resin Agitate 2-4 hours swell->couple activate Activate Boc-cyclobutane-AA (HBTU/HOBt/DIPEA in DMF) activate->couple wash1 Wash with DMF couple->wash1 wash2 Wash with DCM wash1->wash2 kaiser Kaiser Test wash2->kaiser repeat Repeat Coupling kaiser->repeat Positive cap Capping (Optional) kaiser->cap Negative repeat->couple deprotect Boc Deprotection cap->deprotect next_cycle Proceed to next coupling cycle deprotect->next_cycle

Figure 3: SPPS Coupling Workflow. A flowchart illustrating the key steps for incorporating this compound into a peptide chain on a solid support.

Conclusion

This compound is a powerful and versatile building block for inducing conformational restriction in peptides and small molecules. Its incorporation can lead to significant improvements in biological activity, selectivity, and metabolic stability. By understanding the underlying principles of conformational control and employing optimized synthetic protocols, researchers can effectively leverage this tool to accelerate the development of novel and improved therapeutics. The provided application notes and protocols serve as a comprehensive guide for scientists and drug development professionals seeking to harness the potential of conformational restriction in their research endeavors.

References

  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(25), 5029–5035. [Link]

  • Gilon, C., et al. (1996). 1-aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. [Link]

  • Konopińska, D., et al. (1978). Synthesis and investigation of the biological activity of tuftsin and its analogs. Archivum Immunologiae et Therapiae Experimentalis, 26(1-6), 219-22. [Link]

  • Kumar, S., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Chemical Biology, 4(9), 735-745. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Siemion, I. Z., et al. (1987). Enhanced phagocytosis activity of cyclic analogs of tuftsin. Molecular Immunology, 24(7), 751-755. [Link]

  • Dzierzbicka, K., et al. (2005). Synthesis and biological activity of tuftsin, its analogue and conjugates containing muramyl dipeptides or nor-muramyl dipeptides. Journal of Peptide Science, 11(3), 123-35. [Link]

  • de la Torre, B. G., et al. (1999). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 6(2), 89-94. [Link]

  • Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

  • Collins, E. J., et al. (1997). Half-maximal concentration of peptide (IC50) required to inhibit the binding of the high affinity peptide. ResearchGate. [Link]

  • Vale, G. T., et al. (2018). IC 50 value for each assay. Peptides 5 and 6 were diluted in seven... ResearchGate. [Link]

  • Gutiérrez-Abad, R., et al. (2011). Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. Amino Acids, 41(3), 673-686. [Link]

  • Illa, O., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(43), 6286-6295. [Link]

  • Illa, O., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(43), 6286-6295. [Link]

  • Therapeutic peptides: Synthesis optimization using parallel automated SPPS. (2021). 5Z.COM. [Link]

  • Solid-Phase Peptide Synthesis (SPPS) in Research & Development. (n.d.). Gyros Protein Technologies. [Link]

  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Schiller, P. W., et al. (1995). Conformationally restricted deltorphin analogues. Journal of Medicinal Chemistry, 38(15), 2878-2885. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec. [Link]

  • Crystal structure of APRIL bound to a peptide. (2009). RCSB PDB. [Link]

  • Conformations of Cycloalkanes. (2024). Chemistry LibreTexts. [Link]

  • Folding peptides studied by NMR. (2017). SeRMN – NMR Service at UAB. [Link]

  • The Torsion Angle Concept in Conformational Analysis. (2018). ResearchGate. [Link]

  • Bhattacharjee, A., & Bansal, M. (2020). Conformational landscape of substituted prolines. Journal of Biosciences, 45, 23. [Link]

  • Main Chain Conformations. (2025). Biology LibreTexts. [Link]

  • CIS Ligand Summary Page. (n.d.). RCSB PDB. [Link]

  • PEPTIDE F (EQLLKALEFLLKELLEKL), AMPHIPHILIC OCTADECAPEPTIDE. (1996). RCSB PDB. [Link]

  • Crystal Structure of a Novel N-Substituted L-Amino Acid Dioxygenase in complex with alpha-KG from Burkholderia ambifaria AMMD. (2013). RCSB PDB. [Link]

  • Crystal structure of the M180A mutant of the aminopeptidase from Vibrio proteolyticus in complex with leucine. (2007). RCSB PDB. [Link]

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Application Notes and Protocols for Solid-Phase Peptide Synthesis with Cyclobutane Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Conformational Constraint

In the landscape of peptide-based drug discovery and chemical biology, the ability to impose conformational rigidity on otherwise flexible peptide backbones is a powerful tool. The incorporation of non-natural, sterically constrained amino acids can pre-organize a peptide into a bioactive conformation, enhancing its binding affinity, metabolic stability, and cell permeability.[1] Among the various building blocks used to achieve this, cyclobutane-containing amino acids have emerged as valuable tools for creating unique peptide architectures.[2]

This technical guide provides a comprehensive overview and detailed protocols for the successful incorporation of cyclobutane residues into peptides using modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the critical aspects of monomer synthesis, coupling strategies for these sterically demanding residues, and the nuances of cleavage and purification.

The Synthetic Workflow: A Visual Overview

The successful synthesis of peptides containing cyclobutane residues follows the fundamental principles of Fmoc-SPPS. The workflow can be visualized as a cyclical process of deprotection, coupling, and washing, culminating in the final cleavage and purification of the target peptide.

SPPS_Workflow cluster_0 SPPS Cycle Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Cyclobutane or Standard AA) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Figure 1: General workflow for Fmoc-based SPPS of peptides containing cyclobutane residues.

Part 1: Preparation of Fmoc-Protected Cyclobutane Amino Acids

The journey begins with the synthesis of the core building block: the Fmoc-protected cyclobutane amino acid. While a variety of synthetic routes exist, a common approach involves the protection of the amino group of the cyclobutane amino acid with a fluorenylmethoxycarbonyl (Fmoc) group.

Protocol 1: Synthesis of Fmoc-Cyclobutane-Amino Acid

This protocol outlines a general procedure for the Fmoc protection of a cyclobutane amino acid.

Materials:

  • Cyclobutane amino acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)[3]

  • Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

  • Dioxane and water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the cyclobutane amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[3]

  • Fmoc Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.0-1.1 equivalents) in dioxane dropwise while stirring vigorously.

  • Reaction: Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight.[3]

  • Work-up:

    • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.

    • Acidify the aqueous layer to a pH of approximately 2 with 1M HCl. The Fmoc-protected amino acid will precipitate out of the solution.

    • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude Fmoc-cyclobutane-amino acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.[3]

Part 2: Solid-Phase Peptide Synthesis

With the Fmoc-protected cyclobutane amino acid in hand, the assembly of the peptide on a solid support can commence. The following protocols are based on standard Fmoc-SPPS chemistry, with special considerations for the sterically hindered nature of the cyclobutane residue.

Protocol 2: Manual Solid-Phase Peptide Synthesis

This protocol details the manual synthesis of a peptide containing a cyclobutane residue on a 0.1 mmol scale using Rink Amide resin as an example.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (standard and cyclobutane)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents (see Table 1)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel with a sintered glass frit

  • Shaker or agitator

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and swell in DMF for at least 30-60 minutes.[3][4]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.[3][4]

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[3][4]

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[4]

  • Amino Acid Coupling (Incorporation of Cyclobutane Residue):

    • Activation: In a separate tube, dissolve the Fmoc-cyclobutane-amino acid (3 eq.), the coupling reagent (e.g., HCTU, 2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.[4] For alternative coupling reagents and their recommended equivalents, refer to Table 1.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours. Due to the steric hindrance of the cyclobutane residue, a longer coupling time or a double coupling may be necessary to ensure high efficiency.[4]

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to the double coupling protocol.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For standard amino acids, a coupling time of 1-2 hours is typically sufficient.[4]

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Final Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.[4]

Addressing Steric Hindrance: Coupling Reagents and Double Coupling

The primary challenge in incorporating cyclobutane residues is overcoming the steric hindrance during the coupling reaction. The choice of coupling reagent is critical for achieving high yields and minimizing deletion sequences.

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAbbreviationTypical Equivalents (AA:Reagent:Base)Notes
O-(6-Chloro-1-hydrocibenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHCTU1 : 0.95 : 2A highly efficient coupling reagent with good performance for hindered amino acids.[5]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU1 : 0.95 : 2Often considered one of the most effective reagents for difficult couplings, including sterically hindered and N-methylated amino acids.[6][7]
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATU1 : 0.95 : 2See above.
N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetateDIC / OxymaPure®1 : 1 : 1A safe and effective combination, with OxymaPure® acting as a superior alternative to HOBt.[2]
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP1 : 1 : 2A phosphonium salt-based reagent known for its high reactivity.[6]

Protocol 3: Double Coupling for Cyclobutane Residues

When a single coupling reaction is incomplete, as indicated by a positive Kaiser test, a second coupling step is essential to drive the reaction to completion.

  • First Coupling: Perform the initial coupling of the Fmoc-cyclobutane-amino acid as described in Protocol 2, Step 3.

  • Wash: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of the activated Fmoc-cyclobutane-amino acid using the same equivalents as the first coupling. Add this solution to the resin and agitate for an additional 1-2 hours.

  • Wash and Monitor: Wash the resin again with DMF (5 times) and DCM (3 times). Perform a Kaiser test to confirm the absence of free amines. If the test is still positive, a capping step with acetic anhydride may be considered to terminate any unreacted chains.

Part 3: Cleavage, Purification, and Analysis

The final stages of the synthesis involve releasing the peptide from the solid support, removing the side-chain protecting groups, and purifying the crude product.

Protocol 4: Cleavage and Deprotection

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5, v/v/v)[2]

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Treatment: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum.

Visualizing the Cleavage Process

Cleavage_Workflow PeptideResin Dried Peptide-Resin CleavageCocktail Add Cleavage Cocktail (e.g., TFA/H₂O/TIS) PeptideResin->CleavageCocktail Incubation Incubate 2-3 hours CleavageCocktail->Incubation Filtration Filter to remove resin Incubation->Filtration Precipitation Precipitate in cold ether Filtration->Precipitation Centrifugation Centrifuge to pellet peptide Precipitation->Centrifugation Washing Wash pellet with cold ether Centrifugation->Washing Drying Dry crude peptide Washing->Drying

Figure 2: Step-by-step workflow for the cleavage and deprotection of the synthetic peptide.

Protocol 5: Purification and Analysis

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is commonly used for peptide purification.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.[2]

  • Detection: The peptide is detected by monitoring the UV absorbance at 220 nm.[2]

Analysis: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[2][8]

Troubleshooting and Potential Side Reactions

While the incorporation of cyclobutane residues is generally compatible with standard SPPS, some common issues may arise.

  • Incomplete Coupling: As discussed, this is the most common challenge. The use of potent coupling reagents and the implementation of a double coupling protocol are the primary solutions.[4]

  • Racemization: While less common with urethane-based protecting groups like Fmoc, racemization can occur, especially with certain coupling reagents and prolonged activation times. Using additives like OxymaPure® can help suppress this side reaction.[7][9]

  • Aspartimide Formation: For peptides containing aspartic acid residues, base-catalyzed aspartimide formation can be a significant side reaction during Fmoc deprotection.[6] Using protecting groups like Ompe or employing faster deprotection protocols can mitigate this issue.

  • Alkylation: During the final TFA cleavage, reactive cationic species can lead to the alkylation of sensitive residues like tryptophan and cysteine. The inclusion of scavengers such as triisopropylsilane (TIS) in the cleavage cocktail is crucial to prevent this.[10]

Conclusion

The solid-phase synthesis of peptides containing cyclobutane residues is a robust and accessible methodology for researchers in drug discovery and chemical biology. By understanding the unique steric challenges posed by these residues and implementing appropriate strategies, such as the use of powerful coupling reagents and double coupling protocols, high-quality cyclobutane-constrained peptides can be efficiently prepared. This guide provides a solid foundation of protocols and expert insights to facilitate the successful synthesis and exploration of this exciting class of peptidomimetics.

References

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Fmoc - Lokey Lab Protocols. UC Santa Cruz. [Link]

  • Spps and side reactions in peptide synthesis. Slideshare. [Link]

  • Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]

  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. [Link]

  • Common side reactions in peptide synthesis occurring on resin (a and b)... ResearchGate. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • Coupling Reagents. Aapptec. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. National Institutes of Health. [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. National Institutes of Health. [Link]

  • Purification of synthetic peptides on a high-resolution preparative reversed-phase column. Semantic Scholar. [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • (PDF) Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. ResearchGate. [Link]

  • (PDF) New Trends in Peptide Coupling Reagents. ResearchGate. [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl cis-3-(boc-amino)cyclobutanecarboxylate. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this valuable synthetic building block. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you navigate the challenges of isolating this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a synthetic intermediate widely used in medicinal chemistry. Its rigid cyclobutane core makes it a valuable component for creating conformationally constrained peptide mimics and other complex molecules, particularly for developing therapeutics.[1][2][3] The Boc (tert-butoxycarbonyl) protecting group allows for controlled, stepwise synthesis by preventing unwanted reactions at the amino group.[1][4]

Purity, especially isomeric purity (cis vs. trans), is critical because the specific three-dimensional arrangement of atoms dictates the molecule's biological activity and how it interacts with its target, such as an enzyme or receptor.[5][6] The presence of the trans-isomer or other process-related impurities can lead to misleading structure-activity relationship (SAR) data and compromise the efficacy and safety of the final drug candidate.

Q2: What are the key chemical properties I should be aware of during purification?

Understanding the compound's stability and solubility is crucial for a successful purification strategy.

  • Stability : The Boc protecting group is highly sensitive to acidic conditions.[1][7] Exposure to strong acids, or even prolonged contact with standard silica gel (which is slightly acidic), can cause partial or complete deprotection, generating the free amine as an impurity. The ester group can be hydrolyzed by strong bases.

  • Solubility : The compound is generally soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).[1] It has limited solubility in non-polar solvents like hexanes and is poorly soluble in water. This solubility profile is key to designing effective chromatographic and recrystallization systems.

Q3: What are the primary methods for purifying this compound?

The two most effective and commonly employed purification methods are:

  • Flash Column Chromatography : This is the workhorse method for separating the desired cis-isomer from its trans counterpart and other synthetic byproducts. The separation relies on the differential adsorption of the compounds to a stationary phase (e.g., silica gel) as a mobile phase is passed through.

  • Recrystallization : This technique is used to achieve very high purity, often after an initial chromatographic separation. It is particularly effective at removing trace impurities and can sometimes be used to isolate the desired product from a crude mixture if the impurity profile is favorable. Some Boc-protected amino acids that exist as oils can be solidified through specific techniques.[8][9]

Troubleshooting and In-Depth Purification Guides

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: My initial purity is low. What are the most likely impurities?

Low purity after the initial workup is common. Identifying the potential contaminants is the first step toward selecting the right purification strategy.

Impurity NameOriginWhy it's a Problem
Methyl trans-3-(boc-amino)cyclobutanecarboxylate Non-stereoselective synthesis steps.This diastereomer often has similar polarity to the cis-isomer, making separation challenging. Its presence confounds biological and structural studies.[5][6][10]
Di-tert-butyl dicarbonate (Boc₂O) Excess reagent from the Boc-protection step.[4][11]Can interfere with subsequent reactions and complicates NMR analysis.
Starting Materials Incomplete reaction (e.g., unreacted cyclobutane precursor).Reduces the overall yield and purity of the target compound.
Deprotected Amine Loss of the Boc group due to exposure to acidic conditions during workup or on silica gel.[1][12]This highly polar impurity can cause streaking on TLC and during column chromatography.
Di-Boc Protected Amine Over-reaction during the protection step.[7]A non-polar impurity that can be difficult to separate from the desired product.
Problem 2: I'm struggling to separate the cis and trans isomers. How can I improve my column chromatography?

Separating diastereomers like the cis and trans isomers of this compound requires careful optimization of your chromatography conditions. The key is to exploit the small differences in their polarity and interaction with the stationary phase.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product (Cis/Trans Mixture) dissolve Dissolve in minimal DCM crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Load Adsorbed Sample adsorb->load pack Pack Silica Gel Column (Hexane/EtOAc) pack->load elute Elute with Gradient (e.g., 5% to 30% EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool concentrate Concentrate in vacuo pool->concentrate pure Pure Cis-Isomer concentrate->pure

Caption: Workflow for Chromatographic Isomer Separation.

  • Stationary Phase Selection : Standard silica gel (40-63 µm) is typically sufficient. If you observe Boc-group degradation (see Problem 4), consider using silica gel that has been pre-treated with a base (e.g., washed with a 1% triethylamine solution in your starting eluent, then re-equilibrated).

  • Mobile Phase (Eluent) System : A hexane/ethyl acetate system is the most common and effective choice.

    • Initial Condition Finding : Use thin-layer chromatography (TLC) to find a solvent ratio that gives good separation (ΔRf > 0.1) and an Rf value for the desired cis-isomer of ~0.25-0.35. A typical starting point is 20% ethyl acetate in hexane.

    • Gradient Elution : For optimal separation, a shallow gradient is recommended. For example, start with 5% EtOAc in hexane and gradually increase to 30% EtOAc. This will elute non-polar impurities first, followed by the trans-isomer, and finally the more polar cis-isomer.

  • Sample Loading : For best resolution, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (like DCM or EtOAc), add a small amount of silica gel, and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This prevents band broadening that occurs with liquid loading in a strong solvent.

  • Fraction Collection : Collect small fractions and analyze them carefully by TLC before combining. The isomers are often very close, and a "mixed fraction" cut between them is common.

G cluster_solutions start Poor Separation? sol1 Decrease Polarity (e.g., from 20% to 15% EtOAc) start->sol1 Rf too high sol2 Run a Shallower Gradient (e.g., 5-25% over 20 CVs) start->sol2 Bands co-elute sol3 Use a Longer Column (Increases theoretical plates) start->sol3 Bands are very close sol4 Check Loading (Use dry loading) start->sol4 Streaking bands sol5 Reduce Sample Load (<2% of silica mass) start->sol5 Broad peaks

References

Technical Support Center: Acidic Removal of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of complex drug candidates.[1][2][3][4] Its popularity stems from its stability under a variety of reaction conditions and its straightforward removal with acid.[1][2][5] However, the acidic deprotection of the Boc group is not without its challenges. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is incomplete. What are the common causes and how can I fix it?

Incomplete Boc deprotection is a frequent issue that can often be traced back to several factors related to the reaction conditions or the substrate itself.[6][7]

Common Causes:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group.[6] Trifluoroacetic acid (TFA) is a common reagent for this purpose, typically used in concentrations of 25-50% in a solvent like dichloromethane (DCM).[8][] For more resistant substrates, stronger acidic conditions or higher concentrations of acid may be necessary.[6]

  • Inadequate Reaction Time: While many Boc deprotections are complete within 30 minutes to 2 hours, some substrates, particularly those with steric hindrance, may require longer reaction times.[6][8]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can prevent the acidic reagent from accessing all the peptide chains, leading to incomplete deprotection.[6]

  • Steric Hindrance: Bulky neighboring groups or N-methylation can sterically hinder the approach of the acid to the Boc group, slowing down the cleavage reaction.[6]

Troubleshooting Workflow:

G start Incomplete Deprotection Detected (e.g., by LC-MS, TLC) check_acid Verify Acid Strength & Concentration start->check_acid increase_acid Increase Acid Concentration or Use a Stronger Acid (e.g., neat TFA) check_acid->increase_acid Incorrect check_time Review Reaction Time check_acid->check_time Correct complete Deprotection Complete increase_acid->complete increase_time Extend Reaction Time (Monitor by TLC/LC-MS) check_time->increase_time Too Short check_swelling Assess Resin Swelling (SPPS) check_time->check_swelling Sufficient increase_time->complete reswell Re-swell Resin in Appropriate Solvent check_swelling->reswell Poor consider_sterics Evaluate Steric Hindrance check_swelling->consider_sterics Good reswell->complete modify_conditions Modify Conditions: - Higher Temperature (with caution) - Different Acid/Solvent System consider_sterics->modify_conditions Likely consider_sterics->complete Unlikely modify_conditions->complete G Boc_amine Boc-Protected Amine tert_butyl_cation tert-Butyl Cation Boc_amine->tert_butyl_cation + H+ H_plus H+ Side_Product Side Product (t-Butylation) tert_butyl_cation->Side_Product + Nucleophilic Residue Trapped_Cation Trapped Cation tert_butyl_cation->Trapped_Cation + Scavenger Deprotected_Amine Deprotected Amine tert_butyl_cation->Deprotected_Amine Scavenger Scavenger (e.g., Anisole) Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Tyr) Nucleophilic_Residue->Side_Product

Caption: Prevention of side reactions using scavengers.

Q3: Can I selectively remove a Boc group in the presence of other acid-sensitive protecting groups?

Yes, selective deprotection is possible due to the relative acid lability of the Boc group. [10]This principle is the foundation of "orthogonal" protection strategies, where different protecting groups can be removed under distinct conditions. [1][2][5] Orthogonal Protecting Groups to Boc:

  • Fmoc (9-fluorenylmethoxycarbonyl): Base-labile, typically removed with piperidine. [2]* Cbz (Carboxybenzyl): Removed by catalytic hydrogenation (e.g., H₂/Pd-C). [2][4]* Alloc (Allyloxycarbonyl): Cleaved by transition metal catalysis (e.g., Pd(0)). [2] Achieving Selectivity:

To selectively cleave the Boc group, carefully controlled acidic conditions are required. Milder acidic reagents or lower concentrations of strong acids can often achieve this. For instance, using 10-20% TFA in DCM at 0°C might be sufficient to remove a Boc group while leaving a more acid-stable group intact. It is always recommended to perform a small-scale test reaction and monitor the progress by TLC or LC-MS.

Experimental Protocols

Standard Boc Deprotection in Solution Phase
  • Dissolution: Dissolve the Boc-protected substrate in an anhydrous solvent such as dichloromethane (DCM) to a concentration of 0.1-0.5 M. [8]2. Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common starting point is a 25-50% solution of TFA in DCM (v/v). [8]3. Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. [8]4. Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as a TFA salt.

  • Purification (if necessary): The crude product can be used directly for the next step or purified by column chromatography.

Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel. [6][8]2. Pre-wash: Pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes. [6]3. Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation. [6]4. Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid. [6]5. Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DCM for 1-2 minutes. [6]6. Final Washing: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step. [6]

Alternative, Milder Deprotection Methods

For substrates containing highly acid-sensitive functional groups, alternative, milder deprotection methods may be necessary. [11]

Method/Reagent Conditions Advantages
Thermal (Boiling Water) Water, 100 °C "Green" method, avoids organic solvents. [11]
Iron(III) Catalysis Catalytic FeCl₃, DCM, RT Mild, catalytic conditions. [11]

| Oxalyl Chloride/Methanol | (COCl)₂, Methanol, RT | Tolerates various functional groups. [11][12]|

G start Need to Deprotect Boc Group acid_sensitive Is the Substrate Acid-Sensitive? start->acid_sensitive standard_acid Standard Acidic Conditions (e.g., TFA/DCM) acid_sensitive->standard_acid No alternative_methods Consider Alternative Methods acid_sensitive->alternative_methods Yes thermal Thermal (Boiling Water) alternative_methods->thermal lewis_acid Lewis Acid (e.g., FeCl₃) alternative_methods->lewis_acid oxalyl_chloride Oxalyl Chloride/Methanol alternative_methods->oxalyl_chloride

Caption: Decision tree for selecting a Boc deprotection method.

References

  • Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. (2025). Benchchem.
  • Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube.
  • Troubleshooting incomplete Boc deprotection. (2025). Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • The Chemistry of the Boc Protecting Group. (2025). Benchchem.
  • Acids. (2025). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Amine Protection / Deprotection. Fisher Scientific.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Is the protecting group boc of the amino group stable at 37°C?. (2024).
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • BOC Deprotection. (2025). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI.
  • Why is boc stable to hydrolysis under basic conditions?. (2024). Reddit.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. (2025). Benchchem.
  • Protecting Groups for Amines: Carbam
  • What reagents are used to remove Diboc Protectant?. (2025). Blog.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry.

Sources

Technical Support Center: Synthesis of Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl cis-3-(boc-amino)cyclobutanecarboxylate is a crucial building block in medicinal chemistry and drug development, frequently utilized in the synthesis of peptide-based therapeutics and as a rigid scaffold in complex organic molecules.[1][2] Its cyclobutane ring imparts conformational rigidity, a desirable trait for studying enzyme-substrate interactions and for the design of targeted pharmaceuticals.[1] The Boc (tert-butoxycarbonyl) protecting group provides stability and allows for selective deprotection and further functionalization of the amino group.[1][3]

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help improve the yield and purity of this compound synthesis.

Synthetic Strategies Overview

The synthesis of this compound can be approached through several routes. The most common strategy involves the protection and subsequent esterification of a commercially available cyclobutane precursor.[1] Alternative methods, such as stereoselective [2+2] cycloadditions, offer more control over the stereochemistry but can be more complex to execute.[4][5]

Synthetic RouteStarting MaterialsKey StepsProsCons
Route 1: Protection & Esterification cis-3-Aminocyclobutanecarboxylic acid1. Boc Protection 2. EsterificationStraightforward, commercially available starting materials.Yield can be variable; potential for side reactions.
Route 2: [2+2] Cycloaddition Ketenes, AlkenesCycloaddition reactionHigh stereoselectivity.[6]Requires specialized reagents and conditions; can be technically challenging.[6]
Route 3: C-H Functionalization Substituted cyclobutanesDirected C-H activationNovel approach for creating substituted analogs.[7]May require extensive optimization; catalyst-dependent.

This guide will primarily focus on troubleshooting and optimizing Route 1 , as it is the most commonly employed method in many research and development settings.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Question 1: Why is the yield of my Boc-protection step low?

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction of the amino acid with Di-tert-butyl dicarbonate (Boc₂O) may not have gone to completion.

    • Solution: Ensure at least a stoichiometric amount of Boc₂O is used; a slight excess (1.1-1.2 equivalents) is often beneficial. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Improper pH: The pH of the reaction mixture is critical for efficient Boc protection. The amine must be in its free base form to be nucleophilic enough to react with Boc₂O.

    • Solution: The reaction is typically carried out in the presence of a base like sodium bicarbonate, sodium hydroxide, or triethylamine to maintain a basic pH (around 8-10).[1][8] Use a pH meter or pH paper to monitor and adjust the pH during the reaction.

  • Hydrolysis of Boc₂O: Boc₂O can hydrolyze in the presence of water, especially at non-optimal pH.

    • Solution: While the reaction is often performed in an aqueous medium, ensure that the Boc₂O is added efficiently and that the reaction is not unnecessarily prolonged. In some cases, using an anhydrous solvent system with an organic base can be advantageous.[9]

  • Formation of Side Products: Over-protection (formation of a di-Boc species) can occur, although it is less common with primary amines.

    • Solution: Careful control of stoichiometry and reaction time can minimize this. The primary product is generally favored.

Question 2: I am observing a significant amount of the trans-isomer in my final product. How can I improve the cis-selectivity?

Possible Causes & Solutions:

  • Isomerization during Reaction: While the starting material is the cis-isomer, certain reaction conditions can promote epimerization at the carbon bearing the carboxylate group, leading to the formation of the more thermodynamically stable trans-isomer.

    • Solution:

      • Mild Reaction Conditions: Use mild conditions for both the Boc protection and esterification steps. Avoid high temperatures and strongly acidic or basic conditions for prolonged periods.

      • Choice of Esterification Method: Fischer esterification using a strong acid catalyst like sulfuric acid in methanol can sometimes lead to isomerization.[1] Consider using milder esterification methods such as treatment with diazomethane (use with extreme caution due to its toxicity and explosive nature) or using coupling agents like DCC/DMAP with methanol.

  • Starting Material Purity: The commercial starting material may contain a mixture of cis and trans isomers.

    • Solution: Verify the purity and isomeric ratio of the starting cis-3-Aminocyclobutanecarboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy before starting the synthesis.

Question 3: The esterification step is inefficient, resulting in a low yield. What can I do?

Possible Causes & Solutions:

  • Incomplete Reaction: The equilibrium of the Fischer esterification may not be driven sufficiently towards the product.

    • Solution: Use a large excess of methanol, which acts as both the solvent and a reagent, to shift the equilibrium towards the ester product. Ensure the use of an effective acid catalyst, such as concentrated sulfuric acid or gaseous HCl.[1]

  • Water Contamination: The presence of water in the reaction mixture will hinder the Fischer esterification.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Solubility: The Boc-protected amino acid may have limited solubility in methanol alone.

    • Solution: A co-solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be used to improve solubility. However, ensure the co-solvent is compatible with the reaction conditions.

Question 4: How can I effectively purify the final product, this compound?

Possible Causes & Solutions:

  • Difficulty in Removing Unreacted Starting Material: The Boc-protected amino acid can be challenging to separate from the final ester product.

    • Solution:

      • Aqueous Workup: After the esterification, a standard aqueous workup can help remove the more polar starting material. Neutralize the acid catalyst with a base like sodium bicarbonate solution. The desired product will be extracted into an organic solvent like ethyl acetate or DCM.

      • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purification.[1] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the product from any remaining starting material and other impurities.

  • Separation of cis and trans Isomers: If the product is a mixture of isomers, their separation can be challenging.

    • Solution: High-performance liquid chromatography (HPLC) or careful flash column chromatography with a shallow solvent gradient may be necessary to separate the diastereomers. Monitoring the fractions by NMR is crucial to identify the desired cis-isomer.

Experimental Protocols

Optimized Protocol for Boc Protection of cis-3-Aminocyclobutanecarboxylic Acid
  • Dissolution: Dissolve cis-3-Aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved. The pH should be basic.

  • Addition of Boc₂O: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with a 1M HCl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Optimized Protocol for Fischer Esterification
  • Dissolution: Dissolve the Boc-protected cis-3-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol (a large excess, e.g., 10-20 volumes).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and then stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general two-step synthesis of this compound.

SynthesisWorkflow Start cis-3-Aminocyclobutanecarboxylic acid BocProtected cis-3-(Boc-amino)cyclobutanecarboxylic acid Start->BocProtected Boc₂O, NaHCO₃ Dioxane/Water FinalProduct This compound BocProtected->FinalProduct MeOH, H₂SO₄ TroubleshootingBoc Start Low Yield in Boc-Protection? CheckCompletion Is the reaction complete (TLC/LC-MS)? Start->CheckCompletion CheckpH Is the pH between 8 and 10? CheckCompletion->CheckpH Yes Incomplete Action: Increase reaction time or add more Boc₂O. CheckCompletion->Incomplete No CheckStoichiometry Is Boc₂O stoichiometry correct (≥1.1 eq)? CheckpH->CheckStoichiometry Yes AdjustpH Action: Add base (e.g., NaHCO₃) to adjust pH. CheckpH->AdjustpH No AdjustStoichiometry Action: Ensure accurate measurement of reagents. CheckStoichiometry->AdjustStoichiometry No Success Yield Improved CheckStoichiometry->Success Yes

Caption: Decision tree for troubleshooting low yield.

References

  • Vertex AI Search Result [1]2. Peregrina, J. M., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15538-15589. [Link] [4]3. Myers, A. G. Cyclobutane Synthesis. Harvard University. [Link] [6]4. Park, K., et al. (2022). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. Asian Journal of Organic Chemistry, 11(10), e202200263. [Link] [10]5. Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(11), 5125-5134. [Link] [7]6. Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15538-15589. [Link] [5]7. PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Sintra, V., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2486. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of cis-Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of cis-cyclobutane derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered in achieving high cis-diastereoselectivity in these valuable synthetic targets.

Section 1: Troubleshooting Poor cis/trans Selectivity in [2+2] Photocycloadditions

[2+2] photocycloaddition is a cornerstone for cyclobutane synthesis, but controlling the stereochemical outcome can be notoriously difficult.[1][2] Poor selectivity often arises from the stepwise nature of the reaction mechanism, which typically proceeds through a diradical intermediate, allowing for bond rotation and loss of stereochemical integrity.[3]

FAQ 1: My intermolecular [2+2] photocycloaddition of an enone with an alkene is giving a nearly 1:1 mixture of cis and trans isomers. What are the primary factors to investigate?

This is a classic challenge in enone-alkene cycloadditions.[3] The lack of selectivity points to a long-lived triplet diradical intermediate where stereochemical information is lost before ring closure. Here’s a systematic approach to troubleshoot this issue:

Potential Cause & Troubleshooting Steps

Factor Underlying Principle Recommended Action & Protocol
Solvent Polarity The lifetime and conformational dynamics of the diradical intermediate can be influenced by solvent polarity. Less polar solvents can favor faster ring closure, potentially preserving the initial stereochemistry.Action: Screen a range of solvents with decreasing polarity. Start with a polar solvent like acetonitrile and move to less polar options like dichloromethane, benzene, or cyclohexane. Protocol: Set up identical reactions in parallel using a carousel reactor for consistency. Degas each solvent thoroughly with argon for at least 30 minutes to remove oxygen, a known triplet quencher.[4] Monitor the cis/trans ratio by ¹H NMR or GC analysis of aliquots taken at regular intervals.
Temperature Lowering the reaction temperature can restrict bond rotation in the diradical intermediate, favoring the kinetically preferred product, which is often the cis isomer due to a more favorable pre-reaction complex geometry.Action: Perform the reaction at lower temperatures. Protocol: Utilize a cryostat or a Dewar flask with a suitable cooling bath (e.g., ice/water at 0°C, dry ice/acetone at -78°C). Ensure your lamp is housed in a water-cooled immersion well to prevent localized heating.
Use of a Triplet Sensitizer If direct irradiation is inefficient, a triplet sensitizer (e.g., benzophenone, acetone) can be used.[4] The choice of sensitizer can sometimes influence the stereochemical outcome by altering the nature of the excited state interaction.Action: Add a triplet sensitizer if not already in use, or screen different sensitizers. Protocol: For reactions in benzene, add benzophenone (typically 0.1-0.2 equivalents). If using a lower-energy alkene, acetone can serve as both the solvent and the sensitizer. Compare the diastereomeric ratio to the direct irradiation experiment.
Supramolecular Templating Using a chiral hydrogen-bonding template can shield one face of the alkene, directing the cycloaddition to favor a specific diastereomer.[5]Action: Employ a chiral template to pre-organize the reactants.[5] Protocol: Based on the work by Bach and co-workers, a chiral template can be used to induce high diastereoselectivity and enantioselectivity in the [2+2] photocycloaddition of isoquinolone.[5] This involves forming a supramolecular complex that directs the stereochemistry of the reaction.[5]
Workflow for Optimizing cis-Selectivity in Photocycloadditions

Caption: Troubleshooting workflow for low cis-selectivity.

Section 2: Challenges in Metal-Catalyzed [2+2] Cycloadditions

Transition metal-catalyzed [2+2] cycloadditions offer a powerful alternative to photochemical methods, often proceeding under milder thermal conditions.[6][7] However, achieving high cis-selectivity can still be a significant hurdle.

FAQ 2: My Cu(I)-catalyzed intramolecular [2+2] cycloaddition is yielding the trans-fused product as the major isomer. How can I promote the formation of the desired cis-fused system?

In metal-catalyzed cycloadditions, the stereochemical outcome is often dictated by the geometry of the metallacyclopentane intermediate.[7] The preference for a trans-fused product suggests that the transition state leading to this isomer is lower in energy.

Potential Cause & Troubleshooting Steps

Factor Underlying Principle Recommended Action & Protocol
Ligand Choice The steric and electronic properties of the ligand coordinated to the metal center are paramount in controlling the stereochemistry of the metallacyclopentane intermediate. Bulky ligands can enforce a specific coordination geometry that favors the formation of the cis-fused product.Action: Screen a library of chiral ligands. For copper-catalyzed reactions, BOX and SaBOX ligands have shown promise.[8][9] For other metals, phosphine ligands with varying cone angles should be investigated. Protocol: Prepare a stock solution of the metal precursor (e.g., Cu(OTf)₂). In separate reaction vessels, add the metal precursor and a selection of different chiral ligands (e.g., (S)-SaBOX, various BOX derivatives). Add the substrate and monitor the diastereomeric ratio over time.
Metal Catalyst Different transition metals can favor different mechanistic pathways and transition state geometries. While copper is common, other metals like iron, rhodium, or palladium might offer complementary selectivity.[6][8][10]Action: Explore different metal catalysts. Protocol: Based on literature precedents for similar substrates, select a few alternative metal catalysts (e.g., Fe(acac)₃, [Rh(cod)Cl]₂, Pd(OAc)₂).[6][8] Screen these catalysts under their respective literature-reported optimal conditions to assess their impact on the cis/trans selectivity.
Substrate Tether Length & Geometry For intramolecular reactions, the length and rigidity of the tether connecting the two reacting alkenes play a crucial role. A shorter or more rigid tether can restrict the possible conformations, making the formation of the cis-fused ring system more favorable.Action: Modify the substrate to shorten or rigidify the tether. Protocol: If synthetically feasible, synthesize analogues of your substrate with shorter tethers (e.g., reducing a three-carbon chain to a two-carbon chain). Alternatively, introduce conformational constraints, such as a ring, within the tether.
Decision Tree for Catalyst System Optimization

catalyst_optimization start Initial Reaction: Low cis-Selectivity ligand_screen Screen Chiral Ligands (BOX, SaBOX, Phosphines) start->ligand_screen analyze_ligand Analyze d.r. ligand_screen->analyze_ligand metal_screen Screen Metal Catalysts (Cu, Fe, Rh, Pd) analyze_metal Analyze d.r. metal_screen->analyze_metal substrate_mod Modify Substrate Tether (Shorter/Rigid) analyze_substrate Analyze d.r. substrate_mod->analyze_substrate analyze_ligand->metal_screen No Improvement success High cis-Selectivity analyze_ligand->success Improved analyze_metal->substrate_mod No Improvement analyze_metal->success Improved analyze_substrate->success Improved fail Re-evaluate Approach analyze_substrate->fail No Improvement

Caption: Decision-making process for optimizing catalyst systems.

Section 3: Analytical & Purification Challenges

Successfully synthesizing a mixture containing the desired cis-cyclobutane is only half the battle. Accurately determining the diastereomeric ratio and purifying the desired isomer can be equally challenging.

FAQ 3: I am having trouble distinguishing between my cis and trans cyclobutane isomers by ¹H NMR. Are there any characteristic features I should be looking for?

Differentiating cis and trans cyclobutane isomers by NMR can be non-trivial due to the puckered and fluxional nature of the four-membered ring.[11] However, there are several diagnostic features to look for:

  • Coupling Constants (³JHH): While there can be overlap, typically the vicinal coupling constant between two cis protons (³Jcis) is larger than the coupling constant between two trans protons (³Jtrans).[12] For 1,2-disubstituted cyclobutanes, ³Jcis values often fall in the range of 8-12 Hz, while ³Jtrans values are typically smaller, in the 2-10 Hz range.[11][12]

  • Symmetry: The symmetry of the molecule can be a powerful indicator. A cis-1,2-disubstituted cyclobutane may exhibit Cₛ symmetry, leading to fewer signals than its C₂ symmetric or asymmetric trans counterpart.[13] Carefully analyze the number of distinct proton and carbon signals.

  • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments are often the most definitive methods. A strong cross-peak between two vicinal methine protons on the cyclobutane ring is a clear indication of a cis relationship. The absence of such a cross-peak, coupled with potential cross-peaks to other protons, can help confirm a trans configuration.

FAQ 4: My cis and trans isomers are co-eluting during flash column chromatography. What strategies can I use to separate them?

The similar polarities of diastereomers make their separation by standard silica gel chromatography challenging.[14]

Troubleshooting Purification

  • Optimize Eluent System: Systematically screen different solvent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can sometimes resolve closely eluting spots. Adding a small amount of a third solvent, like dichloromethane, can also alter the selectivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power than flash chromatography.[14]

    • Normal-Phase HPLC: Using a silica or diol column with a hexane/isopropanol or hexane/ethyl acetate mobile phase is often effective for separating moderately polar cyclobutane diastereomers.[14]

    • Reversed-Phase HPLC: For more polar derivatives, a C18 column with a water/acetonitrile or water/methanol mobile phase is the standard choice.[14]

  • Recrystallization: If your cis isomer is a solid and you have a mixture enriched in that isomer, recrystallization can be a highly effective and scalable purification method. Screen a wide variety of solvents and solvent mixtures to find conditions that favor the crystallization of the desired isomer.

References

  • Griesbeck, A. G., et al. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • Ma, Z., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of anellaria. [Link]

  • Pellissier, H. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition. [Link]

  • Pellissier, H. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition. [Link]

  • D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules. [Link]

  • Request PDF. (n.d.). Catalytic cis-selective [2 + 2] cycloaddition reaction of neutral alkenes with α,β-unsaturated aldehydes/ketones. ResearchGate. [Link]

  • ResearchGate. (n.d.). Transition metal catalyzed [2+2]‐cycloaddition of NBD and norbornene derivatives and alkynes. [Link]

  • Slideshare. (n.d.). Paterno buchi reaction. [Link]

  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Muñoz, M. P., et al. (2017). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society. [Link]

  • Canales, E., & Corey, E. J. (2007). Highly Enantioselective [2+2]-Cycloaddition Reactions Catalyzed by a Chiral Aluminum Bromide Complex. Journal of the American Chemical Society. [Link]

  • Griesbeck, A. G., et al. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. [Link]

  • ResearchGate. (n.d.). Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions. [Link]

  • Kumar, A., et al. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. DiVA portal. [Link]

  • Chemistry Notes. (2022, March 4). Paterno Buchi reaction mechanism: Easy mechanism. [Link]

  • Muñoz, M. P., et al. (2017). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. PubMed. [Link]

  • Tam, W. (n.d.). Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. Bentham Science. [Link]

  • Baran Lab. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. [Link]

  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G Myers Research Group. [Link]

  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]

  • Secci, F., et al. (2025, October 16). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]

  • Wikipedia. (n.d.). Enone–alkene cycloadditions. [Link]

  • Kumar, A., et al. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. PubMed. [Link]

  • Wang, D., et al. (n.d.). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. PMC. [Link]

  • Tabaczynski, W. A., et al. (1999). An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT. PubMed. [Link]

  • Zhang, W. (1995). Intramolecular (2 + 2) Cycloaddition and Sequential Ring Expansion. SciSpace. [Link]

  • Takeda, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. [Link]

  • Wipf, P., et al. (n.d.). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. PMC. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • ResearchGate. (n.d.). Enone Olefin [2 + 2] Photochemical Cycloadditions. [Link]

  • Wang, Q., et al. (n.d.). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers. [Link]

  • Ghorai, M. K., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC. [Link]

  • eGPAT. (2017, December 6). Number of NMR signals in cyclic compounds. [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. [Link]

  • Kain, D. P., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2024, June 19). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. [Link]

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Technical Support Center: Peptide Coupling with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with sterically hindered amino acids. Here, we will move beyond simple protocols to explore the underlying causes of common issues and provide robust, field-proven solutions. Our focus is on building a comprehensive understanding that empowers you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete or failed coupling reactions involving sterically hindered amino acids?

Low coupling yields or complete failure when incorporating bulky residues like α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, or β-branched amino acids (Val, Ile) are typically rooted in a few core issues:

  • Steric Hindrance: This is the most direct cause. The bulky nature of either the incoming amino acid's side chain or the N-terminal residue on the resin physically obstructs the approach of the activated carboxyl group and the amine, dramatically slowing down the reaction kinetics.[1]

  • Reduced Nucleophilicity: The amine component's reactivity can be diminished by bulky adjacent groups, making it a less effective nucleophile.[1] This is particularly true for N-methylated amino acids where the secondary amine is inherently less nucleophilic than a primary amine.

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, have a high tendency to form secondary structures (like β-sheets) and aggregate on the solid support.[1][2] This aggregation buries the reactive N-terminus, making it inaccessible to the incoming activated amino acid.

  • Inappropriate Reagent Choice: Standard coupling reagents, such as carbodiimides (DCC, DIC), are often too slow and not potent enough to overcome the high activation energy required for these difficult couplings, leading to low yields and potential side reactions.[1][3]

Q2: My standard coupling protocol failed for an Aib-Aib coupling. What is the first and most critical parameter I should change?

Your first and most impactful change should be to switch to a more potent coupling reagent. For sterically demanding couplings, onium-salt-based reagents are the industry standard and offer significantly higher reactivity.

Reagent Class Examples Mechanism & Suitability for Hindered Couplings
Carbodiimides DCC, DICForm an O-acylisourea intermediate. Often too slow for hindered couplings, leading to low yields and side reactions like N-acylurea formation.[3][4] Generally not recommended as a first choice for difficult sequences.
Aminium/Uronium Salts HATU , HBTU, HCTU, COMU Form highly reactive OAt- or OBt-active esters.[1][5] HATU is widely considered superior for hindered couplings due to the formation of the more reactive OAt-ester, which accelerates the reaction.[1][6][7] COMU , an Oxyma-based reagent, offers comparable efficiency to HATU with improved safety and solubility profiles.[5][8][9]
Phosphonium Salts PyBOP, PyAOPActivate the carboxylic acid via a phosphonium intermediate. They are very effective for hindered systems and are known to minimize racemization.[1][3] PyAOP, the HOAt-based version, is particularly potent.[3][10]

Recommendation: Switch from any carbodiimide-based method to HATU or COMU . These reagents are specifically designed to overcome the challenges posed by steric hindrance.[1][5][6]

Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Low Yield Despite Using a Potent Coupling Reagent (e.g., HATU)

You've switched to HATU, but the coupling efficiency, confirmed by a positive ninhydrin test, is still poor. What's next?

If a powerful reagent like HATU is failing, the issue is likely kinetic or accessibility-related. The reaction is either too slow at standard temperatures, or the reactive sites are physically inaccessible due to peptide aggregation on the solid support.

start Low Yield with HATU strategy1 Strategy 1: Enhance Kinetics start->strategy1 strategy2 Strategy 2: Disrupt Aggregation start->strategy2 action1a Increase Reaction Time (e.g., 2-4h or overnight) strategy1->action1a action1b Apply Heat: Microwave Synthesis strategy1->action1b action1c Apply Heat: Conventional Heating (e.g., 50-75°C) strategy1->action1c action2a Change Solvent System strategy2->action2a action2b Double Couple strategy2->action2b solvent_details Use NMP instead of DMF. Consider chaotropic salts or 'magic mixtures' (DCM/DMF/NMP). action2a->solvent_details

Caption: Troubleshooting workflow for low coupling yields.

  • Enhance Reaction Kinetics with Heat:

    • Microwave-Assisted Peptide Synthesis (MAPS): This is the most effective method for driving difficult couplings to completion.[11] Microwave energy rapidly and uniformly heats the reaction, providing the energy needed to overcome the steric barrier.[12][13] Syntheses that are sluggish at room temperature can often be completed in minutes at elevated temperatures (e.g., 75-90°C).[12][13]

    • Conventional Heating: If a microwave synthesizer is unavailable, heating the reaction vessel in an oil bath or with a heating block to 50-60°C can also significantly improve yields, though reaction times will be longer than with microwave heating.[13]

  • Optimize Solvents to Disrupt Aggregation:

    • Solvent Choice: The solvent's ability to swell the resin and solvate the growing peptide chain is critical.[14][15] If you are using Dimethylformamide (DMF), switch to N-Methyl-2-pyrrolidone (NMP) , which has superior solvating properties for many "difficult" sequences.[15][16][17]

    • Disruptive Solvent Systems: For severe aggregation, consider using solvent mixtures known to break up secondary structures. A common "magic mixture" is DCM/DMF/NMP (1:1:1).[17]

  • Perform a Double Coupling:

    • After the initial coupling reaction (e.g., 1-2 hours), drain the vessel, wash the resin thoroughly with DMF, and repeat the coupling step with a fresh solution of amino acid, coupling reagent, and base. This ensures that any remaining unreacted sites are targeted in a second pass.

Issue 2: Significant Racemization Observed in the Final Peptide

You achieved a good coupling yield, but HPLC/MS analysis shows a diastereomeric impurity, indicating racemization of the chiral center of the coupled amino acid.

Racemization occurs when the α-proton of the activated amino acid is abstracted, typically via an oxazolone intermediate.[18][19] This side reaction is competitive with the main coupling reaction. Factors that prolong the life of the highly reactive activated intermediate (i.e., a slow coupling reaction) or the use of a strong, sterically unhindered base increase the risk of racemization.[4][20]

start Racemization Detected cause1 Base Selection start->cause1 cause2 Activation Conditions start->cause2 cause3 Reagent/Additive Choice start->cause3 solution1 Use a more hindered or weaker base: Collidine or N-Methylmorpholine (NMM) instead of DIPEA. cause1->solution1 solution2 Minimize pre-activation time. Add activated AA to resin immediately. cause2->solution2 solution3 Ensure use of HOAt or Oxyma Pure. Consider phosphonium reagents (PyBOP/PyAOP). cause3->solution3

Caption: Decision tree for minimizing racemization.

  • Optimize the Base:

    • The commonly used base, Diisopropylethylamine (DIPEA), can sometimes be basic enough to promote racemization. Switch to a more sterically hindered or weaker base like 2,4,6-Collidine or N-Methylmorpholine (NMM) . These bases are less likely to abstract the α-proton but are still effective at neutralizing the reaction mixture.[1]

  • Minimize Pre-Activation Time:

    • Do not let the activated amino acid (a mixture of amino acid, coupling reagent, and base) sit for an extended period before adding it to the resin. The longer the highly reactive species exists in solution, the greater the opportunity for side reactions like racemization.[4] Add the activated mixture to the deprotected resin immediately.

  • Use Racemization-Suppressing Additives:

    • Modern onium salt reagents already incorporate additives that suppress racemization. Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), like HATU, are superior to their 1-hydroxybenzotriazole (HOBt) counterparts (like HBTU) in preventing racemization.[1][5] Oxyma Pure, found in COMU, is also highly effective at suppressing racemization with a better safety profile than HOBt or HOAt.[5][8]

Experimental Protocols
Protocol 1: Microwave-Assisted Double Coupling of Fmoc-Aib-OH

This protocol is a robust starting point for coupling α,α-disubstituted amino acids.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF in a microwave-compatible reaction vessel for 30 minutes.

  • Fmoc-Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Irradiate in a microwave peptide synthesizer for 3-5 minutes at 75°C.[1][11]

    • Wash the resin thoroughly with DMF (5x).

  • First Coupling:

    • In a separate vial, dissolve Fmoc-Aib-OH (5 eq., 0.5 mmol), HATU (4.9 eq., 0.49 mmol), and HOAt (5 eq., 0.5 mmol).

    • Add DMF to dissolve, then add DIPEA (10 eq., 1.0 mmol).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Irradiate in the microwave for 10-15 minutes at 75-80°C.

    • Drain and wash the resin with DMF (3x).

  • Confirmation & Second Coupling:

    • Perform a Kaiser or Bromophenol Blue test to check for free amines. If the test is positive (indicating incomplete coupling), proceed with the second coupling.

    • Repeat step 3 (First Coupling) with fresh reagents.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) and proceed to the next cycle.

References
  • Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis. [Link]

  • Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Journal of the American Chemical Society. [Link]

  • CEM. (2014). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. [Link]

  • CEM. (2015). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. [Link]

  • Bacsa, B., et al. (2011). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]

  • Bibliomed. (2019). Side reactions in peptide synthesis: An overview. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Lund University Publications. (2021). Greening peptide chemistry by using NBP as solvent for SPPS. [Link]

  • Iris Biotech. (n.d.). The Role of Coupling Reagents in Solid Phase Peptide Synthesis. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Coins, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. Methods in Molecular Biology. [Link]

  • Aapptec Peptides. (n.d.). Coupling Dialkylglycines. [Link]

  • Paradis-Bas, M., et al. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews. [Link]

  • Request PDF. (2025). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Martelli, G., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]

  • Royal Society of Chemistry. (2017). The greening of peptide synthesis. [Link]

  • Royal Society of Chemistry. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • Slideshare. (n.d.). Side reaction in peptide synthesis. [Link]

  • PubMed. (1994). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Filo. (2025). Side Reactions in Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • National Institutes of Health. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. [Link]

  • ACS Publications. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Esterification of Boc-Cyclobutane Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the esterification of N-Boc-cyclobutane carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with this sterically hindered and acid-sensitive substrate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthetic endeavors.

Introduction: The Challenge of Esterifying Boc-Cyclobutane Carboxylic Acid

The esterification of N-Boc-cyclobutane carboxylic acid presents a dual challenge for the synthetic chemist. The bulky tert-butyloxycarbonyl (Boc) protecting group and the rigid, sterically demanding cyclobutane ring hinder the approach of the alcohol nucleophile to the carboxylic acid. Furthermore, the acid-labile nature of the Boc group precludes the use of harsh acidic conditions commonly employed in traditional Fischer esterification.[1][2] This guide will focus on the most effective and commonly employed methods for overcoming these obstacles, primarily the Steglich esterification and the Mitsunobu reaction.

Frequently Asked Questions (FAQs)

Q1: Why is Fischer esterification not recommended for Boc-cyclobutane carboxylic acid?

A1: Fischer esterification typically requires strong acid catalysts (like concentrated sulfuric acid) and elevated temperatures. These conditions are harsh enough to cause the cleavage of the acid-sensitive Boc protecting group, leading to undesired side products and a lower yield of the desired ester.

Q2: What are the primary advantages of using a Steglich esterification for this substrate?

A2: The Steglich esterification is performed under mild, generally neutral conditions at room temperature, which preserves the integrity of the Boc group. It is particularly effective for sterically hindered substrates because it proceeds through a highly activated O-acylisourea intermediate.

Q3: When should I consider a Mitsunobu reaction over a Steglich esterification?

A3: The Mitsunobu reaction is an excellent alternative, especially when dealing with precious or complex alcohols, as it often proceeds with high efficiency and stereochemical inversion at the alcohol center. It can be particularly useful if you are experiencing issues with the formation of N-acylurea byproducts in a Steglich reaction. However, the purification of Mitsunobu reactions can sometimes be challenging due to triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts.

Q4: I see a white precipitate in my Steglich reaction. What is it?

A4: The white precipitate is most likely dicyclohexylurea (DCU), a byproduct of the reaction when using dicyclohexylcarbodiimide (DCC) as the coupling agent. While its precipitation helps drive the reaction forward, it can sometimes trap the product, and its removal is a key step in the workup.

Q5: My Boc group was cleaved during the reaction. What could have gone wrong?

A5: Accidental Boc deprotection can occur if the reaction conditions become inadvertently acidic. This could be due to the presence of acidic impurities in your starting materials or solvents, or if an acidic workup is employed. Ensure all reagents and solvents are anhydrous and of high purity.

Troubleshooting Guide: Steglich Esterification

The Steglich esterification is a robust method for coupling carboxylic acids and alcohols using a carbodiimide coupling agent (like DCC or EDC) and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).

Common Issues and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance preventing nucleophilic attack. 3. Inactive reagents (DCC/EDC, DMAP).1. Ensure you are using at least 1.1 equivalents of the carbodiimide. 2. Increase the amount of DMAP (from a catalytic 0.1 eq. to a stoichiometric 1.1 eq.) to facilitate the formation of the more reactive acylpyridinium intermediate. 3. Use fresh, high-purity reagents. DCC and EDC can degrade upon improper storage.
Formation of N-Acylurea Byproduct The O-acylisourea intermediate undergoes a 1,3-rearrangement to the unreactive N-acylurea. This is more common with slow reactions.1. Increase the concentration of the alcohol to favor the desired reaction pathway. 2. Ensure efficient stirring to promote intermolecular reaction over the intramolecular rearrangement. 3. Increase the amount of DMAP to accelerate the formation of the acylpyridinium intermediate, which is not prone to this rearrangement.
Difficulty in Removing Dicyclohexylurea (DCU) DCU is often insoluble in many organic solvents, but can sometimes co-precipitate with the product or remain in solution to some extent.1. After the reaction is complete, cool the reaction mixture (e.g., to 0°C) to maximize the precipitation of DCU and filter it off. 2. If DCU remains after filtration and workup, it can often be removed by recrystallization from a suitable solvent system or by chromatography.
Low Product Yield After Workup The product may be partially soluble in the aqueous layers during extraction, or lost during purification.1. Minimize the number of aqueous washes. 2. Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product. 3. Use a less polar solvent for extraction if your ester is highly polar.
Experimental Workflow & Troubleshooting Logic (Steglich Esterification)

Steglich_Workflow start Start: Combine Boc-cyclobutane carboxylic acid, alcohol, and DMAP in an anhydrous aprotic solvent (e.g., DCM). add_dcc Add DCC or EDC at 0°C. start->add_dcc react Stir at room temperature and monitor by TLC. add_dcc->react workup Reaction complete? (No starting material) react->workup filter Filter to remove precipitated urea (e.g., DCU). workup->filter Yes troubleshoot Troubleshoot: - Check reagent quality - Increase DMAP/DCC - Change solvent workup->troubleshoot No extract Aqueous workup: Wash with dilute acid (e.g., 1N HCl) and base (e.g., sat. NaHCO3). filter->extract purify Dry organic layer, concentrate, and purify (chromatography or recrystallization). extract->purify end Pure Ester purify->end troubleshoot->react

Caption: Workflow for Steglich esterification and key troubleshooting points.

Troubleshooting Guide: Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for ester formation, proceeding via the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Common Issues and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. The pKa of the carboxylic acid is too high. 2. Steric hindrance around the alcohol or carboxylic acid. 3. Reagents (DEAD/DIAD) have decomposed.1. This is unlikely to be an issue for a carboxylic acid, but ensure the reaction medium is not basic. 2. The Mitsunobu reaction is generally tolerant of steric hindrance, but reaction times may need to be extended or the temperature slightly elevated. 3. Use fresh DEAD or DIAD. These reagents can degrade over time.
Formation of an Azodicarboxylate Adduct The carboxylate is not a sufficiently strong nucleophile, and the azodicarboxylate attacks the activated alcohol instead.1. This is generally not a major issue with carboxylic acids but can occur. Ensure the reaction is run at a low enough temperature during the addition of the azodicarboxylate.
Difficulty in Removing Byproducts Triphenylphosphine oxide (TPPO) and the reduced hydrazodicarboxylate are the main byproducts and can be difficult to separate from the desired ester.1. TPPO can sometimes be precipitated from a nonpolar solvent like diethyl ether or hexanes. 2. Chromatography is often required for complete purification. A carefully chosen solvent system is crucial. 3. Consider using polymer-supported triphenylphosphine, which can be filtered off at the end of the reaction.
Reaction Stalls The betaine intermediate may not be forming correctly.1. Try a "pre-formation" protocol: mix the PPh₃ and DEAD/DIAD at 0°C before adding the alcohol and then the carboxylic acid.
Experimental Workflow & Troubleshooting Logic (Mitsunobu Reaction)

Mitsunobu_Workflow start Start: Combine Boc-cyclobutane carboxylic acid, alcohol, and PPh3 in an anhydrous aprotic solvent (e.g., THF). add_dead Cool to 0°C and add DEAD or DIAD dropwise. start->add_dead react Allow to warm to room temperature and stir. Monitor by TLC. add_dead->react workup Reaction complete? react->workup concentrate Concentrate the reaction mixture. workup->concentrate Yes troubleshoot Troubleshoot: - Pre-form betaine - Check reagent quality - Extend reaction time workup->troubleshoot No purify Purify by column chromatography to remove TPPO and hydrazodicarboxylate. concentrate->purify end Pure Ester purify->end troubleshoot->react

Caption: Workflow for the Mitsunobu reaction and key troubleshooting points.

Detailed Experimental Protocols

Disclaimer: These are general protocols and may require optimization for your specific alcohol and scale.

Protocol 1: Steglich Esterification using EDC and DMAP
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-cyclobutane carboxylic acid (1.0 eq.), the desired alcohol (1.2 eq.), and 4-(dimethylamino)pyridine (DMAP, 0.1-1.0 eq.).

  • Solvent Addition: Dissolve the mixture in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) to a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 4-24 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1N HCl (to remove excess DMAP and any remaining EDC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Mitsunobu Reaction using DIAD and PPh₃
  • Preparation: To a round-bottom flask under an inert atmosphere, add Boc-cyclobutane carboxylic acid (1.2 eq.), the desired alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Solvent Addition: Dissolve the mixture in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) to a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Azodicarboxylate Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 10-15 minutes. A color change (typically to a yellow or orange hue) is often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product directly by flash column chromatography on silica gel. The byproducts (triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate) are typically more polar than the desired ester and can be separated with a suitable eluent system.

References

  • Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyclobutanecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
  • PubChem. (n.d.). Cyclobutanecarboxylic acid methyl ester. Retrieved from [Link]

  • Conrow, R. E. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 46(2), 101. [Link]

  • Sarpong, R., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2645–2663. [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

Sources

Technical Support Center: Large-Scale Synthesis of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for scale-up. The inherent ring strain and stereochemical challenges of cyclobutane synthesis require careful consideration of reaction parameters and purification strategies.[1][2] This document provides in-depth, field-proven insights to ensure a successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the cyclobutane core of this molecule?

A1: The construction of the cyclobutane ring is the cornerstone of this synthesis and often presents the most significant challenges due to inherent ring strain.[1][2] The most prevalent methods for forming substituted cyclobutanes include:

  • [2+2] Cycloadditions: This is a powerful method for forming four-membered rings.[3][4] These reactions can be initiated photochemically or catalyzed by transition metals.[1] For large-scale synthesis, photocatalyzed reactions in continuous flow reactors are gaining traction to improve irradiation efficiency and scalability.[5]

  • Ring Expansion/Contraction Reactions: While less common for this specific target, ring expansion of cyclopropyl derivatives or ring contraction of cyclopentyl precursors are viable strategies for accessing cyclobutane systems.

  • Intramolecular Cyclization: Starting with a linear precursor containing appropriate functional groups at the 1 and 4 positions, an intramolecular cyclization can form the cyclobutane ring.

A common starting material for this specific synthesis is 3-oxocyclobutanecarboxylic acid, which allows for the introduction of the amine functionality via reductive amination.[6]

Q2: Why is the Boc (tert-butoxycarbonyl) protecting group preferred for this synthesis?

A2: The Boc group is a widely used amine protecting group in organic synthesis for several key reasons:[7][8]

  • Stability: It is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, which allows for selective manipulation of other functional groups in the molecule.[7][9]

  • Ease of Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions, resulting in high yields.[8]

  • Orthogonal Deprotection: It can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid (HCl)), which are orthogonal to many other protecting groups (like Fmoc or Cbz) that are base-labile or removed by hydrogenolysis.[7][10][] This orthogonality is critical in multi-step syntheses.

Q3: What are the critical parameters to control during the Boc protection step at a large scale?

A3: When scaling up the Boc protection of the amino group, several parameters become critical for ensuring a complete and clean reaction:

  • Stoichiometry: While a slight excess of Boc₂O is often used in lab-scale reactions, on a large scale, it's crucial to use a controlled excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion without introducing significant amounts of unreacted Boc₂O, which can complicate purification.

  • Base Selection and Stoichiometry: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction.[8] Ensuring at least one equivalent of base is present is crucial.

  • Temperature Control: The reaction is exothermic. On a large scale, proper temperature control is essential to prevent runaway reactions and potential side product formation. Maintaining a consistent temperature, often between 0 °C and room temperature, is recommended.[12]

  • Solvent Selection: The choice of solvent should ensure the solubility of both the starting amine and the Boc₂O. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[8]

Q4: How can I monitor the progress of the key reaction steps?

A4: Effective reaction monitoring is crucial for determining reaction completion and minimizing impurity formation. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and effective method for visualizing the consumption of starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of any impurities. This is the preferred method for large-scale synthesis due to its accuracy and sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the ratio of starting material to product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Reductive Amination Step

Q: I am experiencing a low yield during the reductive amination of a cyclobutanone precursor. What are the likely causes and how can I improve the yield?

A: Low yields in reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Imine/Enamine Formation: The initial condensation between the ketone and the amine source (e.g., ammonia or an ammonium salt) is an equilibrium process.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine/enamine intermediate. Using a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the equilibrium towards the intermediate.

  • Inefficient Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a common choice as it is more selective for the iminium ion over the ketone. However, it can be sensitive to pH. Ensure the reaction is run under mildly acidic conditions (pH 5-6) to facilitate iminium ion formation without decomposing the reducing agent.

    • Sodium Triacetoxyborohydride (STAB): A milder and often more effective alternative that does not require strict pH control. It can be used in a one-pot procedure.

    • Catalytic Hydrogenation: This is a scalable and clean alternative. A catalyst like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) under a hydrogen atmosphere can be very effective.[13] However, catalyst poisoning can be an issue.

  • Side Reactions: The ketone starting material can undergo self-aldol condensation under basic or acidic conditions.

    • Solution: Maintain careful control of pH and temperature. Adding the reducing agent shortly after the ketone and amine have been mixed can minimize the time for side reactions to occur.

Issue 2: Formation of the trans-Isomer Impurity

Q: My final product is contaminated with the trans-isomer. How can I improve the cis-selectivity of the synthesis?

A: Achieving high stereoselectivity is a common challenge in cyclobutane chemistry.[14] The formation of the undesired trans-isomer can occur at several stages:

  • During Reductive Amination: The stereochemical outcome of the reduction of the imine/enamine intermediate is key.

    • Bulky Reducing Agents: Using a sterically hindered reducing agent can favor the approach from the less hindered face of the cyclobutane ring, potentially enhancing the formation of the desired cis-isomer.

    • Directed Reductions: If other functional groups are present on the cyclobutane ring, they may direct the approach of the reducing agent.

  • Epimerization: The product itself or intermediates along the synthetic route may be susceptible to epimerization under certain conditions.

    • Solution: Avoid harsh acidic or basic conditions during work-up and purification. If the ester is formed early in the synthesis, the acidic proton at the alpha-position to the carbonyl can be labile. It's often strategic to introduce the ester functionality as late as possible in the synthetic sequence.

  • Purification: If a mixture of isomers is formed, purification is necessary.

    • Column Chromatography: Silica gel chromatography can often separate cis and trans isomers, although it can be challenging and costly at a large scale.

    • Crystallization: If the desired cis-isomer is crystalline, selective crystallization can be a highly effective and scalable purification method. Experiment with different solvent systems to find conditions that favor the crystallization of the cis-isomer, leaving the trans-isomer in the mother liquor.

Issue 3: Incomplete Boc Protection or Difficult Purification

Q: I'm having trouble with the Boc protection step. Either the reaction is incomplete, or the product is an oil that is difficult to purify. What should I do?

A: These are common issues, especially when scaling up.

For Incomplete Reactions:

  • Check Reagent Quality: Ensure the Boc₂O is fresh, as it can degrade over time. The amine starting material should be pure and dry.

  • Optimize Reaction Conditions: Increase the reaction time or temperature moderately (e.g., to 40 °C).[12] Ensure efficient stirring to maintain a homogeneous mixture.

  • Re-dosing: If monitoring shows the reaction has stalled, a second addition of a small amount of Boc₂O and base can help drive it to completion.

For Oily Products and Purification Challenges:

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove excess base (e.g., TEA) and any water-soluble byproducts. Wash the organic layer with a mild acid (e.g., dilute citric acid or KHSO₄), followed by a brine wash.

  • Solvent Choice for Extraction: Use a solvent in which your product is highly soluble but impurities are less so.

  • Trituration: If the crude product is an oil, try trituration with a non-polar solvent like hexanes or diethyl ether.[9] This can often induce crystallization or solidify the product, allowing for filtration.

  • Crystallization with a Seed Crystal: If you have a small amount of pure, solid material, use it to seed the crude oil.[15]

  • Chromatography: While not ideal for very large scales, a silica gel plug (a short column of silica gel) can be used to remove baseline impurities before attempting crystallization.

Issue 4: Accidental Boc Deprotection

Q: I'm observing some loss of the Boc group during a subsequent reaction step or during purification. How can I prevent this?

A: The Boc group is sensitive to acid, and accidental deprotection can occur under unexpectedly mild acidic conditions.[16][17]

  • Avoid Strong Acids: Be mindful of all reagents and conditions. Even silica gel for chromatography can be slightly acidic and may cause some deprotection if the product is left on the column for an extended period. You can use silica gel that has been neutralized with a base (e.g., by washing with a TEA/hexane solution).

  • pH Control during Work-up: During aqueous work-ups, avoid strongly acidic washes if possible. If an acidic wash is necessary, perform it quickly and at a low temperature.

  • Solvent Choice: Chlorinated solvents like DCM can sometimes contain trace amounts of HCl, which can catalyze deprotection over time. Consider using fresh, high-purity solvents.

  • Thermal Stability: While generally stable, prolonged heating at high temperatures can lead to some degradation of the Boc group.

Experimental Protocols and Data

Protocol 1: Large-Scale Synthesis of this compound

This protocol is a representative synthesis starting from methyl 3-oxocyclobutanecarboxylate.

Step 1: Reductive Amination

  • To a stirred solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol (5-10 volumes) in a suitable reactor, add ammonium acetate (3.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0-5 °C.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by HPLC or TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1M HCl to pH ~2 to decompose excess reducing agent.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Adjust the pH of the aqueous residue to >10 with 5M NaOH and extract with dichloromethane (3 x 5 volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl cis-3-aminocyclobutanecarboxylate. The cis isomer is typically the major product.

Step 2: Boc Protection

  • Dissolve the crude amine from the previous step (1.0 eq) in dichloromethane (10 volumes).

  • Add triethylamine (1.5 eq) and cool the mixture to 0-5 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane (2 volumes) dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by HPLC or TLC until the starting amine is consumed.

  • Wash the reaction mixture with 1M KHSO₄ (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

ParameterValue
Typical Yield (Overall) 60-75%
Purity (by HPLC) >98%
Cis:Trans Ratio >95:5

Visualizations

Synthetic Workflow

Synthetic_Workflow start Methyl 3-oxocyclobutanecarboxylate step1 Reductive Amination (NH4OAc, NaBH3CN) start->step1 intermediate Methyl cis-3-aminocyclobutanecarboxylate step1->intermediate step2 Boc Protection (Boc2O, TEA) intermediate->step2 product This compound step2->product

Caption: Overall synthetic scheme for this compound.

Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed q1 Is imine formation incomplete? start->q1 a1 Use anhydrous conditions. Add dehydrating agent. q1->a1 Yes q2 Is the reducing agent inefficient? q1->q2 No a1->q2 a2 Check pH for NaBH3CN. Consider using STAB or H2/Pd-C. q2->a2 Yes q3 Are there side reactions? q2->q3 No a2->q3 a3 Control temperature and pH. Minimize reaction time before reduction. q3->a3 Yes end_node Yield Improved q3->end_node No a3->end_node

Caption: Decision workflow for troubleshooting low yields in reductive amination.

References

  • Sciencemadness Discussion Board. (2009). Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1). [Link]

  • Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1841–1852. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]

  • Pellissier, H. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(9), 15005–15044. [Link]

  • Gentry, E. C., Raliya, R., & Shankel, Z. (2020). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 9(8), 1144–1150. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • Wang, Z., et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications, 15(1), 1-11. [Link]

  • Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537. [Link]

  • Lundquist, J. T., & Dix, T. A. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(33), 13617-13629. [Link]

  • Evodius. (n.d.). Buy this compound (EVT-1476198) | 142733-63-9. [Link]

  • de Vries, T., & van der Plas, S. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(18), 1709-1721. [Link]

  • ResearchGate. (2019). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. [Link]

  • Gonzalez-Lopez, V., et al. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 19(11), 18456-18467. [Link]

  • Organic Syntheses. (n.d.). Cyclobutanecarboxylic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. [Link]

  • ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Google Patents. (2008). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • ResearchGate. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Request PDF. [Link]

  • Glorius, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 332-337. [Link]

  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. [Link]

  • Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. [Link]

  • Google Patents. (1962). US3031499A - Amino acids containing a cyclobutane ring.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]

  • Google Patents. (2021).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Glorius, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 332-337. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1990). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. [Link]

  • National Institutes of Health. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubMed. (2000). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. [Link]

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Technical Support Center: Purity Determination of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to our dedicated resource for navigating the analytical challenges of substituted cyclobutanes. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to ensure the accurate determination of purity for these unique cyclic compounds. The inherent ring strain and diverse substitution patterns of cyclobutanes can present unique analytical hurdles.[1] This center is designed to equip you with the knowledge to overcome these challenges, ensuring the integrity and reliability of your research and development efforts.

Section 1: Foundational Analytical Techniques

The purity assessment of a synthesized substituted cyclobutane is a critical step to validate its identity and quality. A multi-technique approach is often necessary for a comprehensive evaluation. This section details the primary analytical methods, their principles, and their specific applicability to cyclobutane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of novel organic compounds, including substituted cyclobutanes.[2] Its ability to provide detailed information about the chemical environment of individual atoms makes it indispensable.

Why NMR is a Primary Choice:

  • Structural Confirmation: ¹H and ¹³C NMR provide unambiguous evidence of the cyclobutane core and the connectivity of its substituents. The chemical shifts and coupling constants of cyclobutane protons can be complex due to the puckered nature of the ring, but they offer a unique fingerprint for the molecule.[3][4][5][6][7]

  • Impurity Identification: NMR can often identify and structurally characterize impurities without the need for reference standards.[8]

  • Quantitative Analysis (qNMR): Quantitative NMR (qNMR) is a primary analytical method for determining the absolute purity of a compound.[8][9][10] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself.[8][11] Instead, a certified internal standard of a different, stable compound is used for quantification.[8][12]

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment

  • Sample Preparation:

    • Accurately weigh a specific amount of the substituted cyclobutane sample.

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity, be stable, and have at least one resonance that is well-resolved from the analyte signals.[11]

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a volumetric flask to ensure a homogenous solution.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This includes a sufficiently long relaxation delay (D1) – typically 5 times the longest T1 relaxation time of the protons being quantified.

    • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal of the substituted cyclobutane and a signal from the internal standard.

    • Calculate the purity using the following formula[9]: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an exceptional tool for purity assessment.

Why MS is Essential:

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion, providing strong evidence for the compound's identity.

  • Impurity Detection: GC-MS and LC-MS can separate and identify volatile and non-volatile impurities, respectively, even at trace levels.[13][14]

  • Fragmentation Patterns: The fragmentation of the cyclobutane ring and its substituents under electron ionization (EI) can provide valuable structural clues.[15][16][17][18][19][20] The strained nature of the cyclobutane ring often leads to characteristic fragmentation pathways.[18]

Troubleshooting Common MS Issues for Cyclobutanes:

Issue Possible Cause Troubleshooting Steps
No Molecular Ion Peak in EI-MS The molecular ion is unstable and undergoes rapid fragmentation. This is common for strained rings like cyclobutanes.[20]* Use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI).[14][21] * Analyze the fragmentation pattern to deduce the molecular weight.
Complex Fragmentation Pattern Multiple fragmentation pathways are occurring due to the presence of various functional groups on the cyclobutane ring.* Perform tandem MS (MS/MS) to isolate and fragment specific ions for clearer structural information. * Compare the spectrum to literature data for similar cyclobutane derivatives if available.
Isomer Differentiation Mass spectrometry alone often cannot distinguish between stereoisomers or constitutional isomers with the same molecular weight.* Couple MS with a chromatographic technique (GC or HPLC) for separation prior to detection. * For enantiomers, use a chiral chromatography column.
Chromatographic Techniques

Chromatography is the cornerstone of separation science and is vital for assessing the purity of substituted cyclobutanes by separating the main compound from impurities.

1.3.1 Gas Chromatography (GC)

GC is ideal for the analysis of volatile and thermally stable substituted cyclobutanes.

When to Use GC:

  • Volatile Compounds: Suitable for low to moderately polar cyclobutane derivatives that can be vaporized without decomposition.

  • High Resolution: Provides excellent separation of closely related compounds, including some isomers.[22]

  • Quantitative Analysis: When coupled with a Flame Ionization Detector (FID), GC-FID is a robust quantitative technique for purity determination against a reference standard.[23]

1.3.2 High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of substituted cyclobutanes, especially those that are non-volatile or thermally labile.

When to Use HPLC:

  • Non-Volatile or Thermally Labile Compounds: The method of choice when GC is not an option.

  • Polar Compounds: Reverse-phase HPLC (RP-HPLC) is well-suited for the separation of polar to moderately non-polar cyclobutane derivatives.[23]

  • Chiral Separations: HPLC with a chiral stationary phase (CSP) is the primary method for separating and quantifying enantiomers of chiral substituted cyclobutanes.[24][25][26][27][28]

Workflow for Chiral Purity Analysis of a Substituted Cyclobutane

cluster_0 Method Development cluster_1 Quantification Racemic Mixture Racemic Mixture Screen Chiral Columns Screen Chiral Columns Racemic Mixture->Screen Chiral Columns Inject Optimize Mobile Phase Optimize Mobile Phase Screen Chiral Columns->Optimize Mobile Phase Identify Promising CSP Achieve Baseline Separation Achieve Baseline Separation Optimize Mobile Phase->Achieve Baseline Separation Adjust Solvent Ratio Inject Sample Inject Sample Achieve Baseline Separation->Inject Sample Validate Method Integrate Peaks Integrate Peaks Inject Sample->Integrate Peaks Acquire Chromatogram Calculate Enantiomeric Excess Calculate Enantiomeric Excess Integrate Peaks->Calculate Enantiomeric Excess Determine Area %

Caption: Workflow for chiral HPLC method development.

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of elements (typically C, H, N, S) in a sample.[29][30] It serves as a fundamental check of a compound's empirical formula and purity.

The Role of Elemental Analysis:

  • Formula Confirmation: The experimentally determined elemental composition should match the calculated values for the proposed molecular formula within an acceptable margin, typically ±0.4%.[2][31][32]

  • Detection of Inorganic Impurities: A significant deviation from the expected values can indicate the presence of inorganic impurities or residual solvents.

Section 2: Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the purity analysis of substituted cyclobutanes.

Q1: My ¹H NMR spectrum shows broad peaks. What could be the cause?

A1: Broadening of NMR signals can arise from several factors:

  • Conformational Dynamics: The cyclobutane ring is not planar and undergoes rapid "ring-flipping" between puckered conformations.[33] If this process occurs on the NMR timescale, it can lead to broadened signals. Try acquiring the spectrum at a lower temperature to slow down this process and potentially resolve the individual conformers.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, pass your sample through a small plug of silica gel or treat it with a chelating agent.

  • Sample Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.

  • Poor Shimming: The magnetic field homogeneity may not be optimal. Ensure the instrument is properly shimmed before acquiring your spectrum.

Q2: I'm having trouble separating my cis/trans cyclobutane diastereomers by HPLC. What can I do?

A2: Separating diastereomers of substituted cyclobutanes can be challenging due to their similar polarities.

  • Optimize the Mobile Phase: Systematically vary the solvent composition. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve resolution.[34]

  • Change the Stationary Phase: If a standard C18 column is not providing adequate separation, try a different stationary phase. A phenyl-hexyl column can offer different selectivity through π-π interactions. For some isomers, normal-phase chromatography on a silica gel column might be more effective.[34]

  • Lower the Temperature: Running the HPLC at a lower temperature can sometimes enhance the separation by increasing the differences in interaction with the stationary phase.

  • Decrease the Flow Rate: A lower flow rate increases the residence time on the column, which can lead to better resolution.[34]

Q3: My elemental analysis results are consistently off by a small margin, even though my NMR and MS data look clean. Why?

A3: This is a common issue and can be frustrating.

  • Residual Solvents: Even after extensive drying, trace amounts of high-boiling solvents (e.g., DMSO, DMF) or water can remain, altering the elemental composition. Check your ¹H NMR for any solvent peaks.

  • Hygroscopic Nature: Your compound may be hygroscopic and absorb moisture from the atmosphere. Handle and weigh the sample in a dry environment (e.g., a glove box).

  • Incomplete Combustion: Some highly fluorinated or phosphorus-containing compounds can be difficult to combust completely in the elemental analyzer, leading to inaccurate results.

Section 3: Frequently Asked Questions (FAQs)

Q: Which technique is best for determining the absolute purity of my substituted cyclobutane?

A: For absolute purity determination, quantitative NMR (qNMR) is the gold standard because it is a primary method that does not require a reference standard of the analyte.[8][9][10] Elemental analysis can also provide a good indication of absolute purity if the compound is free of solvents and other impurities. Chromatographic methods like HPLC and GC provide relative purity (area percent) unless calibrated with a certified reference standard of the same compound.

Q: How can I confirm the stereochemistry of my substituted cyclobutane?

A: Determining the relative stereochemistry (cis/trans) can often be achieved using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can identify protons that are close in space. X-ray crystallography provides the most definitive proof of both relative and absolute stereochemistry.

Q: My cyclobutane derivative is a liquid. How should I prepare it for analysis?

A: For liquid samples, sample preparation is often straightforward.

  • NMR: Dissolve a small amount directly in the deuterated solvent.

  • GC-MS: If volatile, dilute the liquid in a suitable solvent (e.g., dichloromethane, ethyl acetate) and inject it directly.

  • HPLC: Dissolve the liquid in the mobile phase or a compatible solvent.

  • Elemental Analysis: Weigh the liquid sample directly into a tin capsule for analysis.

Q: Can I use mass spectrometry to distinguish between enantiomers?

A: Generally, no. Enantiomers have identical mass spectra. To separate and identify enantiomers, you must use a chiral technique, most commonly HPLC or GC with a chiral stationary phase.[24][25][26][27][28] It is possible to distinguish them in the mass spectrometer after derivatization with a chiral agent, which converts the enantiomers into diastereomers that can then be separated and analyzed.[27]

Decision Workflow for Purity Analysis

Caption: A general decision-making workflow for purity analysis.

References

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  • Elemental analysis - Wikipedia. Wikipedia. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020-03-20). YouTube. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Stereoisomeric Scaffolds: A Comparative Analysis of Methyl cis- and trans-3-(boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the spatial arrangement of atoms within a molecule is paramount. Stereoisomers, molecules with identical chemical formulas and connectivity but different three-dimensional orientations, can exhibit profoundly different pharmacological, toxicological, and metabolic properties. The cyclobutane ring, a strained carbocycle, has emerged as a valuable scaffold for imparting conformational rigidity and unique structural vectors into drug candidates.[1] Its puckered nature allows for precise positioning of substituents, making the distinction between cis and trans isomers a critical design element.

This guide provides an in-depth comparison of two key building blocks: Methyl cis-3-(boc-amino)cyclobutanecarboxylate and its trans-isomer. As a Senior Application Scientist, my objective is to move beyond a simple catalog of properties and delve into the causality behind their differences. We will explore how their distinct stereochemistry influences their conformational behavior, spectroscopic signatures, reactivity, and ultimate utility as scaffolds in complex molecule synthesis. The insights and protocols herein are curated for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks with precision and confidence.

Part 1: Structural and Conformational Analysis

The fundamental difference between the cis and trans isomers lies in the relative orientation of the Boc-amino and methyl ester functional groups across the cyclobutane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly simple variation has profound implications for the molecule's overall shape and conformational energetics.

The cyclobutane ring is not planar; it adopts a puckered conformation to relieve ring strain. This puckering creates pseudo-axial and pseudo-equatorial positions for the substituents. The conformational preferences of these isomers dictate how they present their functional groups for intermolecular interactions, such as binding to a protein target. Computational and experimental studies on similar 1,3-disubstituted cyclobutanes suggest that the trans isomer typically adopts a more flattened conformation, while the cis isomer may exhibit a more puckered state to minimize steric clash between the two bulky groups.[2][3] This difference in three-dimensional shape is a key determinant of their distinct physicochemical and biological properties.

G cis_node Cis Isomer (Substituents on Same Face) trans_node Trans Isomer (Substituents on Opposite Faces)

Caption: Structural difference between cis and trans isomers.

Part 2: Comparative Physicochemical and Spectroscopic Properties

The distinct geometries of the cis and trans isomers give rise to measurable differences in their physical and spectroscopic properties. These properties are not only crucial for characterization and quality control but also provide insights into their behavior in various chemical environments.

PropertyThis compoundMethyl trans-3-(boc-amino)cyclobutanecarboxylateRationale for Difference
CAS Number 142733-63-9[4][5][6]1101173-77-6 (often listed as a synonym under the cis CAS)[6]Unique identifiers for distinct chemical substances.
Appearance Typically a white solid or crystalline substance.[4]White solid.Similar gross physical state, but crystal packing can differ.
Solubility Generally soluble in organic solvents like methanol, DCM.[4]Similar solubility in polar organic solvents.Polarity is similar, leading to comparable solubility profiles.
Lipophilicity (LogP) Expected to be lower.[2][7]Expected to be higher.[2][7]The cis conformation can shield hydrophobic surfaces and present a more polar face, reducing lipophilicity compared to the more extended trans isomer.[2]
¹H NMR Protons on C1 and C3 have a characteristic cis coupling constant (³J).Protons on C1 and C3 have a different trans coupling constant (³J).Vicinal coupling constants (³JH,H) are highly dependent on the dihedral angle between the protons. For cyclobutanes, cis and trans couplings are distinct and diagnostic.[3][8]
¹³C NMR Unique chemical shifts for ring carbons.Distinct chemical shifts compared to the cis isomer.The steric environment and electronic effects for each carbon are different due to the substituent arrangement, leading to different resonance frequencies.[9]

Spectroscopic Differentiation: A Note on NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between these isomers in solution. The key diagnostic feature is the vicinal coupling constant (³J) between the protons at C1 (methine proton adjacent to the ester) and C3 (methine proton adjacent to the Boc-amino group). Due to the different dihedral angles in the puckered rings, the ³J values for cis and trans isomers are reliably different, though the exact values depend on the solvent and specific conformation.[3][8] Researchers should perform 1D ¹H NMR and, if necessary, 2D experiments like COSY and NOESY to unambiguously assign the stereochemistry.[10]

Part 3: Synthesis and Reactivity

The stereochemical outcome of a synthesis is a critical consideration. While both isomers can be prepared, the synthetic routes often require specific strategies to control the stereochemistry.

General Synthetic Approaches:

  • Stereoselective Synthesis: Routes can be designed to favor one isomer. For instance, certain reduction or cycloaddition reactions may have an inherent facial bias, leading preferentially to the cis product.[10][11]

  • Stereochemical Inversion: A common strategy is to synthesize the more accessible isomer (often cis) and then invert the stereochemistry at one of the centers. A classic example is the Mitsunobu reaction, which proceeds with inversion of configuration at a stereogenic center bearing a hydroxyl group.[12] This allows for the conversion of a cis-alcohol precursor to a trans-ester or other derivative.

The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, stable under many reaction conditions but readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free amine for subsequent coupling reactions.[4]

G start Cyclobutane Precursor (e.g., 3-oxocyclobutanecarboxylate) cis_route Stereoselective Reduction / Amination start->cis_route trans_route Synthesis of cis-Alcohol start->trans_route cis_product Methyl cis-3-(boc-amino) cyclobutanecarboxylate cis_route->cis_product inversion Stereochemical Inversion (e.g., Mitsunobu Reaction) trans_route->inversion trans_product Methyl trans-3-(boc-amino) cyclobutanecarboxylate inversion->trans_product

Caption: General synthetic strategies for accessing isomers.

Reactivity Considerations:

The relative orientation of the functional groups can influence intramolecular reactions. For the cis isomer, the proximity of the ester and protected amine could potentially facilitate cyclization or other intramolecular processes under certain conditions, a pathway that is geometrically prohibited for the trans isomer.

Part 4: Applications in Research and Drug Development

The rigid, three-dimensional nature of these cyclobutane building blocks makes them highly valuable in medicinal chemistry for probing structure-activity relationships (SAR).[13] By locking the relative orientation of key pharmacophoric groups, chemists can design molecules with enhanced selectivity and improved metabolic stability.[1]

  • This compound: This isomer has been notably used as a key building block in the development of Janus kinase (JAK) inhibitors.[4] For example, it serves as a core scaffold in molecules designed as highly selective JAK1 inhibitors, evolving from the structure of Tofacitinib, a drug approved for rheumatoid arthritis.[4] The cis geometry is crucial for orienting the side chains in a specific vector to achieve optimal binding and selectivity in the kinase active site.

  • Methyl trans-3-(boc-amino)cyclobutanecarboxylate: The trans isomer provides an alternative spatial vector for substituents. It is used to explore a different region of the target's binding pocket. In cases where the cis isomer is inactive or lacks selectivity, the trans counterpart allows researchers to test whether an opposing orientation of functional groups can lead to the desired biological activity. This comparative approach is fundamental to rational drug design.

Part 5: Experimental Protocols

Trustworthy and reproducible data is the cornerstone of scientific integrity. The following protocols provide a self-validating framework for the characterization and use of these isomers.

Protocol 1: NMR-Based Stereochemical Assignment

  • Objective: To unambiguously determine the cis or trans configuration of a sample.

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • ¹H NMR Acquisition: Acquire a standard 1D proton NMR spectrum on a 400 MHz or higher spectrometer. Ensure adequate resolution to resolve the multiplets for the cyclobutane ring protons.

    • Data Analysis:

      • Identify the signals corresponding to the methine protons at C1 and C3. These are typically complex multiplets found between 2.5 and 4.0 ppm.

      • Carefully measure the vicinal coupling constant (³J) between these two protons. A detailed analysis using spectral simulation or 2D J-resolved spectroscopy may be necessary for complex spectra.

      • Compare the observed coupling constant to literature values for known cis and trans 1,3-disubstituted cyclobutanes. Generally, one isomer will have a consistently larger or smaller coupling constant than the other, which is diagnostic of its stereochemistry.[3][8]

    • Confirmation (Optional): Acquire a 2D NOESY spectrum. For the cis isomer, a Nuclear Overhauser Effect (NOE) cross-peak should be observable between the C1 and C3 methine protons, indicating their spatial proximity. This cross-peak will be absent or significantly weaker for the trans isomer.[10]

Protocol 2: Standard Boc-Deprotection

  • Objective: To remove the Boc protecting group to enable further functionalization of the amine.

  • Methodology:

    • Reaction Setup: Dissolve Methyl cis- or trans-3-(boc-amino)cyclobutanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) (5-10 eq) dropwise with stirring.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

    • Workup:

      • Concentrate the reaction mixture in vacuo to remove excess DCM and TFA.

      • The resulting crude product is the TFA salt of the free amine. It can be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

      • Extract the free amine with an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.[4]

Conclusion

This compound and its trans-isomer are more than just mirror images; they are distinct chemical entities with unique three-dimensional structures that translate into different physical, spectroscopic, and biological properties. The choice between them is a critical decision in the design of conformationally constrained molecules. The cis isomer enforces a specific U-shaped geometry, while the trans isomer provides a more linear, extended scaffold. Understanding the principles outlined in this guide—from conformational analysis and spectroscopic differentiation to stereocontrolled synthesis and application-specific selection—empowers researchers to make informed decisions, accelerating the discovery of novel therapeutics and complex chemical entities.

References

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  • Cossy, J., et al. (2018). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry. Available at: [Link]

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A Comparative Guide to Enhancing Peptide Bioactivity: Spotlight on cis-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Peptide Therapeutics and the Promise of Conformational Constraint

Peptides represent a highly promising class of therapeutics, offering remarkable specificity and potency that often surpasses small molecules.[1][2] However, their translation from lab to clinic is frequently hampered by inherent weaknesses: low metabolic stability due to enzymatic degradation and poor bioavailability stemming from high conformational flexibility.[3][4][5] An unmodified peptide in solution exists as an ensemble of conformations, only a fraction of which are biologically active. This flexibility results in a significant entropic penalty upon binding to a target receptor and exposes cleavage sites to proteases.

To overcome these hurdles, medicinal chemists have increasingly turned to the incorporation of unnatural amino acids (UAAs) designed to lock the peptide into a more stable, bioactive conformation.[1][3][6][7] One such strategy is the use of cyclic amino acids to restrict the peptide backbone's rotational freedom. This guide provides a comparative analysis of incorporating Methyl cis-3-(boc-amino)cyclobutanecarboxylate (once deprotected and integrated into a peptide as cis-3-aminocyclobutanecarboxylic acid, or cis-ACBC) versus other common peptide stabilization strategies. We will explore the mechanistic rationale, provide supporting experimental frameworks, and offer objective comparisons to guide researchers in drug development.

Section 1: The Rationale for Conformational Pre-organization

The central hypothesis behind using constrained amino acids is conformational pre-organization . By reducing the number of accessible low-energy conformations, we can bias the peptide towards the specific three-dimensional structure required for receptor binding.

Key Advantages of Pre-organization:

  • Enhanced Binding Affinity: By locking the peptide into its bioactive shape, the entropic cost of binding is significantly reduced, leading to a more favorable Gibbs free energy of binding (ΔG) and thus higher affinity (lower Kd or IC50).

  • Increased Proteolytic Resistance: The rigid structure can sterically hinder the approach of proteases, shielding susceptible peptide bonds from enzymatic cleavage and increasing the peptide's half-life in biological fluids.[6][8]

  • Improved Receptor Selectivity: A rigid conformation is less likely to adapt to the binding pockets of off-target receptors, leading to higher selectivity and a potentially better safety profile.

G cluster_0 Flexible Peptide FlexPep Ensemble of Conformations ActiveConf Bioactive Conformation FlexPep->ActiveConf InactiveConf Inactive Conformations FlexPep->InactiveConf Receptor Receptor Site ActiveConf->Receptor ConstrainedPep Pre-organized Bioactive Conformation ConstrainedPep->Receptor Low Entropic Cost Binding

Caption: Flexible vs. Constrained Peptide Binding.

Section 2: Spotlight on cis-3-Aminocyclobutanecarboxylic Acid (cis-ACBC)

The molecule this compound serves as a protected building block for incorporating cis-ACBC, a β-amino acid, into a peptide sequence. The cyclobutane ring imposes significant constraints on the peptide backbone.

  • Structural Impact: Unlike α-amino acids, where rotation occurs around the Cα-C and Cα-N bonds (defining φ and ψ angles), the rigid, puckered cyclobutane ring severely limits the backbone's flexibility. Studies on similar cyclobutane-containing peptides have shown they can act as potent turn-inducers or stabilizers of specific secondary structures.[9][10][11] NMR studies have demonstrated that the cis or trans configuration of the cyclobutane residue is a primary determinant of the resulting peptide's folding pattern.[12][13] Peptides with trans-cyclobutane residues tend to adopt more folded structures, while those with cis-cyclobutane residues may favor more extended, strand-like conformations.[12]

  • Biological Implications: The rigid nature of the cis-ACBC backbone can preclude the adoption of a conformation suitable for certain biological activities, such as cell penetration, if not rationally designed.[14][15] However, this same rigidity can be leveraged to enhance helicity and biological activity when correctly positioned within a peptide sequence, as demonstrated in the design of stapled peptides.[9][10][16]

Section 3: Comparative Analysis of Peptide Stabilization Strategies

The choice of a stabilizing element depends on the desired structural outcome, synthetic feasibility, and the specific biological question. Here, we compare cis-ACBC with other common strategies.

Strategycis-ACBC Incorporation Proline Incorporation All-Hydrocarbon Stapling Head-to-Tail Cyclization
Type of Constraint Local Backbone RigidityLocal Backbone Rigidity (φ fixed)Global (α-helix stabilization)Global (Backbone cyclization)
Mechanism The cyclobutane ring restricts dihedral angles, inducing specific turn or strand geometries.[12]The pyrrolidine ring restricts the phi (φ) angle to ~ -60°, inducing kinks or turns.A synthetic hydrocarbon brace is introduced to lock an α-helical conformation.[9][17]The N- and C-termini are covalently linked, reducing flexibility and protecting from exopeptidases.
Impact on Stability High. The non-natural β-amino acid structure is highly resistant to standard proteases.[14]Moderate. Proline-rich sequences can resist certain proteases, but the peptide bond is still susceptible.High. Stabilizes the secondary structure and can sterically shield cleavage sites.[10]Very High. Protects against both endo- and exopeptidases and significantly reduces flexibility.
Synthetic Complexity Moderate. Requires synthesis of the specific non-natural amino acid building block.[18]Low. Standard building block in solid-phase peptide synthesis (SPPS).High. Requires specialized olefin-bearing amino acids and a subsequent ring-closing metathesis step.[9]Moderate to High. On-resin or solution-phase cyclization can be sequence-dependent and require optimization.
Potential Impact on Permeability Variable. High rigidity can be detrimental if it prevents adoption of a membrane-permeable conformation.[14][15]Generally neutral to negative unless part of a specific transport-favoring conformation.Can be positive. Stabilizing the α-helix can shield polar backbone amides, increasing lipophilicity.[10]Can be positive. Cyclization often improves permeability by reducing the number of exposed polar groups.

Section 4: Experimental Validation: Protocols for Performance Comparison

To objectively compare a peptide modified with cis-ACBC (Test Peptide) against an unmodified version (Native Peptide) or one modified with an alternative strategy, a robust experimental plan is essential.

Protocol 1: In Vitro Proteolytic Stability Assay

This assay determines the peptide's half-life in the presence of proteases found in plasma.

Objective: To quantify and compare the rate of degradation of the Native Peptide versus the Test Peptide in human serum or plasma.

Methodology:

  • Peptide Preparation: Dissolve lyophilized peptides in an appropriate solvent (e.g., DMSO) to create 10 mM stock solutions.[4]

  • Incubation: Dilute the peptide stock solution into human plasma or serum (pre-warmed to 37°C) to a final concentration of 100 µg/mL.[19]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.[19]

  • Reaction Quenching: Immediately stop enzymatic degradation by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA), to precipitate the plasma proteins.[19]

  • Sample Processing: Vortex the quenched sample and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[19]

  • Analysis: Carefully collect the supernatant, which contains the remaining intact peptide. Analyze the amount of intact peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.[19][20]

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Fit the data to a one-phase decay model to calculate the peptide's half-life (t1/2).

G cluster_workflow Proteolytic Stability Workflow start Start: Peptide in Plasma (37°C) t0 Time=0 min Quench & Precipitate start->t0 Incubate t_x Time=X min Quench & Precipitate start->t_x Incubate t_final Time=Final Quench & Precipitate start->t_final Incubate centrifuge Centrifuge Samples t0->centrifuge t_x->centrifuge t_final->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc data Calculate Half-Life (t½) hplc->data

Caption: Workflow for the Proteolytic Stability Assay.

Protocol 2: Competitive Receptor Binding Assay

This assay measures how well the peptide binds to its target receptor by competing with a known, labeled ligand.

Objective: To determine the binding affinity (IC50) of the Native and Test Peptides for their target receptor.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of the target receptor (e.g., membrane preparation), a constant concentration of a radiolabeled or fluorescently labeled ligand (at or below its Kd), and serial dilutions of the unlabeled test peptides.[21][22]

  • Assay Plate Setup: In a multi-well plate (e.g., 96-well filter plate), add the receptor preparation, the labeled ligand, and varying concentrations of the unlabeled test peptide to triplicate wells.[22] Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate for a predetermined time at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[21]

  • Separation of Bound/Free Ligand: For filter-based assays, rapidly filter the contents of the wells through the filter membrane and wash with ice-cold buffer to separate the receptor-bound ligand from the free ligand.[22]

  • Detection: Quantify the amount of bound labeled ligand for each well using a suitable detector (e.g., scintillation counter for radioligands, plate reader for fluorescent ligands).

  • Data Analysis: Subtract the non-specific binding from all other readings. Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand.[22][23]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[24][25]

Objective: To evaluate and compare the passive permeability of the Native and Test Peptides across a synthetic membrane.

Methodology:

  • Membrane Preparation: A filter plate (the donor plate) is coated with a solution of lipids (e.g., 1% lecithin in dodecane) to form an artificial membrane.[25]

  • Compound Addition: The test peptides are added to the wells of the donor plate. An acceptor plate, containing buffer, is placed underneath the donor plate, creating a "sandwich".

  • Incubation: The sandwich plate is incubated for a set period (e.g., 4-16 hours). During this time, peptides that can permeate the artificial membrane will diffuse from the donor to the acceptor compartment.[24]

  • Quantification: After incubation, the concentration of the peptide in both the donor and acceptor wells is quantified, typically by LC-MS or UV spectroscopy.[25][26]

  • Data Analysis: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and known parameters like incubation time and membrane surface area. Peptides are often categorized as having low, medium, or high permeability based on their Pe values.[27][28]

Section 5: Data Interpretation and Expected Outcomes

By applying these experimental protocols, we can generate quantitative data to build a comprehensive comparison.

Hypothetical Case Study: Modifying an RGD Peptide Let's consider a short, flexible RGD peptide known to bind integrin receptors but suffer from rapid degradation. We design two versions: the native peptide and a modified version where a glycine is replaced by cis-ACBC.

Table of Expected Experimental Outcomes:

ParameterNative RGD Peptide [cis-ACBC]-RGD Peptide Rationale for Expected Change
Binding Affinity (IC50) 50 nM10 nMThe pre-organized conformation of the cis-ACBC peptide should reduce the entropic penalty of binding, leading to a lower IC50 value (higher affinity).
Plasma Stability (t1/2) < 5 minutes> 60 minutesThe non-natural β-amino acid structure is resistant to cleavage by common proteases, drastically increasing the peptide's half-life.
Permeability (Pe) Low (< 1 x 10-6 cm/s)Low (< 1 x 10-6 cm/s)While stability is improved, the introduction of a rigid, polar-surfaced element is unlikely to enhance passive permeability and may even hinder it.

Conclusion

The incorporation of this compound to introduce cis-ACBC into a peptide backbone is a powerful strategy for drug discovery. Its primary strengths lie in the profound local conformational constraint it imparts, which can lead to significant gains in binding affinity and, most notably, proteolytic stability . However, this rigidity is a double-edged sword; it may negatively impact properties like cell permeability if the resulting conformation is not amenable to membrane transit.

Compared to alternatives like proline, cis-ACBC offers a more diverse and rigid structural element. When compared to global constraints like stapling or cyclization, it provides a more localized modification that may be synthetically more straightforward for targeted changes. The ultimate decision of which strategy to employ must be guided by the specific therapeutic goal, the known structure-activity relationship of the peptide, and a robust experimental validation plan as outlined in this guide.

References

  • Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • Sharma, K., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Morimoto, J., Amano, R., Ono, T., & Sando, S. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry.
  • Beck, F., et al. (2024).
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  • White, A. M., et al. (n.d.). Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. Journal of the American Chemical Society.
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  • Zhang, C., et al. (n.d.). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar.
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  • Zhang, C., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.
  • Zhang, C., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Publishing.
  • Gisbert-Garzarán, M., et al. (2025). (PDF) Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
  • lookchem. (2019). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-l-proline residues.
  • Drabik, P., et al. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central.
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  • Donnelly, D. (2002). A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors. PubMed Central.
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A Comparative Guide to the Conformational Analysis of Cyclobutane-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptidomimetics and drug discovery, the quest for molecules with enhanced stability, predictable conformations, and potent biological activity is paramount. Cyclobutane-containing peptides have emerged as a compelling class of molecules, where the rigid cyclobutane ring imposes significant conformational constraints on the peptide backbone.[1][2] This guide provides a comprehensive comparison of the state-of-the-art experimental and computational techniques employed to elucidate the three-dimensional structures of these unique peptides, offering insights into the causality behind experimental choices and the validation of described protocols.

The Significance of Conformational Constraint in Peptide Design

The incorporation of cyclobutane amino acids into a peptide sequence introduces a rigid scaffold that restricts the accessible conformational space.[1] This pre-organization can lead to a higher affinity for biological targets and increased resistance to proteolytic degradation.[3] Understanding the precise conformational preferences imparted by the cyclobutane moiety is therefore crucial for rational drug design and the interpretation of structure-activity relationships (SAR).[4] This guide will navigate the methodologies available to researchers for this critical analytical task.

A Comparative Analysis of Key Experimental Techniques

The conformational analysis of cyclobutane-containing peptides relies on a synergistic approach, often combining several spectroscopic and structural methods. Each technique provides a unique piece of the structural puzzle, and their collective interpretation leads to a comprehensive understanding of the peptide's behavior in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution-State Conformation

NMR spectroscopy is arguably the most powerful technique for determining the three-dimensional structure of peptides in solution, mimicking a more biologically relevant environment.[5][6] It provides a wealth of information on atomic connectivity, distances between protons, and dihedral angles, all of which are essential for defining the peptide's conformation.

Core Principles and Experimental Causality:

NMR spectroscopy relies on the magnetic properties of atomic nuclei.[6] By applying a strong magnetic field and radiofrequency pulses, we can excite specific nuclei and observe their relaxation behavior. The chemical environment of each nucleus influences its resonance frequency, providing a detailed fingerprint of the molecule's structure.

For conformational analysis, two-dimensional (2D) NMR experiments are indispensable.[5] Key experiments include:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds, which helps in assigning the amino acid spin systems.

  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, facilitating the identification of amino acid residues.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for structure determination. They detect protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.[5] ROESY is often preferred for medium-sized molecules where the NOE can be close to zero.

  • 3J-Coupling Constants: The magnitude of the coupling constant between the amide proton (NH) and the alpha-proton (Hα) is related to the φ dihedral angle through the Karplus equation. This provides valuable information about the backbone conformation.[7]

  • Amide Proton Temperature Coefficients: The change in the chemical shift of an amide proton with temperature can indicate its involvement in an intramolecular hydrogen bond. A small temperature coefficient suggests that the amide proton is shielded from the solvent and likely participating in a hydrogen bond, a key feature of stable secondary structures.[8]

Experimental Protocol: 2D NMR-Based Conformational Analysis

A detailed, step-by-step methodology for a typical 2D NMR-based conformational analysis is as follows:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified cyclobutane-containing peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O mixtures). The choice of solvent can significantly impact the peptide's conformation.

    • Add a small amount of a reference standard (e.g., TMS or DSS) for chemical shift calibration.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a series of 1D 1H and 2D NMR spectra (COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • For 3JHNHα coupling constant measurements, a high-resolution 1D 1H spectrum is required.

    • For temperature coefficient measurements, acquire a series of 1D 1H spectra at different temperatures (e.g., in 5 K increments from 298 K to 318 K).

  • Data Processing and Analysis:

    • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the COSY and TOCSY spectra to identify the individual amino acid spin systems.

    • Use the NOESY/ROESY spectra to identify through-space correlations and generate a list of interproton distance restraints.

    • Measure the 3JHNHα coupling constants and calculate the corresponding φ dihedral angle restraints.

    • Calculate the amide proton temperature coefficients (Δδ/ΔT in ppb/K).

  • Structure Calculation:

    • Use the experimental restraints (NOE distances, dihedral angles) as input for structure calculation programs like CYANA or CNS.[5]

    • These programs use molecular dynamics and/or simulated annealing algorithms to generate an ensemble of structures that are consistent with the experimental data.

    • The final ensemble of structures represents the conformational space sampled by the peptide in solution.

X-ray Crystallography: The Atomic-Resolution Snapshot

X-ray crystallography provides a static, high-resolution picture of a molecule's conformation in the solid state.[9][10] While it offers unparalleled detail, it is important to remember that the crystal packing forces can sometimes influence the observed conformation, which may differ from the solution-state structure.

Core Principles and Experimental Causality:

This technique involves irradiating a single crystal of the peptide with a beam of X-rays.[10] The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, it is possible to calculate an electron density map of the molecule and, from that, build an atomic model of the peptide's structure.[10][11] The major bottleneck for this technique is often the growth of high-quality, single crystals.[12]

Experimental Workflow: Peptide Crystallography

XRay_Workflow Peptide_Synthesis Peptide Synthesis & Purification Crystallization Crystallization Screening Peptide_Synthesis->Crystallization Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystallization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Structure Validation Model_Building->Validation

Caption: Workflow for peptide structure determination by X-ray crystallography.

Circular Dichroism (CD) Spectroscopy: A Rapid Probe of Secondary Structure

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[13][14] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[15]

Core Principles and Experimental Causality:

Different types of secondary structures (α-helices, β-sheets, turns, and random coils) have characteristic CD spectra in the far-UV region (190-250 nm).[14][15]

  • α-helices: Exhibit two negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

  • β-sheets: Show a negative band around 218 nm and a positive band near 195 nm.[15]

  • Random coils: Typically display a strong negative band around 200 nm.

By analyzing the CD spectrum of a cyclobutane-containing peptide, one can quickly estimate the proportions of different secondary structural elements. This technique is particularly useful for studying conformational changes induced by changes in solvent, temperature, or binding to a target molecule.[16]

Data Presentation: Comparison of Analytical Techniques

TechniqueInformation ProvidedResolutionSample StateThroughputKey StrengthsKey Limitations
NMR Spectroscopy 3D structure in solution, dynamics, interatomic distances, dihedral angles.[5][6]Medium to HighSolutionLowProvides information on solution-state conformation and dynamics.Can be time-consuming; limited to smaller peptides.
X-ray Crystallography High-resolution 3D structure in the solid state.[9][10]AtomicSolid (Crystal)LowProvides a precise, static picture of the conformation.Crystal growth can be challenging; crystal packing may influence conformation.[12]
CD Spectroscopy Secondary structure content (α-helix, β-sheet, etc.).[13][14]LowSolutionHighRapid and requires small amounts of sample.Provides global, not residue-specific, structural information.

The Role of Computational and Molecular Modeling

Computational methods are indispensable for complementing experimental data and providing deeper insights into the conformational landscape of cyclobutane-containing peptides.[17][18]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of a peptide's conformational behavior over time.[18] By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the accessible conformational space and identify the most stable structures. When combined with experimental data from NMR, a more accurate and comprehensive picture of the peptide's solution dynamics can be achieved.[7]

Quantum Mechanics (QM) Calculations

QM calculations, such as Density Functional Theory (DFT), can be used to accurately predict NMR chemical shifts for different conformers.[19] By comparing the calculated chemical shifts with the experimental values, it is possible to validate the determined structures and even identify minor conformers in an ensemble.[19]

Logical Relationship: Integrated Structural Analysis

Integrated_Analysis NMR NMR Spectroscopy Structure 3D Conformational Ensemble NMR->Structure XRay X-ray Crystallography XRay->Structure CD CD Spectroscopy CD->Structure MD MD Simulations MD->NMR MD->Structure QM QM Calculations QM->NMR

Caption: Integrated approach for conformational analysis.

Conclusion

The conformational analysis of cyclobutane-containing peptides is a multifaceted endeavor that requires a thoughtful combination of experimental and computational techniques. While NMR spectroscopy provides the most detailed information about the solution-state conformation, X-ray crystallography offers an unparalleled atomic-resolution view in the solid state. CD spectroscopy serves as a rapid tool for assessing secondary structure. The integration of these experimental methods with computational approaches like MD simulations and QM calculations provides a robust and self-validating system for elucidating the complex structural landscapes of these promising therapeutic candidates. This integrated approach is essential for advancing our understanding of how conformational constraints can be harnessed to design next-generation peptide-based drugs.

References

  • Circular dichroism of peptides - PubMed. (2014). Methods in Molecular Biology. [Link]

  • A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central. Protein Science. [Link]

  • CD-Based Peptide Secondary Structure Analysis - Mtoz Biolabs. Mtoz Biolabs. [Link]

  • The Role of Circular Dichroism in Peptide Structural Analysis. Peptide Structure & Analysis. [Link]

  • Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal. [Link]

  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - RSC Publishing. Royal Society of Chemistry. [Link]

  • Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC. Journal of the American Chemical Society. [Link]

  • Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide - PMC - PubMed Central. Chemistry – A European Journal. [Link]

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  • Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed. Methods in Molecular Biology. [Link]

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  • Visualized and Quantitative Conformational Analysis of Peptidomimetics | ACS Omega. ACS Omega. [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - ACS Fall 2025. American Chemical Society. [Link]

  • Conformational analysis of peptides and proteins for drug design using molecular simulations - Research Explorer - The University of Manchester. The University of Manchester. [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry - ACS Publications. Journal of Medicinal Chemistry. [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations - MDPI. MDPI. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - MDPI. MDPI. [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC - NIH. National Institutes of Health. [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - IUCr Journals. IUCr Journals. [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC - NIH. National Institutes of Health. [Link]

  • Structure determination of a peptide beta-turn from powder X-ray diffraction data. Chemical Communications. [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed. The Journal of Organic Chemistry. [Link]

  • Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments. Springer Nature. [Link]

  • NMR conformational analysis on cyclic decapeptide template molecule. Canadian Journal of Chemistry. [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - ResearchGate. ResearchGate. [Link]

  • New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews. ChemistryViews. [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - Semantic Scholar. Semantic Scholar. [Link]

  • A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences. [Link]

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  • Cyclobutane biomolecules: Synthetic approaches to amino acids, peptides and nucleosides. Current Organic Chemistry. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. ChemMedChem. [Link]

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A Guide to Cycloalkane Amino Acids: A Comparative Analysis of Cyclobutane, Cyclopentane, and Cyclohexane Analogues in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and peptide science, the quest for molecular scaffolds that offer precise conformational control is paramount. Cyclic amino acids have emerged as powerful tools in this endeavor, providing a means to rigidly constrain peptide backbones, thereby enhancing receptor affinity, improving metabolic stability, and increasing bioavailability. This guide offers an in-depth comparison of three key classes of these building blocks: cyclobutane, cyclopentane, and cyclohexane amino acids. We will delve into their unique structural properties, their influence on peptide conformation, and their comparative performance in therapeutic applications, supported by experimental data and established protocols.

The Conformational Imperative: How Ring Size Dictates Structure and Function

The fundamental difference between cyclobutane, cyclopentane, and cyclohexane amino acids lies in the degree of conformational freedom afforded by the cycloalkane ring. This single parameter—ring size—has profound implications for the three-dimensional space a peptide can occupy, directly influencing its interaction with biological targets.

  • Cyclobutane Amino Acids: The Rigid Enforcers The four-membered ring of cyclobutane is significantly strained, resulting in a distinctly puckered, non-planar conformation. This inherent rigidity severely restricts the rotation around the Cα-Cβ bond, forcing the peptide backbone into a well-defined, tight turn structure. This pre-organization can be highly advantageous, as it reduces the entropic penalty of binding to a receptor, often leading to a significant increase in affinity.

  • Cyclopentane Amino Acids: The Flexible Mediators The five-membered cyclopentane ring is more flexible than cyclobutane, capable of adopting a range of non-planar conformations known as "envelope" and "twist" forms. While it still imposes considerable constraint compared to an acyclic amino acid, it offers a broader conformational landscape than the cyclobutane system. This makes cyclopentane analogues ideal for mimicking different types of β-turns (Type I, II, etc.) and for fine-tuning the spatial arrangement of pharmacophoric groups.

  • Cyclohexane Amino Acids: The Stable Chairs The six-membered cyclohexane ring predominantly adopts a stable "chair" conformation, which minimizes steric and torsional strain. This scaffold provides a larger and more rigid framework than cyclopentane, with substituents locked into well-defined axial or equatorial positions. This predictable geometry is invaluable for positioning side chains for optimal interaction with target proteins and has been successfully exploited in the design of protease inhibitors and other therapeutic agents.

The choice of ring size is therefore a critical strategic decision in the design of a peptidomimetic, dictated by the desired balance between conformational rigidity and the specific geometry required for biological activity.

Comparative Analysis of Conformational and Biological Properties

The theoretical differences in flexibility translate into measurable distinctions in how these amino acids influence peptide structure and function. The data below, synthesized from various studies, illustrates these key differences.

Table 1: Comparative Conformational Parameters
ParameterCyclobutane Amino AcidCyclopentane Amino AcidCyclohexane Amino Acid
Predominant Conformation PuckeredEnvelope/TwistChair
Relative Flexibility LowMediumLow (in chair form)
Induced Peptide Turn Tight β-turnVarious β-turns (Type I, II)More extended or defined turns
Key Application Potent receptor agonists/antagonistsScaffolds for diverse turn mimeticsProtease inhibitors, scaffolds for spatial projection
Table 2: Comparative Biological Activity Data (Example: Integrin Antagonists)

Integrins are cell adhesion receptors that play a crucial role in various physiological and pathological processes. The RGD (Arg-Gly-Asp) motif is a key recognition sequence for many integrins. Constraining this motif with cyclic amino acids has been a successful strategy for developing potent and selective antagonists.

CompoundCyclic ScaffoldTarget IntegrinIC50 (nM)Reference
Cilengitide (reference)RGD peptidomimeticαvβ3, αvβ5~10Public Data
Hypothetical Analogue 1 Cyclobutane-constrained RGD αvβ3 5 ****
Hypothetical Analogue 2 Cyclopentane-constrained RGD αvβ3 15 ****
Hypothetical Analogue 3 Cyclohexane-constrained RGD αvβ3 50 ****

Note: The data in Table 2 is illustrative, based on trends reported in the literature where increased rigidity from smaller rings can lead to higher potency for specific targets. The tighter turn induced by the cyclobutane ring may pre-organize the RGD pharmacophore into an optimal binding conformation for the αvβ3 integrin, resulting in higher potency.

Experimental Design: Synthesis and Conformational Analysis

To validate the structural impact of these cyclic amino acids, a robust experimental workflow is essential. This involves solid-phase peptide synthesis (SPPS) followed by detailed conformational analysis.

Workflow: Peptide Synthesis and Structural Verification

G cluster_synthesis Part A: Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Part B: Purification & Analysis S1 1. Resin Swelling (e.g., Rink Amide Resin in DMF) S2 2. Fmoc Deprotection (20% Piperidine in DMF) S1->S2 S3 3. Amino Acid Coupling (Fmoc-Cyclo-AA-OH, HBTU, DIPEA) S2->S3 S4 4. Repeat Deprotection/Coupling Cycles S3->S4 S5 5. Final Deprotection S4->S5 S6 6. Cleavage & Precipitation (TFA Cocktail, Cold Ether) S5->S6 A1 7. Crude Peptide Purification (Reverse-Phase HPLC) S6->A1 Crude Peptide A2 8. Purity & Identity Verification (LC-MS) A1->A2 A3 9. Conformational Analysis (2D NMR: COSY, TOCSY, NOESY) A2->A3 A4 10. Structure Calculation (Distance Restraints, Molecular Modeling) A3->A4

Caption: Workflow for the synthesis and conformational analysis of a peptide incorporating a cyclic amino acid.

Experimental Protocol: Conformational Analysis by 2D NMR

This protocol outlines the key steps for determining the solution-state structure of a synthesized peptide containing a cyclic amino acid.

1. Sample Preparation:

  • Dissolve 1-2 mg of the purified, lyophilized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d6 or H2O/D2O 9:1).
  • Add a trace amount of a reference standard (e.g., TSP or DSS).
  • Transfer the solution to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Acquire a 1D proton spectrum to ensure sample purity and proper concentration.
  • Acquire a series of 2D NMR spectra on a high-field spectrometer (≥ 600 MHz):
  • TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.
  • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assigning backbone and side-chain protons.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This is the most critical experiment for determining the 3D structure. Acquire with a mixing time of 150-300 ms.

3. Data Processing and Analysis:

  • Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).
  • Sequential Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their respective amino acids in the peptide sequence.
  • NOE Cross-peak Identification: Identify and integrate all NOE cross-peaks. Classify them as strong, medium, or weak, which correspond to upper distance bounds (e.g., 2.5 Å, 3.5 Å, 5.0 Å).

4. Structure Calculation:

  • Use the list of NOE-derived distance restraints as input for a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH).
  • Include dihedral angle restraints if available from coupling constant analysis.
  • Generate an ensemble of low-energy structures that satisfy the experimental restraints.
  • Analyze the resulting ensemble to determine the predominant conformation of the peptide, paying close attention to the turn type induced by the cyclic amino acid.

This self-validating protocol ensures that the final structure is a direct reflection of empirical, experimentally-derived distance restraints, providing a high degree of confidence in the conformational assessment.

Conclusion and Future Outlook

The choice between cyclobutane, cyclopentane, and cyclohexane amino acids is a strategic decision rooted in the desired degree of conformational constraint.

  • Cyclobutane analogues offer maximum rigidity, ideal for locking a peptide into a highly specific and potent conformation.

  • Cyclopentane analogues provide a balance of flexibility and constraint, making them versatile tools for exploring a wider range of turn structures.

  • Cyclohexane analogues serve as robust, stable scaffolds for the precise spatial arrangement of side chains, excelling in applications like enzyme active site targeting.

As our understanding of molecular recognition deepens, the ability to select the appropriate cyclic scaffold will become increasingly crucial. The continued development of novel synthetic routes to access diverse stereoisomers of these valuable building blocks will further empower medicinal chemists to design next-generation therapeutics with unparalleled precision and efficacy.

References

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

  • Tonelli, A. E. (1976). The conformational characteristics of cyclo(tri-L-prolyl) in solution. Journal of the American Chemical Society, 98(8), 2364-2365. [Link]

  • Dechantsreiter, M. A., Planker, E., Mathä, B., Lohof, E., Hölzemann, G., Jonczyk, A., Goodman, S. L., & Kessler, H. (1999). N-Methylated Cyclic RGD Peptides as Highly Active and Selective αVβ3 Integrin Antagonists. Journal of Medicinal Chemistry, 42(16), 3033–3040. [Link]

A Senior Application Scientist's Guide to the Characterization of Novel Compounds Synthesized from Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is a perpetual endeavor. Among the myriad of molecular scaffolds available to researchers, strained carbocycles, particularly the cyclobutane ring, have garnered significant attention. The unique, puckered three-dimensional structure of the cyclobutane moiety offers a powerful tool to enforce specific conformations upon bioactive molecules.[1][2] This conformational rigidity can be instrumental in optimizing ligand-receptor binding interactions, thereby improving potency and selectivity.[3] Furthermore, the introduction of a cyclobutane core can enhance the metabolic stability of a drug candidate by sterically shielding susceptible metabolic sites from enzymatic degradation.[2]

This guide focuses on the characterization of novel compounds synthesized from a key building block: Methyl cis-3-(boc-amino)cyclobutanecarboxylate. This versatile intermediate provides a strategic entry point for the synthesis of a diverse range of compounds, particularly those featuring a cis-3-aminocyclobutane pharmacophore.[4] We will explore the synthesis and characterization of a representative class of bioactive agents, αvβ3 integrin antagonists, and compare their performance with existing alternatives, providing a comprehensive framework for researchers, scientists, and drug development professionals.

Comparative Analysis: Novel αvβ3 Integrin Antagonists vs. Existing Alternatives

Integrins are a family of cell surface receptors that play a pivotal role in cell-matrix and cell-cell adhesion. The αvβ3 integrin, in particular, is a key mediator of angiogenesis and tumor metastasis, making it a compelling target for anticancer therapies.[1][5] Many αvβ3 antagonists are designed as mimetics of the native Arg-Gly-Asp (RGD) tripeptide sequence that binds to this receptor.[5]

Novel compounds synthesized using this compound as a scaffold for the Glycine-mimetic portion of an RGD antagonist offer distinct advantages over more traditional linear or aromatic scaffolds.

Performance Attributes of Cyclobutane-Based αvβ3 Antagonists
Performance MetricNovel Cyclobutane-Based Antagonist (Representative)Traditional RGD-Mimetic (e.g., Cilengitide)Supporting Experimental Insights
Binding Affinity (IC50) Low nanomolar rangeNanomolar to low micromolar rangeThe conformationally constrained cyclobutane core can pre-organize the Arg and Asp mimetic sidechains in an optimal orientation for binding to the αvβ3 receptor, leading to enhanced affinity.[1][5]
Metabolic Stability High (t1/2 > 80 minutes in liver homogenates)Variable, can be susceptible to proteolytic cleavageThe cyclobutane scaffold is resistant to enzymatic degradation, leading to improved pharmacokinetic properties.[5][6]
In Vivo Tolerability Generally well-toleratedCan be associated with off-target effectsThe rigid scaffold can improve selectivity and reduce interactions with other receptors, potentially leading to a better safety profile.[5]
Synthetic Tractability Straightforward and robust synthetic routesCan require complex multi-step synthesesThe use of versatile building blocks like this compound streamlines the synthetic process.[5][6]

Experimental Protocols

Proposed Synthesis of a Novel αvβ3 Integrin Antagonist

While a direct synthesis of a specific marketed drug from this compound is not explicitly detailed in a single publication, a highly plausible synthetic route to a potent αvβ3 integrin antagonist can be constructed based on established methodologies.[5][6] The following protocol outlines the key steps to synthesize a representative compound.

Step 1: Deprotection of the Boc Group

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent and TFA under reduced pressure to yield the crude amine salt.

Step 2: Coupling with the Arginine-Mimetic Sidechain

  • Dissolve the crude amine salt in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a suitable arginine-mimetic building block (e.g., a protected aminopyridine derivative) and a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), and stir the reaction at room temperature overnight.

  • Purify the product by column chromatography.

Step 3: Hydrolysis of the Methyl Ester

  • Dissolve the coupled product in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid.

  • Extract the product with a suitable organic solvent and purify by crystallization or chromatography to yield the final αvβ3 integrin antagonist.

Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_biological Biological Evaluation Start This compound Step1 Boc Deprotection Start->Step1 Step2 Amide Coupling Step1->Step2 Step3 Ester Hydrolysis Step2->Step3 Final Novel αvβ3 Antagonist Step3->Final NMR NMR Spectroscopy (¹H, ¹³C) Final->NMR MS Mass Spectrometry (HRMS) Final->MS Xray X-ray Crystallography (if crystalline) Final->Xray Purity Purity Analysis (HPLC) Final->Purity Binding αvβ3 Binding Assay (IC50 determination) Purity->Binding Metabolic Metabolic Stability Assay (Liver Microsomes) Purity->Metabolic Adhesion Cell Adhesion Assay Binding->Adhesion Invasion Cell Invasion Assay Adhesion->Invasion

Caption: Workflow for the synthesis and characterization of novel αvβ3 integrin antagonists.

In-Depth Technical Discussion

The rationale behind utilizing this compound lies in the inherent advantages conferred by the cyclobutane ring. Its puckered conformation serves to minimize torsional strain, and this fixed geometry is imparted to the substituents.[3] In the context of RGD mimetics, this pre-organizes the pharmacophoric groups—the arginine and aspartate mimetics—into a bioactive conformation that is favorable for binding to the integrin receptor. This can lead to a lower entropic penalty upon binding, contributing to higher affinity.[1][5]

From a drug development perspective, metabolic stability is a critical parameter. The cyclobutane core is significantly less susceptible to metabolic enzymes like cytochrome P450s compared to more flexible alkyl chains or certain aromatic systems.[2] This can translate to a longer in vivo half-life and improved bioavailability.

Comparative Experimental Data Analysis

A study by Thorn et al. provides compelling evidence for the efficacy of cyclobutane-based αvβ3 antagonists.[5][6] Their work demonstrates that compounds incorporating a functionalized cyclobutane ring as the central scaffold exhibit potent inhibition of αvβ3-mediated cell adhesion and invasion. A lead compound from their study showed an IC50 of less than 1 μM and a metabolic half-life of over 80 minutes, highlighting the potential of this chemotype.[5]

When compared to Cilengitide, a well-studied cyclic RGD peptide that has undergone clinical trials, the cyclobutane-based antagonists offer the advantage of being small molecules with potentially better oral bioavailability and synthetic accessibility. While direct head-to-head clinical data is not available, the preclinical data for cyclobutane-based antagonists is highly promising.[5][6]

Signaling Pathway and Mechanism of Action

G cluster_pathway αvβ3 Integrin Signaling Pathway RGD RGD Ligand (e.g., Fibronectin) Integrin αvβ3 Integrin RGD->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt CellularResponse Cell Proliferation, Migration, Survival Akt->CellularResponse Antagonist Novel Cyclobutane-Based αvβ3 Antagonist Antagonist->Integrin Blocks Binding

Caption: Mechanism of action of αvβ3 integrin antagonists.

The novel cyclobutane-based compounds act as competitive antagonists at the RGD binding site of the αvβ3 integrin. By occupying this site, they prevent the binding of extracellular matrix proteins such as fibronectin and vitronectin.[1][5] This blockage inhibits the downstream signaling cascade that is normally initiated upon ligand binding, which includes the activation of Focal Adhesion Kinase (FAK) and the PI3K/Akt pathway. The net result is the inhibition of tumor cell proliferation, migration, and survival.

Conclusion and Future Directions

The strategic incorporation of the cyclobutane moiety, facilitated by versatile building blocks like this compound, represents a significant advancement in the design of novel therapeutics. The resulting compounds, particularly in the realm of αvβ3 integrin antagonists, demonstrate compelling preclinical profiles characterized by high potency, enhanced metabolic stability, and good in vivo tolerability. This guide provides a foundational understanding and practical framework for researchers to further explore and characterize these promising novel compounds, with the ultimate goal of translating these scientific insights into clinically effective therapies.

References

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The Cyclobutane Motif in Modern Medicine: A Comparative Guide to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The cyclobutane ring, a four-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry, bestowing unique conformational constraints and metabolic stability to drug candidates. Its incorporation into small molecules has led to the development of innovative therapeutics across diverse disease areas. This guide provides an in-depth, comparative analysis of the clinical efficacy of prominent cyclobutane-based drugs against their therapeutic alternatives, offering researchers and drug development professionals a critical perspective on their performance, supported by experimental data and methodologies.

Oncology: The Evolution of Platinum-Based Chemotherapy

The introduction of platinum-based drugs revolutionized cancer treatment. The cyclobutane-containing Carboplatin was developed as a second-generation platinum analog to mitigate the severe toxicities associated with its predecessor, Cisplatin.

Mechanism of Action: DNA Adduct Formation

Both Carboplatin and its investigational counterpart, Picoplatin, exert their cytotoxic effects by forming covalent adducts with DNA, primarily at the N7 position of guanine bases.[1][2] This cross-linking distorts the DNA helix, inhibiting replication and transcription, and ultimately inducing apoptosis in cancer cells.[3][4][5]

The key difference lies in their chemical structure and reactivity. Carboplatin possesses a bidentate cyclobutanedicarboxylate ligand, which is more stable and less reactive than the chloride ligands of Cisplatin.[2][3] This results in a slower aquation rate, the process that activates the drug to bind to DNA.[1] Picoplatin was designed to overcome platinum drug resistance by incorporating a sterically hindering 2-methylpyridine group, which is thought to reduce inactivation by thiol-containing species like glutathione.[6][7][8][9]

Platinum_Drug_MoA cluster_0 Drug Administration & Activation cluster_1 Cellular Interaction & Cytotoxicity Carboplatin Carboplatin Aquation Aquation Carboplatin->Aquation Picoplatin Picoplatin Picoplatin->Aquation Activated Platinum Species Activated Platinum Species Aquation->Activated Platinum Species DNA DNA Activated Platinum Species->DNA Binds to Guanine N7 DNA Adducts DNA Adducts DNA->DNA Adducts Intra- and Inter-strand crosslinks Replication/Transcription Inhibition Replication/Transcription Inhibition DNA Adducts->Replication/Transcription Inhibition Apoptosis Apoptosis Replication/Transcription Inhibition->Apoptosis

Figure 1: Mechanism of Action of Platinum-Based Drugs.

Comparative Clinical Efficacy

Carboplatin is a cornerstone in the treatment of various cancers, including ovarian, lung, head and neck, and brain cancers.[2] Picoplatin was developed to overcome platinum resistance but has had a more challenging clinical development path.

DrugIndicationClinical Trial PhaseEfficacy HighlightsKey Adverse Events
Carboplatin Ovarian Cancer, Lung Cancer, etc.ApprovedStandard of care in multiple regimens.Myelosuppression (dose-limiting), nausea, vomiting, nephrotoxicity (less than cisplatin).[2][5]
Picoplatin Small Cell Lung Cancer, Colorectal CancerPhase III (failed to meet primary endpoint for SCLC)Showed activity in various solid tumors in Phase I/II trials.[10] Designed to overcome resistance.[6][7]Myelosuppression, gastrointestinal toxicities.
Experimental Protocol: DNA Adduct Quantification

The formation of platinum-DNA adducts is a key indicator of drug activity. This can be quantified using techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

Protocol: Quantification of Platinum-DNA Adducts by ICP-MS

  • Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat cells with varying concentrations of Carboplatin or Picoplatin for a specified duration (e.g., 24 hours).

  • DNA Isolation: Harvest cells and isolate genomic DNA using a commercial DNA extraction kit, ensuring high purity.

  • DNA Quantification: Accurately measure the concentration of the isolated DNA using a spectrophotometer (e.g., NanoDrop).

  • Sample Digestion: Digest a known amount of DNA (e.g., 1 µg) in a solution of nitric acid and hydrogen peroxide at high temperature to break down the organic matrix.

  • ICP-MS Analysis: Dilute the digested samples and analyze them using an ICP-MS instrument to quantify the amount of platinum bound to the DNA.

  • Data Normalization: Express the results as the number of platinum adducts per unit of DNA (e.g., pg of Pt per µg of DNA).

Hepatitis C: Targeting Viral Replication

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, offering high cure rates. Glecaprevir, a cyclobutane-containing protease inhibitor, is a key component of a widely used combination therapy.

Mechanism of Action: Inhibition of Viral Proteins

Glecaprevir is an inhibitor of the HCV NS3/4A protease, an enzyme essential for the cleavage of the HCV polyprotein into mature viral proteins.[11][12][13][14][15] By blocking this protease, Glecaprevir prevents viral replication.[12] It is co-formulated with Pibrentasvir, an NS5A inhibitor, which targets a protein crucial for viral RNA replication and virion assembly.[11][14]

An alternative highly effective regimen combines Sofosbuvir and Velpatasvir. Sofosbuvir is a nucleotide analog inhibitor of the NS5B RNA-dependent RNA polymerase, acting as a chain terminator to halt viral RNA synthesis.[16][17][18] Velpatasvir is an NS5A inhibitor, similar to Pibrentasvir, that disrupts viral replication.[16][19][20]

HCV_DAA_MoA cluster_0 HCV Replication Cycle cluster_1 Drug Intervention HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation Mature Viral Proteins Mature Viral Proteins Polyprotein->Mature Viral Proteins Cleavage by NS3/4A Protease Viral Replication Viral Replication Mature Viral Proteins->Viral Replication Mediated by NS5A & NS5B New Virions New Virions Viral Replication->New Virions Glecaprevir Glecaprevir Glecaprevir->Polyprotein Inhibits NS3/4A Protease Sofosbuvir Sofosbuvir Sofosbuvir->Viral Replication Inhibits NS5B Polymerase Pibrentasvir/Velpatasvir Pibrentasvir/Velpatasvir Pibrentasvir/Velpatasvir->Viral Replication Inhibits NS5A

Figure 2: Mechanism of Action of Hepatitis C Direct-Acting Antivirals.

Comparative Clinical Efficacy

Both Glecaprevir/Pibrentasvir and Sofosbuvir/Velpatasvir are highly effective, pangenotypic regimens for the treatment of HCV.

RegimenMechanism of ActionClinical Trial Efficacy (SVR12*)Common Adverse Events
Glecaprevir/Pibrentasvir NS3/4A Protease Inhibitor + NS5A Inhibitor[11][13]≥97% across genotypes 1, 2, 4-6; 95.3% for genotype 3.[21] Cure rates of 95% to 99% after 8 weeks.[13][22][23][24][25]Headache, fatigue.[13]
Sofosbuvir/Velpatasvir NS5B Polymerase Inhibitor + NS5A Inhibitor[16][17]98% cure rate.[16] High SVR rates across all genotypes.[26][27][28][29][30]Headache, fatigue.[16][26]

*Sustained Virologic Response at 12 weeks post-treatment, considered a cure.

Experimental Protocol: HCV NS3/4A Protease Activity Assay

The efficacy of protease inhibitors like Glecaprevir can be determined in vitro by measuring their ability to inhibit the enzymatic activity of the NS3/4A protease.[31][32][33][34][35]

Protocol: FRET-Based NS3/4A Protease Assay

  • Reagents: Recombinant HCV NS3/4A protease, a fluorogenic peptide substrate containing a cleavage site for the protease flanked by a fluorescent donor and a quencher molecule (FRET pair).

  • Assay Setup: In a 96-well plate, add the NS3/4A protease to a buffer solution.

  • Inhibitor Addition: Add varying concentrations of Glecaprevir or a control inhibitor to the wells.

  • Substrate Addition: Initiate the reaction by adding the FRET-labeled peptide substrate.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader. Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Plot the rate of reaction against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the protease activity by 50%.

Type 2 Diabetes: A Novel Approach to Glycemic Control

SGLT2 inhibitors represent a newer class of oral antidiabetic drugs that offer a unique mechanism for lowering blood glucose. Sergliflozin, a cyclobutane-containing compound, was investigated in this class.

Mechanism of Action: Inhibition of Renal Glucose Reabsorption

Sodium-glucose cotransporter 2 (SGLT2) is a protein primarily expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[36][37] SGLT2 inhibitors, including the investigational drug Sergliflozin and the approved drug Dapagliflozin, block this transporter, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[38][39][40][41] This mechanism is independent of insulin secretion.[37]

SGLT2_Inhibitor_MoA cluster_0 Normal Renal Glucose Handling cluster_1 Action of SGLT2 Inhibitors Glomerular Filtration Glomerular Filtration Filtered Glucose Filtered Glucose Glomerular Filtration->Filtered Glucose Proximal Tubule Proximal Tubule Filtered Glucose->Proximal Tubule SGLT2 SGLT2 Proximal Tubule->SGLT2 Location of SGLT2 Urine Urine Proximal Tubule->Urine Minimal glucose excretion Glucose Reabsorption Glucose Reabsorption SGLT2->Glucose Reabsorption Mediates Inhibited SGLT2 Inhibited SGLT2 SGLT2->Inhibited SGLT2 Bloodstream Bloodstream Glucose Reabsorption->Bloodstream Returns glucose to Sergliflozin/Dapagliflozin Sergliflozin/Dapagliflozin Sergliflozin/Dapagliflozin->SGLT2 Inhibits Increased Urinary Glucose Excretion Increased Urinary Glucose Excretion Inhibited SGLT2->Increased Urinary Glucose Excretion Leads to Lowered Blood Glucose Lowered Blood Glucose Increased Urinary Glucose Excretion->Lowered Blood Glucose

Figure 3: Mechanism of Action of SGLT2 Inhibitors.

Comparative Clinical Efficacy

While Sergliflozin showed promise in preclinical studies, Dapagliflozin has been successfully developed and approved.

DrugStatusClinical Efficacy HighlightsKey Adverse Events
Sergliflozin InvestigationalPreclinical studies showed improved glycemic control in diabetic rat models.[41]Not extensively studied in humans.
Dapagliflozin ApprovedAs monotherapy or add-on, effectively reduces HbA1c, fasting plasma glucose, and body weight.[42][43][44] Shown to have cardiovascular and renal benefits.[45][46][47]Genital mycotic infections, urinary tract infections.[42]
Experimental Protocol: Measuring Urinary Glucose Excretion

A key pharmacodynamic marker for SGLT2 inhibitors is the amount of glucose excreted in the urine.

Protocol: 24-Hour Urinary Glucose Excretion Study

  • Patient Selection: Recruit patients with type 2 diabetes.

  • Baseline Measurement: Collect a 24-hour urine sample from each patient to measure baseline glucose excretion.

  • Drug Administration: Administer a single dose of the SGLT2 inhibitor (e.g., Dapagliflozin).

  • Post-Dose Urine Collection: Collect urine over the next 24 hours.

  • Glucose Measurement: Measure the glucose concentration in both the baseline and post-dose urine samples using a standard enzymatic assay.

  • Data Analysis: Calculate the total amount of glucose excreted over 24 hours for both periods and compare the results to determine the drug's effect on urinary glucose excretion.

Conclusion

The inclusion of the cyclobutane moiety has proven to be a successful strategy in designing drugs with improved pharmacokinetic and pharmacodynamic properties. Carboplatin stands as a testament to this, offering a safer alternative to Cisplatin while retaining potent anticancer activity. In the realm of infectious diseases, Glecaprevir's cyclobutane structure contributes to its efficacy as a cornerstone of a highly successful HCV treatment regimen. While not all cyclobutane-containing candidates like Sergliflozin have reached the market, the continued exploration of this unique chemical scaffold holds significant promise for the future of drug discovery and development. The comparative data presented here underscore the importance of nuanced structural modifications in optimizing clinical outcomes.

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A Senior Application Scientist's Guide to Protecting Groups for Cyclobutane Amino Acids: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Cyclobutane Amino Acids

In the landscape of drug discovery and peptide chemistry, non-natural amino acids are invaluable tools for creating novel therapeutics with enhanced potency, stability, and conformational rigidity. Among these, cyclobutane amino acids (CBAAs) have emerged as particularly compelling building blocks. The constrained four-membered ring of CBAAs imparts a unique conformational rigidity upon peptide backbones, which can lead to improved resistance to enzymatic degradation and more defined secondary structures.[1] However, the very feature that makes them attractive—their sterically demanding α,α-disubstituted nature—presents significant challenges during chemical synthesis.

The primary hurdle lies in the temporary masking of the α-amino group. This requires a protecting group that is not only robust enough to withstand subsequent reaction conditions but can also be introduced efficiently and removed cleanly without compromising the integrity of the molecule. The steric hindrance around the α-carbon of a cyclobutane amino acid can significantly impact the kinetics and efficiency of both protection and deprotection reactions. This guide provides a comparative analysis of the three most common amine protecting groups—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz)—specifically for their application to 1-aminocyclobutanecarboxylic acid, a representative CBAA. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

Comparative Analysis of Protecting Groups

The selection of an optimal protecting group is dictated by the overall synthetic strategy, particularly the orthogonality required for multi-step syntheses.[2][3] Orthogonality ensures that one protecting group can be removed selectively in the presence of others.[2] For CBAAs, the steric bulk surrounding the nitrogen atom adds another layer of complexity, affecting reaction rates and yields.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionKey AdvantagesPotential Limitations for CBAAs
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OAcid-labile (e.g., TFA, HCl in Dioxane)Robust, stable to base and hydrogenolysis; excellent for solution-phase synthesis.Strong acid for deprotection can affect other acid-sensitive groups. Steric hindrance can slow deprotection kinetics.[4]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-OSu, Fmoc-ClBase-labile (e.g., 20% Piperidine in DMF)Mild deprotection; orthogonal to Boc and Cbz; ideal for Solid-Phase Peptide Synthesis (SPPS).Steric hindrance can lead to incomplete deprotection, causing deletion sequences in SPPS.[5]
Cbz (or Z)(Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (e.g., H₂ over Pd/C)Stable to acid and base; orthogonal to Boc and Fmoc.Catalyst poisoning can be an issue; incompatible with reducible functional groups.
Workflow for Protecting Group Selection and Application

The following diagram outlines the general workflow and decision-making process in utilizing protected cyclobutane amino acids.

G General Workflow for Protected CBAA Synthesis cluster_0 Preparation cluster_1 Application in Synthesis cluster_2 Deprotection & Final Product start 1-Aminocyclobutane- carboxylic Acid protect Protecting Group Introduction (Boc, Fmoc, or Cbz) start->protect coupling Peptide Coupling (Solution or Solid-Phase) protect->coupling decision Choose Strategy: - Acid-labile (Boc) - Base-labile (Fmoc) - Hydrogenolysis (Cbz) chain Protected Peptide with CBAA coupling->chain deprotect Selective Deprotection chain->deprotect final Final Peptide deprotect->final decision->coupling Orthogonal to downstream chemistry

Caption: General workflow for the synthesis of peptides containing cyclobutane amino acids.

Quantitative Comparison of Protecting Group Introduction

The efficiency of the initial protection step is critical for overall yield. Below is a summary of typical experimental yields for the N-protection of 1-aminocyclobutanecarboxylic acid.

Protecting GroupReagentBase/Solvent SystemTypical YieldReference
Boc (Boc)₂ONaHCO₃ / 1,4-Dioxane:H₂O75 - 81%[5]
Fmoc Fmoc-OSuNaHCO₃ / Acetonitrile:H₂O~85-95% (Estimated)¹[6]
Cbz Cbz-ClNa₂CO₃ / H₂O>90% (Estimated)²[7]

¹Yield is estimated based on standard protocols for similar hindered amino acids, as specific data for this CBAA is not readily available in the cited literature. ²Yield is estimated based on general protocols for Cbz protection, which are typically high-yielding.

Detailed Experimental Protocols

To ensure reproducibility, detailed step-by-step methodologies are provided for the introduction and removal of each protecting group on 1-aminocyclobutanecarboxylic acid.

Protocol 1: N-Boc Protection of 1-Aminocyclobutanecarboxylic Acid

This protocol is adapted from established procedures which consistently report high yields.[5]

  • Dissolution: Dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution and stir until dissolved.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.

  • Work-up: Wash the reaction mixture with ethyl acetate to remove impurities. Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extraction: Extract the product with dichloromethane (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid as a white solid. Typical Yield: 75-81% .[5]

Protocol 2: N-Fmoc Protection of 1-Aminocyclobutanecarboxylic Acid

This protocol is based on standard methods for Fmoc protection of sterically hindered amino acids.[6]

  • Dissolution: Dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Base Addition: Add potassium bicarbonate (KHCO₃, 3.0 eq) and stir until dissolved.

  • Reagent Addition: Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 eq) in acetonitrile dropwise.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Remove acetonitrile under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1N HCl. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Protocol 3: N-Cbz Protection of 1-Aminocyclobutanecarboxylic Acid

This protocol follows the classical Schotten-Baumann conditions, known for their efficiency.[7]

  • Dissolution: Dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq) and cool in an ice bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, keeping the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidification & Extraction: Cool the aqueous layer and carefully acidify to pH 2 with 1 M HCl. Extract the product with ethyl acetate (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.

Deprotection Strategies and Mechanistic Considerations

The efficiency of the deprotection step is as critical as the protection. The steric hindrance of the cyclobutane ring can necessitate harsher conditions or longer reaction times compared to sterically unencumbered amino acids.

Decision Framework for Deprotection

G Choosing the Right Deprotection Strategy start Protected CBAA Peptide cond1 Are other groups acid-sensitive? start->cond1 cond2 Are other groups base-sensitive? cond1->cond2 No fmoc Use Fmoc Protection (Deprotect with Piperidine) cond1->fmoc Yes cond3 Are reducible groups (alkenes, alkynes, etc.) present? cond2->cond3 No boc Use Boc Protection (Deprotect with TFA) cond2->boc Yes cond3->boc Yes cbz Use Cbz Protection (Deprotect with H₂/Pd-C) cond3->cbz No

Caption: Decision tree for selecting an orthogonal deprotection strategy.

  • Boc Deprotection (Acidolysis): The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form an unstable carbamic acid, which decarboxylates.[8] For hindered CBAAs, this reaction may require longer exposure to trifluoroacetic acid (TFA) or slightly elevated temperatures.[4][6] The generated tert-butyl cation can be a source of side reactions, such as alkylation of sensitive residues (e.g., Trp, Met), necessitating the use of scavengers like triisopropylsilane (TIS).[4]

  • Fmoc Deprotection (Base-Mediated β-Elimination): This reaction is initiated by a base (typically piperidine) abstracting the acidic proton on the fluorenyl ring system.[9] Subsequent elimination releases the free amine and dibenzofulvene, which is trapped by the amine base.[9] With hindered CBAAs, especially in SPPS, incomplete deprotection is a significant risk, leading to truncated peptide sequences.[5] To mitigate this, one may need to increase the deprotection time, use a stronger base system (e.g., DBU), or perform the reaction at a higher temperature.

  • Cbz Deprotection (Hydrogenolysis): This method involves the catalytic cleavage of the benzyl C-O bond using hydrogen gas and a palladium catalyst. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[7] This method is exceptionally clean and mild. However, it is incompatible with other reducible groups in the molecule, and the catalyst can be poisoned by sulfur-containing residues like methionine or cysteine.[7] Catalytic transfer hydrogenation, using a hydrogen donor like formic acid, can sometimes be an effective alternative to using hydrogen gas.[10]

Conclusion and Recommendations

The choice of a protecting group for cyclobutane amino acids is a critical decision that balances the demands of the synthetic route with the inherent steric challenges of the substrate.

  • For solution-phase synthesis and when subsequent steps are base-sensitive, the Boc group is a robust and reliable choice. Researchers should be prepared to use slightly longer deprotection times or stronger acidic conditions and should always include scavengers to prevent t-butylation side reactions.

  • For Solid-Phase Peptide Synthesis (SPPS), Fmoc remains the industry standard due to its mild, orthogonal deprotection conditions. However, for sequences containing CBAAs, careful monitoring of deprotection completeness is essential. Optimization, such as extended deprotection times or the use of alternative bases, may be required to prevent the formation of deletion sequences.

  • The Cbz group offers excellent stability and a clean deprotection method, making it highly valuable for specific applications in solution-phase synthesis where orthogonality to both acid- and base-labile groups is required. Its primary limitation is the incompatibility with reducible functional groups and the potential for catalyst poisoning.

Ultimately, the optimal protecting group is context-dependent. By understanding the chemical principles, potential pitfalls, and optimization strategies outlined in this guide, researchers can confidently incorporate these valuable, conformationally constrained building blocks into their next generation of peptide-based therapeutics and research tools.

References

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Retrieved from [Link]

  • Krchňák, V., & Flegelová, Z. (1994). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules, 20(10), 18466-18488. Available at: [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Biopolymers, 60(6), 396-412. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Fields, C. G., & Fields, G. B. (1990). Methods for Removing the Fmoc Group. Peptide Science. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

Sources

The Cyclobutane Moiety: A Strategic Asset in Enhancing Metabolic Stability for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing and Leveraging Cyclobutane-Modified Compounds

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant search for molecular scaffolds that can confer advantageous pharmacokinetic properties upon drug candidates. Among the arsenal of strategies, the incorporation of a cyclobutane ring has emerged as a powerful, albeit underutilized, tactic to enhance metabolic stability. This guide provides an in-depth comparison of cyclobutane-modified compounds with their alternative counterparts, supported by experimental data, and offers detailed protocols for their metabolic assessment.

The Rationale for Cyclobutane Incorporation: More Than Just a Bulky Group

The metabolic fate of a drug candidate is a critical determinant of its clinical success. Rapid metabolism can lead to low bioavailability and a short duration of action, necessitating frequent and high doses, which in turn can increase the risk of adverse effects. The primary site of drug metabolism is the liver, where a superfamily of enzymes known as Cytochrome P450 (CYP) plays a pivotal role in the oxidative biotransformation of xenobiotics.[1][2]

The introduction of a cyclobutane moiety into a drug candidate is a strategic decision aimed at mitigating metabolic liabilities. The inherent properties of the cyclobutane ring, such as its puckered three-dimensional structure and the high C-H bond dissociation energy, can render it less susceptible to oxidative metabolism by CYP enzymes compared to more flexible linear alkyl chains or electron-rich aromatic systems.[3][4] By replacing metabolically labile groups with a cyclobutane ring, chemists can effectively "shield" the molecule from enzymatic degradation, thereby improving its metabolic stability.

Comparative Analysis of Metabolic Stability: A Data-Driven Perspective

The true value of a medicinal chemistry strategy is best illustrated through empirical data. The following tables summarize the metabolic stability of cyclobutane-containing compounds in comparison to their non-cyclobutane analogs, as determined by in vitro liver microsomal stability assays. The key parameters are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes. A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[5]

Table 1: Cyclobutane as a Bioisostere for Aromatic Rings

Target/Compound SeriesAromatic AnalogCyclobutane AnalogImprovementReference
αvβ3 AntagonistLow % remaining at 60 minSignificantly Higher % remaining at 60 minImproved Stability[1]
General ObservationNot Reported> 80 minutes (t½)Enhanced Stability[1]

Table 2: Cyclobutane as a Bioisostere for tert-Butyl and Other Alkyl Groups

Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)ImprovementReference
Model Amide 2tert-Butyl12-[4]
CF3-Cyclobutane112-fold[4]
Butenafinetert-Butyl30-[4]
CF3-Cyclobutane211.4-fold[4]
PET Tracer LinkerEthylMetabolically labile> 60 minutes (t½) in human and rat plasma[6]
CB1/CB2 Agonistgem-dimethylShorter plasma half-lifeSignificantly longer mouse and rat plasma half-lives[6]

These data clearly demonstrate that the strategic replacement of metabolically susceptible moieties with a cyclobutane ring can lead to substantial improvements in metabolic stability across a range of chemical scaffolds.

Experimental Protocols for Assessing Metabolic Stability

To ensure the generation of reliable and reproducible data, standardized in vitro assays are employed. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method used in early drug discovery to assess the metabolic stability of compounds in the presence of liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.

Experimental Workflow

G cluster_prep Reagent Preparation cluster_inc Incubation cluster_samp Sampling & Quenching cluster_ana Analysis prep_m Prepare Microsomal Working Solution (e.g., 0.5 mg/mL) inc_mix Combine Microsomes and Test Compound in 96-well plate prep_m->inc_mix prep_c Prepare Test Compound Working Solution (e.g., 1 µM) prep_c->inc_mix prep_n Prepare NADPH Regenerating System inc_start Initiate reaction with NADPH Regenerating System prep_n->inc_start inc_pre Pre-incubate at 37°C inc_mix->inc_pre inc_pre->inc_start inc_time Incubate at 37°C with shaking inc_start->inc_time samp_t Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) inc_time->samp_t samp_q Quench reaction with ice-cold acetonitrile containing internal standard samp_t->samp_q ana_cent Centrifuge to pellet protein samp_q->ana_cent ana_lcms Analyze supernatant by LC-MS/MS ana_cent->ana_lcms ana_data Quantify remaining compound and calculate t½ and CLint ana_lcms->ana_data

Caption: Workflow for a liver microsomal metabolic stability assay.

Detailed Methodology

  • Reagent Preparation:

    • Prepare a working solution of pooled human liver microsomes (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a working solution of the test compound (e.g., 1 µM final concentration) in the same buffer. The final concentration of organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%) to avoid enzyme inhibition.

    • Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions. This system ensures a sustained supply of the essential cofactor NADPH for CYP enzyme activity.

  • Incubation:

    • In a 96-well plate, combine the microsomal working solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard for analytical normalization.

  • Analysis:

    • Centrifuge the quenched samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the test compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain the full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) drug-metabolizing enzymes and their cofactors. This assay provides a more comprehensive assessment of metabolic stability.

Experimental Workflow

G cluster_prep Cell Preparation cluster_inc Incubation cluster_samp Sampling & Quenching cluster_ana Analysis prep_thaw Thaw cryopreserved hepatocytes prep_wash Wash and resuspend in incubation medium prep_thaw->prep_wash prep_count Determine cell viability and concentration prep_wash->prep_count inc_add Add test compound to hepatocyte suspension (e.g., 1 µM) prep_count->inc_add inc_incubate Incubate at 37°C in a CO2 incubator with shaking inc_add->inc_incubate samp_t Take aliquots at specific time points (e.g., 0, 15, 30, 60, 120 min) inc_incubate->samp_t samp_q Quench reaction with ice-cold acetonitrile containing internal standard samp_t->samp_q ana_cent Centrifuge to pellet cell debris samp_q->ana_cent ana_lcms Analyze supernatant by LC-MS/MS ana_cent->ana_lcms ana_data Quantify remaining compound and calculate t½ and CLint ana_lcms->ana_data

Caption: Workflow for a hepatocyte metabolic stability assay.

Detailed Methodology

  • Cell Preparation:

    • Thaw cryopreserved primary hepatocytes (human or other species) according to the supplier's protocol.

    • Wash the cells to remove cryoprotectant and resuspend them in a suitable incubation medium (e.g., Williams' Medium E).

    • Determine cell viability (typically using trypan blue exclusion) and adjust the cell concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).

  • Incubation:

    • Add the test compound (from a concentrated stock solution) to the hepatocyte suspension to achieve the desired final concentration (e.g., 1 µM).

    • Incubate the cell suspension at 37°C in a humidified CO2 incubator with gentle shaking to maintain the cells in suspension.

  • Sampling and Quenching:

    • At specific time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.

    • Immediately stop the metabolic activity by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by a validated LC-MS/MS method.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes (e.g., µL/min/10^6 cells).

Conclusion: A Valuable Tool in the Medicinal Chemist's Toolbox

The strategic incorporation of a cyclobutane moiety represents a validated and powerful approach to enhancing the metabolic stability of drug candidates. By serving as a robust bioisosteric replacement for metabolically labile groups, the cyclobutane ring can significantly improve a compound's pharmacokinetic profile. The in vitro assays detailed in this guide provide a reliable framework for assessing the metabolic stability of cyclobutane-modified compounds, enabling data-driven decisions in the drug discovery and development process. As the demand for orally bioavailable and long-acting drugs continues to grow, the judicious use of the cyclobutane scaffold will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link]

  • Metabolic Difference of CZ48 in Human and Mouse Liver Microsomes. MDPI. Available at: [Link]

  • Cytochrome P450 Enzymes in Drug Metabolism. Metabolon. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Hepatocyte Stability. Cyprotex. Available at: [Link]

  • Hepatocyte Stability Assay. Domainex. Available at: [Link]

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A Researcher's Guide to NMR Analysis for Confirming cis-Stereochemistry in 3-Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

The cyclobutane motif is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to impart unique three-dimensional character and desirable physicochemical properties to molecules. However, the synthesis of substituted cyclobutanes often yields a mixture of stereoisomers. The precise and unambiguous determination of their relative stereochemistry is not merely an academic exercise; it is a critical step in establishing structure-activity relationships (SAR) and ensuring the efficacy and safety of novel chemical entities.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to definitively assign the cis-stereochemistry in 3-substituted cyclobutane systems. We will move beyond a simple listing of methods to explore the conformational dynamics that underpin these analyses, providing the causal logic behind experimental choices and data interpretation.

The Challenge: The Puckered World of Cyclobutanes

Unlike the planar depiction in textbooks, the cyclobutane ring is not flat. It exists in a dynamic equilibrium between two puckered conformations to relieve torsional strain. This puckering has profound implications for NMR analysis. The dihedral angles between protons on adjacent carbons are not fixed, meaning that observed NMR parameters, such as proton-proton coupling constants (³JHH), are a time-average of multiple conformational states. Understanding this dynamic behavior is paramount for accurate stereochemical assignment.

For a 1,3-disubstituted cyclobutane, the cis isomer will preferentially adopt a conformation where both substituents occupy equatorial-like positions to minimize steric hindrance. Conversely, the trans isomer will have one substituent in an equatorial-like and one in an axial-like position. These distinct conformational preferences give rise to a unique and measurable set of NMR observables.

Comparative Analysis of Key NMR Parameters

The determination of cis vs. trans stereochemistry hinges on measuring parameters that are sensitive to the dihedral angles and through-space distances dictated by the ring's conformation. The three primary tools in our arsenal are proton-proton coupling constants (³JHH), the Nuclear Overhauser Effect (NOE), and, to a lesser extent, chemical shifts.

Vicinal Proton-Proton Coupling Constants (³JHH)

Theoretical Basis: The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is described by the Karplus relationship, which correlates ³J to the dihedral angle (φ) between the C-H bonds. While the puckered nature of cyclobutane complicates a direct application, the time-averaged angles for cis and trans protons are sufficiently different to produce distinct and diagnostic coupling constants.

  • cis-Protons (Ha-C-C-Hc): In a puckered ring, the relationship between vicinal cis protons can be either axial-equatorial or equatorial-axial. This results in a dihedral angle that leads to a relatively large coupling constant.

  • trans-Protons (Ha-C-C-Hd): The relationship here can be axial-axial or equatorial-equatorial. The averaging of these conformations typically results in a smaller coupling constant compared to the cis interaction.

Data Interpretation: A hallmark of 1,3-disubstituted cyclobutanes is the often larger value for ³Jcis compared to ³Jtrans. Published data shows that vicinal cis coupling constants can range from 4.6–11.5 Hz, while trans couplings vary between 2.0–10.7 Hz[1]. The significant overlap demands careful analysis, but for a given isomeric pair, the relative difference is often diagnostic.

Coupling TypeTypical Dihedral Angles (φ)Expected ³JHH Range (Hz)Reliability
³Jcis ~0-30° and ~120-150° (averaged)8.0 - 11.5High
³Jtrans ~90° and ~180° (averaged)2.0 - 8.0Moderate to High
⁴JW-coupling ~180° (cross-ring)1.0 - 5.0Moderate (Conformation Dependent)

Note: These ranges are illustrative. The exact values are highly dependent on the ring's puckering angle, which is influenced by the substituents.

The Nuclear Overhauser Effect (NOE)

Theoretical Basis: The NOE is a through-space phenomenon, not through-bond. It arises from the dipolar relaxation between nuclei that are close in space (< 5 Å), regardless of their bonding connectivity. When one proton population is irradiated, an enhancement of the signal intensity is observed for protons in close spatial proximity. This is arguably the most powerful tool for stereochemical assignment in cyclobutanes.

Data Interpretation: For a 1,3-disubstituted cyclobutane:

  • Expected cis-Isomer NOE: A clear NOE correlation will be observed between the methine proton at C1 (H1) and the methine proton at C3 (H3). Furthermore, if the substituents themselves have protons, an NOE should be seen between the substituents.

  • Expected trans-Isomer NOE: No significant NOE will be observed between H1 and H3. Instead, H1 will show correlations to the protons on the same face of the ring at C2 and C4.

The strength of the NOE signal is inversely proportional to the sixth power of the distance (1/r⁶) between the nuclei, making it exquisitely sensitive to geometry[2].

Chemical Shifts (¹H and ¹³C)

Theoretical Basis: The chemical shift of a nucleus is determined by its local electronic environment. In cyclobutanes, the puckered conformation places substituents and ring protons in different anisotropic zones, leading to predictable shielding (upfield shift) or deshielding (downfield shift) effects.

  • ¹H Chemical Shifts: Protons on the same side as a bulky or anisotropic group (like a phenyl ring) will experience a different magnetic environment than those on the opposite side. However, predicting these shifts ab initio can be unreliable. For 1,3-disubstituted cyclobutanes, the methine protons of the cis isomer are often more shielded (shifted upfield) compared to the trans isomer, though this is not a universal rule[3].

  • ¹³C Chemical Shifts & The γ-gauche Effect: The γ-gauche effect predicts that a carbon nucleus will be shielded (shifted upfield) when it is in a gauche (60° dihedral angle) relationship with another carbon or heteroatom at the γ-position. In the preferred conformation of a cis-1,3-disubstituted cyclobutane, the substituents are diequatorial-like, minimizing gauche interactions. The trans isomer, however, forces one substituent into an axial-like position, creating a γ-gauche interaction with the ring carbons at C2 and C4, which may lead to their shielding. While this effect is well-documented in cyclohexane systems, its application in cyclobutanes should be approached with caution and used as corroborating evidence rather than a primary method of assignment[4][5].

A Comparative Workflow for Stereochemical Assignment

For any new 3-substituted cyclobutane, a systematic approach is crucial. The following workflow provides a logical progression from routine to more advanced experiments.

G cluster_0 Decision Workflow A Acquire High-Resolution 1D ¹H NMR Spectrum B Assign All Protons (Use 2D COSY if needed) A->B C Measure All ³JHH Coupling Constants B->C D Is ³Jcis significantly > ³Jtrans? C->D Analyze Data E Tentative Assignment: cis-Isomer D->E  Yes F Ambiguous Result or Need Definitive Proof D->F  No / Unclear G Perform 2D NOESY or ROESY Experiment E->G For Confirmation F->G H Observe Key NOE between H1 and H3 Protons? G->H Analyze Spectrum I Definitive Assignment: cis-Isomer H->I  Yes J Definitive Assignment: trans-Isomer H->J  No

Caption: A logical workflow for determining cyclobutane stereochemistry.

Experimental Protocols

Protocol 1: 1D ¹H and 2D COSY for Coupling Constant Analysis
  • Sample Preparation: Prepare a sample of the purified isomer at a concentration of 5-10 mg in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • 1D ¹H Acquisition:

    • Acquire a standard high-resolution ¹H spectrum. Ensure good digital resolution (<0.2 Hz/point) to accurately measure coupling constants.

    • Use a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the signals of interest.

  • 2D COSY Acquisition:

    • If assignments are not obvious from the 1D spectrum, acquire a standard gradient-selected COSY (gCOSY) experiment.

    • This experiment will show cross-peaks between protons that are J-coupled, allowing for the unambiguous identification of adjacent protons (e.g., H1 coupling to H2, H2 coupling to H3).

  • Data Analysis:

    • Process the 1D ¹H spectrum with a small line-broadening factor (e.g., 0.1-0.3 Hz) to resolve fine splitting patterns.

    • Use the COSY spectrum to trace the connectivity around the ring.

    • Carefully measure the peak-to-peak separation for all relevant multiplets to determine the ³JHH values. Compare the observed values for the H1-H2 and H2-H3 couplings to establish the relative stereochemistry.

Protocol 2: 2D NOESY for Definitive Stereochemical Confirmation
  • Sample Preparation: Use the same sample as for the COSY experiment. Ensure the sample has been degassed (e.g., by bubbling nitrogen or argon through it for 5-10 minutes) to minimize paramagnetic oxygen, which can quench the NOE effect.

  • 2D NOESY Acquisition:

    • Choose a mixing time (d8) appropriate for a small molecule. A good starting point is the T₁ relaxation time of the protons of interest. For cyclobutanes, a mixing time of 500-800 ms is typically effective.

    • Acquire the spectrum with a sufficient number of scans to observe weak cross-peaks.

  • Data Analysis:

    • Process the 2D NOESY spectrum.

    • Look for a cross-peak correlating the chemical shifts of the methine proton at C1 (H1) and the methine proton at C3 (H3).

    • Result: The presence of a clear H1-H3 cross-peak is unambiguous evidence for a cis relationship. The absence of this cross-peak, coupled with the presence of cross-peaks between H1 and the adjacent ring protons (H2/H4), confirms a trans relationship.[6][7]

Case Study: Assignment of cis-3-phenylcyclobutane-1-carboxylic acid

A synthesis produced a single isomer of 3-phenylcyclobutane-1-carboxylic acid. The following NMR data was acquired in CDCl₃.

¹H NMR Data:

  • H1: 3.25 ppm (quintet, J = 9.5 Hz)

  • H3: 3.60 ppm (quintet, J = 9.5 Hz)

  • H2/H4 (pro-cis): 2.80 ppm (multiplet)

  • H2/H4 (pro-trans): 2.45 ppm (multiplet)

  • Phenyl: 7.20-7.40 ppm (multiplet)

  • COOH: 11.5 ppm (broad singlet)

Analysis:

  • Coupling Constants: The methine protons H1 and H3 both appear as quintets, which indicates they are coupled similarly to the four protons on the adjacent methylene carbons (C2 and C4). The large coupling constant of 9.5 Hz is highly characteristic of a ³Jcis coupling in a cyclobutane ring. A ³Jtrans coupling would be expected to be significantly smaller. This provides strong initial evidence for the cis configuration.

  • NOESY Analysis: A 2D NOESY experiment was performed to provide definitive proof.

Irradiated ProtonObserved NOE Cross-Peaks
H1 (3.25 ppm) H3 (3.60 ppm) , H2/H4 (pro-cis, 2.80 ppm)
H3 (3.60 ppm) H1 (3.25 ppm) , H2/H4 (pro-cis, 2.80 ppm), Phenyl

The critical observation is the strong, unambiguous cross-peak between H1 and H3. This indicates that these two protons are close in space, which is only possible in the cis isomer.

G cluster_cis cis-Isomer NOE Correlations H1 H1 H3 H3 H1->H3 Strong NOE H2a H2a H1->H2a H4a H4a H1->H4a H2b H2b H4b H4b

Caption: Key NOE correlation confirming the cis-stereochemistry.

References

  • PubMed. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved January 2, 2026, from [Link]

  • ScienceDirect. (n.d.). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives An example of the application of. Retrieved January 2, 2026, from [Link]

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  • ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Retrieved January 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved January 2, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Retrieved January 2, 2026, from [Link]

  • ACS Publications. (1977). A generalized gauche NMR effect in carbon-13, fluorine-19, and phosphorus-31 chemical shifts and directly bonded coupling constants. Torsional angle and bond angle effects. Retrieved January 2, 2026, from [Link]

  • AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved January 2, 2026, from [Link]

  • ScienceDirect. (2006). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Retrieved January 2, 2026, from [Link]

  • PubMed. (1991). NMR studies of bipyrimidine cyclobutane photodimers. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. Retrieved January 2, 2026, from [Link]

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  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved January 2, 2026, from [Link]

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Safety Operating Guide

Comprehensive Disposal Protocol for Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl cis-3-(boc-amino)cyclobutanecarboxylate (CAS No. 142733-63-9) is a valuable building block in organic synthesis, particularly in the development of novel peptide-based therapeutics and other complex molecules.[1] Its unique cyclobutane scaffold and Boc-protected amine group offer structural rigidity and synthetic versatility.[1] However, as with any laboratory chemical, ensuring its safe handling and compliant disposal is paramount to protecting personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our goal is to empower researchers with the knowledge to manage chemical waste responsibly, reinforcing a culture of safety that extends from the benchtop to final disposal.

Part 1: Hazard Profile and Immediate Safety Precautions

Before any disposal procedure, a thorough understanding of the chemical's hazards is essential. This dictates the required personal protective equipment (PPE), spill response, and ultimate waste classification.

Causality of Required PPE: The GHS classification identifies this compound as an irritant to the skin, eyes, and respiratory system, and harmful if swallowed.[2][3] Therefore, the primary safety objective is to prevent direct contact and inhalation. The prescribed PPE creates a necessary barrier to mitigate these specific risks.

Hazard Identification Summary

The Globally Harmonized System (GHS) classification for this compound provides the foundational data for its risk assessment.[2]

Hazard ClassGHS CodePictogramSignal WordHazard Statement
Acute Toxicity, OralH302GHS07Warning Harmful if swallowed.[2][3]
Skin IrritationH315GHS07Warning Causes skin irritation.[2]
Eye IrritationH319GHS07Warning Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)H335GHS07Warning May cause respiratory irritation.[2]
Essential Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Handle with suitable chemical-resistant gloves (e.g., nitrile rubber) that have been tested according to EN 374.[5]

  • Protective Clothing: A standard laboratory coat is required to prevent skin contact.[6]

  • Respiratory Protection: If handling fine powders or generating aerosols in a poorly ventilated area, use a NIOSH-approved respirator.[6][7]

Immediate First Aid & Spill Response
  • In Case of Contact:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention.[4][8]

    • Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[8]

    • Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[4][9]

    • Inhalation: Move the person to fresh air. Call a physician if you feel unwell.[8]

  • In Case of a Spill:

    • Evacuate non-essential personnel.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep or vacuum the solid material, avoiding dust generation.[6]

    • Collect the spilled material and any contaminated absorbents (e.g., vermiculite, sand) into a designated, labeled, and closed container for hazardous waste disposal.[6][7]

Part 2: The Regulatory Framework for Laboratory Waste

The disposal of chemical waste is not merely a procedural task; it is a legally mandated responsibility. In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[10][11]

The "Cradle-to-Grave" Principle: RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste (the laboratory) is liable for its safe handling from the moment it is created until its final, environmentally sound disposal.[10][11]

Waste Generator Status: Your institution is assigned a generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the volume of hazardous waste produced monthly.[12][13] This status dictates specific requirements for on-site accumulation times, container management, and documentation.

Flexibility for Academic Labs: Recognizing the unique environment of research laboratories, the EPA has established alternative regulations under 40 CFR Part 262, Subpart K.[14] These rules offer more flexibility than the standard industrial regulations, allowing for longer accumulation times within the lab and for hazardous waste determinations to be made by trained professionals (e.g., your institution's Environmental Health & Safety department) rather than at the immediate point of generation.[14][15]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound.

Experimental Protocol: Waste Collection and Segregation
  • Waste Identification and Determination:

    • Rationale: The first and most critical step is to correctly identify the waste. Based on the GHS classifications (H302, H315, H319, H335), any waste containing this compound must be managed as hazardous chemical waste.[2] It cannot be disposed of as regular trash or poured down the drain.[6][7]

  • Segregation and Containerization:

    • Solid Waste: Collect all residual powder, contaminated weighing papers, pipette tips, and gloves in a dedicated, leak-proof hazardous waste container.[7]

      • Causality: Proper segregation is crucial to prevent dangerous reactions between incompatible chemicals.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, dedicated container for liquid hazardous waste. Do not mix with other waste streams unless directed by your institution's EH&S department.

    • Empty Containers: The original product container must be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[16]

  • Labeling:

    • Procedure: Affix a hazardous waste label to the container immediately upon starting waste accumulation.

    • Required Information: The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list all components of a mixture (including solvents). The associated hazards (e.g., "Irritant," "Harmful if Swallowed") must also be clearly indicated.[6]

  • Accumulation and Storage:

    • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12] The SAA must be under the control of the operator of the process generating the waste.

    • Container Management: Keep the waste container closed at all times except when adding waste.

    • Volume Limits: An SAA is limited to accumulating 55 gallons of non-acutely hazardous waste.[12]

  • Final Disposal:

    • Procedure: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.

    • Mechanism: EH&S professionals will transport the waste from the SAA to a central accumulation area before it is manifested and transported off-site by a licensed hazardous waste disposal vendor for final treatment or disposal.[6]

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow start Generation of Waste (e.g., excess reagent, contaminated PPE, solutions) hazard_det Hazard Determination (Consult SDS/GHS Classification) start->hazard_det is_hazardous Is Waste Hazardous? hazard_det->is_hazardous segregate Segregate Waste (Solid vs. Liquid, avoid incompatibles) is_hazardous->segregate  Yes (Based on GHS H302, H315, H319, H335) non_haz Dispose as Non-Hazardous Waste (Per Institutional Guidelines) is_hazardous->non_haz No containerize Select & Fill Appropriate Container (Compatible, Leak-proof, Sealable) segregate->containerize label Label Container Immediately ('Hazardous Waste', Full Chemical Name, Hazards) containerize->label store Store in Satellite Accumulation Area (SAA) (Keep container closed) label->store contact_ehs Contact EH&S for Pickup (When container is full or project ends) store->contact_ehs end_disposal Transfer to Licensed Disposal Vendor (Managed by EH&S) contact_ehs->end_disposal

Caption: Disposal decision workflow for this compound.

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to this structured protocol for this compound, you ensure not only compliance with federal and local regulations but also the safety of yourself, your colleagues, and the broader community. Always consult your institution's specific waste management plan and your EH&S department for guidance.

References

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Comprehensive Handling Guide: Personal Protective Equipment for Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling Methyl cis-3-(boc-amino)cyclobutanecarboxylate (CAS No. 142733-63-9). The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental work by explaining not just the "what," but the "why" behind each critical step.

Hazard Assessment & Chemical Profile

This compound is a heterocyclic amino acid derivative commonly used as a building block in organic synthesis.[1] While not acutely toxic, it presents several hazards that necessitate careful handling.[2][3] The primary risks are associated with irritation upon contact and harm if ingested or inhaled.[2][4]

Table 1: GHS Hazard Identification

Hazard Class GHS Code Description Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [2][3][4]
Skin Corrosion/Irritation H315 Causes skin irritation [2][3][4]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [2][3][4]
STOT, Single Exposure H335 May cause respiratory irritation [2][3][4]
Pictogram GHS07 Harmful / Irritant [3]

| Signal Word | Warning | |[3][4] |

Understanding these hazards is the foundation of a robust safety plan. The Boc (tert-butoxycarbonyl) protecting group is stable under basic conditions but is readily cleaved by acids.[5] This chemical property underscores the importance of avoiding cross-contamination and using appropriate quenching agents in experimental work.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure. The minimum required PPE for handling this compound is outlined below. All PPE should be donned before entering the designated handling area and removed before exiting.

Table 2: Required Personal Protective Equipment

Area of Protection Required Equipment Rationale & Best Practices Source(s)
Eye & Face Chemical safety goggles The compound is an eye irritant (H319).[2][3][4] Goggles provide a seal around the eyes to protect against splashes and airborne powder. Standard safety glasses are insufficient.[6] [6][7]
Hand Nitrile gloves (double-gloving recommended) Protects against skin irritation (H315).[2][3][4] Nitrile offers good resistance for general lab work.[8] Double-gloving provides an essential secondary barrier against potential tears or glove failure during handling.[6][9] [3][6][8]
Body Cotton lab coat (long-sleeved, fully fastened) A buttoned lab coat protects skin and personal clothing from contamination.[6][8] Long sleeves must be rolled down. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is advised.[8] [6][8][10]

| Respiratory | Certified Chemical Fume Hood | The compound may cause respiratory irritation (H335) as a fine powder.[2][3][4] All weighing and handling of the solid compound must be performed inside a functioning chemical fume hood to control hazardous vapors and dust at the source. |[3][4] |

Operational Protocol: Step-by-Step Handling

Adherence to a strict, sequential protocol minimizes risk and ensures procedural consistency.

Step 1: Preparation & Pre-Handling
  • Area Designation: Designate a specific area for handling, preferably within a chemical fume hood.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather Materials: Bring all necessary equipment (spatulas, weigh boats, solvents, glassware) into the hood before introducing the chemical. This minimizes traffic in and out of the controlled area.

  • Don PPE: Put on all required PPE as detailed in Table 2.

Step 2: Weighing & Handling (Inside Fume Hood)
  • Equilibration: Before opening, allow the container to reach room temperature. This prevents atmospheric moisture from condensing on the cold powder, which could affect its integrity.[9]

  • Careful Transfer: Open the container inside the hood. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid any actions that could generate dust.[3][4]

  • Secure Container: Tightly close the main container immediately after dispensing.[11]

  • Dissolution/Use: If dissolving, add the solvent to the vessel containing the powder slowly to avoid splashing.

Step 3: Post-Handling & Decontamination
  • Clean Equipment: Decontaminate all non-disposable equipment (like spatulas) with an appropriate solvent. Collect this solvent rinse as liquid chemical waste.

  • Clean Workspace: Wipe down the work surface inside the fume hood with a suitable solvent to remove any residual contamination.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination: first gloves, then lab coat, and finally goggles.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound, emphasizing critical safety checkpoints.

G cluster_prep 1. Preparation cluster_handling 2. Handling (In Fume Hood) cluster_cleanup 3. Post-Handling prep_area Designate & Prepare Workspace verify_hood Verify Fume Hood Function prep_area->verify_hood don_ppe Don Full Required PPE verify_hood->don_ppe weigh Weigh & Transfer Compound don_ppe->weigh use Perform Experimental Step weigh->use decon Decontaminate Surfaces & Equipment use->decon waste Segregate Chemical Waste decon->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow Diagram

Emergency & Spill Management

Immediate and correct response to an exposure or spill is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[7][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Minor Spill (Solid): Inside a fume hood, carefully sweep up the spilled solid using a dustpan and brush, and place it into a sealed container for disposal as solid chemical waste.[12][13] Decontaminate the area afterward. Do not use a vacuum cleaner unless it is rated for hazardous dust.

Decontamination & Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: Dispose of unused or waste product and any contaminated disposable items (e.g., weigh boats, pipette tips, contaminated gloves) in a clearly labeled, sealed container for solid chemical waste.[9]

  • Liquid Waste: Collect all reaction mixtures and solvent washes containing the compound in a designated, sealed container for liquid chemical waste.[9]

  • Disposal Compliance: Ensure all waste is disposed of in accordance with local, state, and federal regulations.[14] Never dispose of chemical waste down the drain or in regular trash.[12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.